Spirilloxanthin
Description
Properties
CAS No. |
34255-08-8 |
|---|---|
Molecular Formula |
C42H60O2 |
Molecular Weight |
596.9 g/mol |
IUPAC Name |
(4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E,28E)-2,31-dimethoxy-2,6,10,14,19,23,27,31-octamethyldotriaconta-4,6,8,10,12,14,16,18,20,22,24,26,28-tridecaene |
InChI |
InChI=1S/C42H60O2/c1-35(23-15-25-37(3)27-17-29-39(5)31-19-33-41(7,8)43-11)21-13-14-22-36(2)24-16-26-38(4)28-18-30-40(6)32-20-34-42(9,10)44-12/h13-32H,33-34H2,1-12H3/b14-13+,23-15+,24-16+,27-17+,28-18+,31-19+,32-20+,35-21+,36-22+,37-25+,38-26+,39-29+,40-30+ |
InChI Key |
VAZQBTJCYODOSV-HZUCFJANSA-N |
SMILES |
CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)OC)C)C)C=CCC(C)(C)OC |
Isomeric SMILES |
C/C(=C\C=C\C(=C\C=C\C(=C\C=C\C=C(\C=C\C=C(\C=C\C=C(\C=C\CC(OC)(C)C)/C)/C)/C)\C)\C)/C=C/CC(OC)(C)C |
Canonical SMILES |
CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)OC)C)C)C=CCC(C)(C)OC |
Synonyms |
spirilloxanthin |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Spirilloxanthin Biosynthesis Pathway in Rhodospirillum rubrum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirilloxanthin, a principal carotenoid in the photosynthetic bacterium Rhodospirillum rubrum, plays a crucial role in light harvesting and photoprotection. Understanding its biosynthesis is pivotal for potential applications in biotechnology and drug development, leveraging the antioxidant and coloring properties of this complex molecule. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in Rhodospirillum rubrum, detailing the enzymatic steps, genetic regulation, and relevant quantitative data. Furthermore, it outlines key experimental protocols for the study of this pathway, accompanied by visual representations of the core biochemical route and associated research workflows.
The Core this compound Biosynthesis Pathway
The synthesis of this compound in Rhodospirillum rubrum is a multi-step enzymatic process that converts the colorless C40 carotenoid precursor, phytoene, into the final colored product, this compound. The pathway primarily proceeds through the intermediate lycopene. The key enzymes involved are phytoene desaturase (CrtI), carotenoid 1,2-hydratase (CrtC), carotenoid 3,4-desaturase (CrtD), and hydroxyneurosporene methyltransferase (CrtF).
The biosynthesis begins with the formation of phytoene from two molecules of geranylgeranyl pyrophosphate (GGPP), a reaction catalyzed by phytoene synthase (CrtB). The subsequent steps are as follows:
-
Desaturation: Phytoene undergoes a series of desaturation reactions catalyzed by phytoene desaturase (CrtI) to form neurosporene and subsequently lycopene. In R. rubrum, CrtI is a four-step desaturase that produces lycopene as its primary product[1].
-
Hydration: The terminal double bonds of lycopene are hydrated by carotenoid 1,2-hydratase (CrtC) . This enzyme adds a hydroxyl group to the C-1 and C-1' positions of the carotenoid backbone, leading to the formation of rhodopin and subsequently rhodovibrin. This reaction proceeds without the need for any cofactors[2].
-
Desaturation: The saturated C-3,4 and C-3',4' bonds of the hydroxylated intermediates are then desaturated by carotenoid 3,4-desaturase (CrtD) . This step is crucial for the extension of the conjugated double bond system, which is responsible for the characteristic color of this compound.
-
Methylation: Finally, the hydroxyl groups at the C-1 and C-1' positions are methylated by hydroxyneurosporene methyltransferase (CrtF) , utilizing S-adenosylmethionine (SAM) as the methyl group donor. This results in the formation of anhydrorhodovibrin and ultimately this compound.
Under certain conditions, such as the inhibition of the primary pathway, alternative routes for this compound biosynthesis have been observed in Rhodospirillum rubrum[3].
Quantitative Data
Quantitative analysis of the this compound biosynthesis pathway provides critical insights into its regulation and efficiency. While comprehensive data for Rhodospirillum rubrum is not always available, studies on closely related photosynthetic bacteria offer valuable comparative information.
Enzyme Kinetics
The kinetic parameters of the key enzymes in the this compound pathway are essential for understanding their catalytic efficiency and substrate specificity. The following table summarizes available data for CrtC from related photosynthetic bacteria.
| Enzyme | Organism | Substrate | Km (µM) | Vmax (nmol h-1 mg-1) | Reference |
| CrtC | Rubrivivax gelatinosus | Lycopene | 24 | 0.31 | [4][5] |
| CrtC | Thiocapsa roseopersicina | Lycopene | 9.5 | 0.15 | [4][5] |
Carotenoid Composition During Cell Growth
The relative abundance of this compound and its precursors changes throughout the growth phases of Rhodospirillum rubrum.
| Growth Phase | Lycopene (%) | Rhodopin (%) | Anhydrorhodovibrin & Rhodovibrin (%) | This compound (%) |
| Early Logarithmic | Present | Present | Dominant | Minority |
| Late Logarithmic | Trace | Trace | Decreasing | Increasing |
| Stationary | Not Detected | Not Detected | Trace | Dominant |
Experimental Protocols
Culturing Rhodospirillum rubrum
Rhodospirillum rubrum can be cultured under various conditions to study this compound biosynthesis.
-
Media: A suitable medium is the Sistrom's medium, which can be modified for specific experimental needs.
-
Growth Conditions:
-
Anaerobic, phototrophic: Cultures are grown in sealed vessels under illumination (e.g., tungsten lamps) to promote photosynthesis and this compound production.
-
Semi-aerobic, dark: Growth in the dark with limited oxygen also supports the synthesis of photosynthetic pigments.
-
-
Inoculation and Incubation: Inoculate fresh medium with a starter culture and incubate at 30°C with gentle agitation.
Carotenoid Extraction and Analysis
-
Extraction:
-
Harvest cells by centrifugation.
-
Extract pigments using a solvent mixture such as acetone:methanol (7:2, v/v) or by a single-step extraction with a hexane/methanol/water mixture.
-
Centrifuge to remove cell debris.
-
Collect the supernatant containing the carotenoids.
-
-
HPLC Analysis:
-
Dry the extract under nitrogen and redissolve in a suitable solvent (e.g., acetone).
-
Inject the sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column.
-
Use a gradient of solvents, such as acetonitrile, methanol, and ethyl acetate, to separate the different carotenoids.
-
Detect the carotenoids using a photodiode array (PDA) detector at their specific absorption maxima (typically between 450 and 550 nm).
-
In Vitro Enzyme Assays
-
Heterologous Expression and Purification: The crtC, crtD, and crtF genes can be cloned into expression vectors and transformed into a suitable host like E. coli. The recombinant proteins, often with an affinity tag (e.g., His-tag), can be purified using affinity chromatography.
-
In Vitro Assay for CrtC (Carotenoid 1,2-Hydratase):
-
Prepare a reaction mixture containing the purified CrtC enzyme in a suitable buffer (e.g., Tris-HCl, pH 8.0).
-
Add the substrate, lycopene, solubilized with a detergent (e.g., Triton X-100).
-
Incubate the reaction at 30°C.
-
Stop the reaction at different time points by adding a solvent like acetone.
-
Extract the carotenoids and analyze the products (rhodopin) by HPLC.
-
-
In Vitro Assay for CrtF (Hydroxyneurosporene Methyltransferase):
-
Prepare a reaction mixture with the purified CrtF enzyme, the hydroxylated carotenoid substrate (e.g., rhodovibrin), and the methyl donor, S-adenosylmethionine (SAM).
-
Incubate the reaction at an optimal temperature.
-
Stop the reaction and extract the carotenoids.
-
Analyze the formation of the methylated product (this compound) by HPLC. A common method to assay SAM-dependent methyltransferases is to use a coupled-enzyme assay that detects the formation of S-adenosylhomocysteine (SAH), the product of the methylation reaction[7][8][9].
-
Regulation of the Pathway
The biosynthesis of this compound in Rhodospirillum rubrum is tightly regulated by environmental factors, primarily oxygen and light. Under aerobic conditions, the expression of the genes encoding the carotenoid and bacteriochlorophyll biosynthesis enzymes is repressed. In the absence of oxygen and in the presence of light, the synthesis of the photosynthetic apparatus, including this compound, is induced. This regulation ensures that the energy-intensive process of pigment synthesis only occurs when conditions are favorable for photosynthesis.
Conclusion
The this compound biosynthesis pathway in Rhodospirillum rubrum is a well-defined process involving a series of enzymatic conversions. This technical guide has provided a detailed overview of the pathway, including the enzymes, intermediates, and regulatory aspects. The presented quantitative data and experimental protocols offer a valuable resource for researchers and professionals in the fields of microbiology, biotechnology, and drug development. Further research into the specific kinetics of all enzymes in this pathway and a deeper understanding of its genetic regulation will undoubtedly open up new avenues for the biotechnological production of this compound and other valuable carotenoids.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Identification of catalytically important residues of the carotenoid 1,2-hydratases from Rubrivivax gelatinosus and Thiocapsa roseopersicina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biochemical characterization of the carotenoid 1,2-hydratases (CrtC) from Rubrivivax gelatinosus and Thiocapsa roseopersicina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genes and Pathway Reactions Related to Carotenoid Biosynthesis in Purple Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An enzyme-coupled colorimetric assay for S-adenosylmethionine-dependent methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assays for S-adenosylmethionine (AdoMet/SAM)-dependent methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An enzyme-coupled continuous spectrophotometric assay for S-adenosylmethionine-dependent methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and isolation of spirilloxanthin from photosynthetic bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirilloxanthin, a C40 carotenoid with a distinctive acyclic structure and methoxy groups at both ends, is a principal photosynthetic pigment in many purple non-sulfur bacteria, such as Rhodospirillum rubrum. Its extended system of 13 conjugated double bonds is responsible for its deep purple color and its potent antioxidant properties. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound from photosynthetic bacteria, tailored for researchers and professionals in drug development. The methodologies detailed herein are compiled from established protocols to provide a comprehensive workflow from bacterial cultivation to the purification of this high-value carotenoid.
The initial discovery of this compound is intertwined with the foundational work of Cornelis Bernardus van Niel in the 1930s. His pioneering research on the metabolism of purple and green sulfur bacteria led to the groundbreaking understanding that photosynthesis is a light-dependent redox reaction, a concept that unified plant and bacterial photosynthesis.[1][2][3][4] While studying these bacteria, van Niel and his contemporaries characterized their unique pigment systems, leading to the identification of novel carotenoids, including this compound.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its biosynthetic precursors. Molar extinction coefficients and absorption maxima are crucial for the quantification and identification of these compounds.
Table 1: Molar Extinction Coefficients of this compound
| Solvent | Molar Absorptivity (ε) at λmax (M⁻¹ cm⁻¹) | Reference |
| Acetone | 147,000 (at 496 nm) | [6] |
| Hexane | Not explicitly stated, but used for quantification | [7] |
| Methanol | Not explicitly stated, but used for quantification | [7] |
Note: The molar absorptivity of carotenoids can be solvent-dependent.[8][9]
Table 2: Absorption Maxima (λmax) of this compound and its Precursors
| Compound | Absorption Maxima (nm) in Hexane/Petroleum Ether | Absorption Maxima (nm) in Acetone/Methanol | Key Structural Feature |
| Phytoene | 275, 285, 296 | 276, 286, 297 | 3 conjugated double bonds |
| Phytofluene | 331, 348, 367 | 332, 348, 368 | 5 conjugated double bonds |
| ζ-Carotene | 378, 400, 425 | 378, 400, 425 | 7 conjugated double bonds |
| Neurosporene | 416, 440, 470 | 416, 440, 470 | 9 conjugated double bonds |
| Lycopene | 446, 472, 505 | 446, 472, 505 | 11 conjugated double bonds |
| Anhydrorhodovibrin | 460, 488, 522 | 460, 488, 522 | 12 conjugated double bonds |
| Rhodovibrin | 468, 497, 532 | 468, 497, 532 | 12 conjugated double bonds, 1 hydroxy group |
| This compound | 463, 493, 528 | 470, 500, 536 | 13 conjugated double bonds, 2 methoxy groups |
Note: The absorption maxima can vary slightly depending on the solvent and the presence of cis-isomers.[10][11][12]
Experimental Protocols
Cultivation of Rhodospirillum rubrum for this compound Production
This protocol is adapted for optimal this compound production.
a. Media Preparation (Modified Sistrom's Medium):
-
Prepare a basal medium containing succinate, malate, and other essential minerals.
-
The pH of the medium should be adjusted to 6.8-7.3.[13]
-
For enhanced growth, the medium can be supplemented with a small amount of yeast extract.[13]
b. Inoculation and Growth Conditions:
-
Inoculate the sterile medium with a fresh culture of Rhodospirillum rubrum.
-
For photosynthetic growth and optimal this compound production, incubate the culture anaerobically under continuous illumination (e.g., with a tungsten lamp) at 25-30°C.[13][14]
-
The culture will typically develop a deep red-purple color within 5-7 days, indicating the accumulation of this compound.[14]
Extraction of Carotenoids
This protocol outlines a standard procedure for extracting total carotenoids from the bacterial biomass.
a. Cell Harvesting:
-
Harvest the bacterial cells from the culture medium by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., phosphate buffer) to remove residual medium components.
b. Solvent Extraction:
-
Resuspend the cell pellet in a mixture of acetone and methanol (e.g., 7:2 v/v).
-
Perform the extraction in dim light to prevent photo-oxidation of the carotenoids.
-
Disrupt the cells using sonication or a homogenizer to ensure complete extraction.
-
Centrifuge the mixture to pellet the cell debris and collect the supernatant containing the pigments.
-
Repeat the extraction process until the cell debris is colorless.
-
Pool the supernatants for further processing.
Purification of this compound
This multi-step protocol is designed to isolate this compound from the crude extract.
a. Saponification (Optional):
-
To remove chlorophylls and lipids, the crude extract can be saponified by adding an equal volume of 10% (w/v) methanolic potassium hydroxide and incubating in the dark at room temperature for several hours or overnight.
-
After saponification, partition the carotenoids into a non-polar solvent like diethyl ether or hexane. Wash the organic phase with water to remove the alkali and soaps.
b. Column Chromatography (Initial Purification):
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of solvents with increasing polarity. Start with a non-polar solvent like n-hexane and gradually increase the polarity by adding small percentages of acetone or diethyl ether.
-
Procedure:
-
Pack a glass column with a slurry of silica gel in n-hexane.
-
Concentrate the carotenoid extract to a small volume and load it onto the top of the column.
-
Elute the column with the mobile phase, starting with 100% n-hexane. Less polar carotenoids will elute first.
-
Gradually increase the polarity of the mobile phase to elute this compound, which is more polar than its precursors like lycopene.
-
Collect the colored fractions and monitor the separation by Thin Layer Chromatography (TLC).
-
c. Thin Layer Chromatography (TLC) (Monitoring and Small-Scale Purification):
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of n-hexane and acetone (e.g., 8:2 v/v).
-
Procedure:
-
Spot the collected fractions from the column chromatography onto a TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
Visualize the separated pigments. This compound will appear as a distinct purple spot.
-
The retention factor (Rf) value can be used for identification.
-
d. High-Performance Liquid Chromatography (HPLC) (Final Purification and Analysis):
-
Column: C18 reverse-phase column.
-
Mobile Phase: An isocratic or gradient system of solvents such as methanol/tetrahydrofuran (98:2, v/v) or a mixture of acetone, acetonitrile, isopropanol, and methanol can be effective.[15]
-
Detection: A photodiode array (PDA) detector set to scan the visible range (400-600 nm) to obtain the absorption spectrum of the eluting peaks.
-
Procedure:
-
Inject the partially purified this compound fraction into the HPLC system.
-
Monitor the chromatogram for the peak corresponding to this compound.
-
Collect the fraction containing the pure this compound.
-
Confirm the purity and identity by analyzing the absorption spectrum of the collected peak.
-
Visualizations
This compound Biosynthetic Pathway
Caption: The biosynthetic pathway of this compound from Geranylgeranyl pyrophosphate.
Experimental Workflow for this compound Isolation
Caption: A generalized workflow for the isolation and purification of this compound.
References
- 1. encyclopedia.com [encyclopedia.com]
- 2. nationalmedals.org [nationalmedals.org]
- 3. web.stanford.edu [web.stanford.edu]
- 4. C. B. van Niel - Wikipedia [en.wikipedia.org]
- 5. nasonline.org [nasonline.org]
- 6. Swine waste as a source of natural products: A carotenoid antioxidant [scirp.org]
- 7. A Rapid Method for the Extraction and Analysis of Carotenoids and Other Hydrophobic Substances Suitable for Systems Biology Studies with Photosynthetic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. frontierspartnerships.org [frontierspartnerships.org]
- 12. researchgate.net [researchgate.net]
- 13. Rhodospirillum Cultivation - Creative Biogene [microbialtec.com]
- 14. carolina.com [carolina.com]
- 15. The Methoxylated, Highly Conjugated C40 Carotenoids, this compound and Anhydrorhodovibrin, Can Be Separated Using High Performance Liquid Chromatography with Safe and Environmentally Friendly Solvents [mdpi.com]
Spirilloxanthin: A Technical Guide to its Natural Microbial Sources, Biosynthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirilloxanthin is a carotenoid pigment characterized by a long polyene chain of thirteen conjugated double bonds, which imparts a distinctive purple-red color. It is naturally synthesized by a variety of microorganisms, particularly anoxygenic phototrophic bacteria. This pigment and its derivatives are of significant interest to the scientific and pharmaceutical communities due to their potent antioxidant properties and potential applications in drug development, food technology, and cosmetics. This technical guide provides an in-depth overview of the natural microbial sources of this compound, its biosynthesis, and detailed methodologies for its extraction and quantification.
Natural Microbial Sources of this compound
This compound is predominantly found in purple non-sulfur bacteria (PNSB) and purple sulfur bacteria (PSB). These microorganisms utilize this compound and other carotenoids as accessory pigments for light harvesting in anoxygenic photosynthesis and for photoprotection against oxidative stress.
Purple Non-Sulfur Bacteria (PNSB)
PNSB are a metabolically versatile group of bacteria capable of photoheterotrophic, photoautotrophic, and chemoheterotrophic growth. Several genera are known to produce this compound as their major carotenoid.
-
Rhodospirillum : Rhodospirillum rubrum is one of the most well-studied producers of this compound. It is often used as a model organism for studying carotenoid biosynthesis in photosynthetic bacteria.[1][2][3]
-
Rhodobacter : While many Rhodobacter species primarily produce spheroidene, some have been genetically engineered to produce carotenoids from the this compound pathway.[4]
-
Rubrivivax : Rubrivivax gelatinosus is unique in that it can simultaneously synthesize carotenoids from both the spheroidene and this compound pathways.[4]
-
Roseospira : Several species within this genus, such as Roseospira marina, Roseospira navarrensis, and Roseospira thiosulfatophila, are known to produce carotenoids of the normal this compound series.[5]
-
Rhodopseudomonas : Species like Rhodopseudomonas palustris are known producers of this compound and its derivatives.[6][7]
Purple Sulfur Bacteria (PSB)
PSB are obligate anaerobes that utilize reduced sulfur compounds as electron donors for photosynthesis. Several genera within this group are significant natural sources of this compound.
-
Thiocapsa : Several species, including Thiocapsa roseopersicina, Thiocapsa pendens, and Thiocapsa rosea, are known to produce this compound.[8][9][10][11]
-
Ectothiorhodospira : This genus, which includes species like Ectothiorhodospira haloalkaliphila, Ectothiorhodospira shaposhnikovii, and Ectothiorhodospira lacustris, is characterized by the presence of this compound-series carotenoids.[8][12][13]
-
Marichromatium : Species within this genus have also been identified as producers of this compound-series carotenoids.
Quantitative Data on this compound Production
The yield of this compound can vary significantly depending on the microbial species, cultivation conditions (such as light intensity, temperature, and nutrient composition), and extraction methods. The following table summarizes available quantitative data on this compound production in select microorganisms.
| Microorganism | Culture Conditions | This compound Yield | Reference |
| Rhodospirillum rubrum | Semiaerobic, dark, high cell density medium | Not explicitly quantified for this compound, but a lycopene-accumulating mutant yielded up to 2 mg/g dry weight of cells. | [2][14] |
| Rhodopseudomonas palustris | Not specified | A method was developed for quantification, but specific yields were not reported in the abstract. | [6][7] |
| Thiocapsa roseopersicina | Not specified | This compound is the major carotenoid, but specific yields are not readily available in the provided abstracts. | [8][9] |
| Ectothiorhodospira haloalkaliphila | Not specified | This compound series carotenoids are present, but quantitative data is not provided in the abstract. | [12][13] |
Note: Direct comparison of this compound yields across different studies is challenging due to variations in experimental conditions and reporting units. The data presented here is based on available information and highlights the need for standardized reporting of carotenoid production.
This compound Biosynthesis Pathway
The biosynthesis of this compound is a multi-step enzymatic process that begins with the precursor geranylgeranyl pyrophosphate (GGPP). The pathway involves a series of desaturation, hydration, and methylation reactions. The key enzymes and intermediates are outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of three spiral-shaped purple nonsulfur bacteria isolated from coastal lagoon sediments, saline sulfur springs, and microbial mats: emended description of the genus Roseospira and description of Roseospira marina sp. nov., Roseospira navarrensis sp. nov., and Roseospira thiosulfatophila sp. nov - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researcherslinks.com [researcherslinks.com]
- 7. [Quantification of carotenoids of this compound series from anoxygenic phototrophic bacteria by substitute reference standard calibration function method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ectothiorhodospira lacustris sp. nov., a New Purple Sulfur Bacterium from Low-Mineralized Soda Lakes That Contains a Unique Pathway for Nitric Oxide Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. The Complete Genome of a Novel Typical Species Thiocapsa bogorovii and Analysis of Its Central Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The spirilloxanthine-pathway carotenoid incorporation into light-harvesting complexes of Ectothiorhodospira haloalkaliphila in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alternative pathways of this compound biosynthesis in Rhodospirillum rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-level production of the industrial product lycopene by the photosynthetic bacterium Rhodospirillum rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Spirilloxanthin
For Researchers, Scientists, and Drug Development Professionals
Spirilloxanthin, a C40 carotenoid with a distinctive deep-purple color, is a prominent member of the xanthophyll family.[1] Found primarily in photosynthetic bacteria such as Rhodospirillum rubrum, this methoxylated carotenoid has garnered significant interest for its potential applications in various fields, including as a natural colorant and a potent antioxidant.[1][2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and a visualization of its biosynthetic pathway.
Physical and Chemical Properties
The unique structural features of this compound, particularly its extended system of thirteen conjugated double bonds and terminal methoxy groups, govern its distinct physical and chemical characteristics.[1][4]
| Property | Value | Reference(s) |
| Molecular Formula | C42H60O2 | [5][6] |
| Molecular Weight | 596.9 g/mol | [5][6] |
| Melting Point | 213-215 °C | [5][7] |
| Molar Absorptivity (ε) | 147,000 M⁻¹cm⁻¹ at 496 nm | [8] |
| Appearance | Deep red, spindle-like crystals | [9] |
| Solubility | Soluble in benzene; poorly soluble in methanol.[1][10] Soluble in solvent mixtures such as acetone/methanol, chloroform/petroleum ether, and benzene/petroleum ether for chromatographic purposes.[9] A specific solvent system of acetone/acetonitrile/isopropanol/methanol (65/30/5/2 v/v/v/v) has been developed for UHPLC analysis to overcome solubility issues.[1] | [1][9][10] |
| Stability | Sensitive to light and oxidation.[1][11] Should be stored in the dark in an inert atmosphere at -20°C.[9] | [1][9][11] |
| Synonyms | Rhodoviolascin | [5][6] |
| CAS Number | 34255-08-8 | [5] |
Biosynthesis of this compound
The biosynthesis of this compound in purple nonsulfur bacteria like Rhodospirillum rubrum is a multi-step enzymatic process that begins with the common carotenoid precursor, phytoene. The pathway proceeds linearly through the key intermediate lycopene, which is then further modified to yield this compound.[12][13]
This pathway involves a series of desaturation, hydration, methylation, and dehydrogenation reactions catalyzed by specific enzymes.[14][15][16] The enzyme phytoene desaturase (CrtI) is responsible for the conversion of phytoene to lycopene.[12][13] Subsequent steps involving enzymes such as CrtC, CrtD, and CrtF lead to the formation of this compound.[13]
Experimental Protocols
Extraction and Purification of this compound from Rhodospirillum rubrum
This protocol is adapted from methodologies described for the isolation of carotenoids from photosynthetic bacteria.[1][11][17]
Materials:
-
Rhodospirillum rubrum cell culture
-
50 mM Sodium-phosphate buffer, pH 7.0
-
Acetone
-
Methanol
-
Hexane
-
Centrifuge and tubes
-
Rotary evaporator
-
Nitrogen gas supply
-
Amber vials for storage
Methodology:
-
Cell Harvesting: Grow R. rubrum cultures under anaerobic, photosynthetic conditions.[1][11] Harvest the cells by centrifugation at 3000 x g for 10 minutes at 4°C.[1][11]
-
Cell Washing: Wash the cell pellet twice with 50 mM sodium-phosphate buffer (pH 7.0) to remove residual media components.[1][11]
-
Solvent Extraction:
-
A rapid single-step extraction can be performed using a hexane/methanol/water mixture.[17]
-
Alternatively, for a more exhaustive extraction, resuspend the cell pellet in a mixture of acetone and methanol (e.g., 7:2 v/v) and sonicate or stir vigorously in dim light to disrupt the cells and extract the pigments.
-
-
Phase Separation and Collection: Centrifuge the mixture to pellet the cell debris. Collect the supernatant containing the extracted pigments. If using a hexane-based extraction, the upper hexane layer will contain the carotenoids.
-
Solvent Evaporation: Evaporate the solvent from the collected supernatant using a rotary evaporator under reduced pressure and at a temperature not exceeding 40°C.
-
Purification:
-
Thin-Layer Chromatography (TLC): For initial purification and assessment of purity, the dried extract can be redissolved in a small volume of a suitable solvent (e.g., acetone) and spotted on a silica gel TLC plate. Develop the plate using a solvent system such as petroleum ether/acetone.
-
High-Performance Liquid Chromatography (HPLC): For high-purity this compound, HPLC is the method of choice. A C18 column is commonly used with a mobile phase consisting of a gradient of solvents like acetone and water or an isocratic system of methanol/tetrahydrofuran (98/2 v/v).[1][17]
-
Centrifugal Partition Chromatography (CPC): This technique offers an alternative for purification based on liquid-liquid partitioning, which can minimize solvent use and prevent degradation.[18]
-
-
Storage: The purified this compound should be stored in an amber vial under a nitrogen atmosphere at -20°C to prevent degradation.[9]
In Vitro Antioxidant Activity Assays
The antioxidant capacity of this compound can be evaluated using various in vitro assays that measure its ability to scavenge free radicals.
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable free radical DPPH by an antioxidant.
Materials:
-
Purified this compound
-
DPPH solution in methanol (e.g., 0.1 mM)
-
Methanol
-
Spectrophotometer
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., chloroform or a solvent mixture).
-
Prepare a series of dilutions of the this compound stock solution.
-
In a microplate or cuvette, mix a defined volume of each this compound dilution with a defined volume of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm).
-
A control containing only the solvent and DPPH is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation.
Materials:
-
Purified this compound
-
ABTS solution
-
Potassium persulfate solution
-
Phosphate buffered saline (PBS)
-
Spectrophotometer
Methodology:
-
Prepare the ABTS radical cation solution by reacting ABTS solution with potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS radical cation solution with PBS to an absorbance of approximately 0.7 at 734 nm.
-
Prepare a series of dilutions of the this compound sample.
-
Add a small volume of each this compound dilution to a defined volume of the diluted ABTS radical cation solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
A control containing the solvent and the ABTS radical solution is also measured.
-
The percentage of ABTS radical scavenging activity is calculated similarly to the DPPH assay.
This guide provides a foundational understanding of the key physical and chemical properties of this compound, along with practical experimental protocols. Further research into its biological activities and potential applications is an active and promising area of investigation.
References
- 1. The Methoxylated, Highly Conjugated C40 Carotenoids, this compound and Anhydrorhodovibrin, Can Be Separated Using High Performance Liquid Chromatography with Safe and Environmentally Friendly Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies in carotenogenesis. 9. General cultural conditions controlling carotenoid (this compound) synthesis in the photosynthetic bacterium Rhodospirillum rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functional characteristics of this compound and keto-bearing Analogues in light-harvesting LH2 complexes from Rhodobacter sphaeroides with a genetically modified carotenoid synthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. This compound | C42H60O2 | CID 5366506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. Swine waste as a source of natural products: A carotenoid antioxidant [scirp.org]
- 9. This compound | 34255-08-8 [chemicalbook.com]
- 10. Spheroidene - Wikipedia [en.wikipedia.org]
- 11. The Methoxylated, Highly Conjugated C40 Carotenoids, this compound and Anhydrorhodovibrin, Can Be Separated Using High Performance Liquid Chromatography with Safe and Environmentally Friendly Solvents [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. High-level production of the industrial product lycopene by the photosynthetic bacterium Rhodospirillum rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. Alternative pathways of this compound biosynthesis in Rhodospirillum rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Alternative pathways of this compound biosynthesis in Rhodospirillum rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. archimer.ifremer.fr [archimer.ifremer.fr]
Spirilloxanthin: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
A Comprehensive Overview of the Carotenoid Spirilloxanthin: Properties, Biosynthesis, and Experimental Analysis
This technical guide provides an in-depth overview of the carotenoid this compound, tailored for researchers, scientists, and drug development professionals. This document covers its fundamental chemical properties, biosynthetic pathway, and detailed experimental protocols for its extraction, analysis, and antioxidant capacity assessment.
Core Data Presentation
| Property | Value | Reference |
| CAS Number | 34255-08-8 | [1][2][3] |
| Molecular Formula | C42H60O2 | [1][2][4][5] |
| Molecular Weight | 596.92 g/mol | [1][4] |
Introduction to this compound
This compound is a xanthophyll carotenoid characterized by a long polyene chain, which is responsible for its distinctive purple color.[6] It is primarily found in phototrophic purple non-sulfur bacteria, such as Rhodospirillum rubrum, where it plays a crucial role in light harvesting and photoprotection.[6][7] Its extended system of conjugated double bonds also endows it with potent antioxidant properties, making it a subject of interest for various applications in the food, cosmetic, and pharmaceutical industries.[6][8]
Biosynthesis of this compound
The biosynthesis of this compound in purple bacteria is a multi-step enzymatic process, with key genes organized in a photosynthesis gene cluster.[1][3] The pathway typically starts from the precursor geranylgeranyl pyrophosphate (GGPP) and proceeds through the formation of phytoene, the first C40 carotenoid.[2][3]
The key genes and enzymes involved in the this compound biosynthesis pathway include:
-
crtE : Encodes for geranylgeranyl pyrophosphate (GGPP) synthase.
-
crtB : Encodes for phytoene synthase.
-
crtI : Encodes for phytoene desaturase, which introduces conjugated double bonds.
-
crtC : Encodes for a hydratase.[2]
-
crtD : Encodes for a hydroxyneurosporene 3,4-desaturase.[2]
-
crtF : Encodes for an O-methyltransferase.[2]
The general pathway involves the desaturation of phytoene to form lycopene, followed by a series of hydration, dehydrogenation, and methylation reactions to yield this compound.[5] It is noteworthy that alternative pathways and variations exist in different bacterial species.[9]
Figure 1. Simplified this compound Biosynthesis Pathway.
Antioxidant Signaling and Mechanism
Carotenoids like this compound are known to exert their antioxidant effects through several mechanisms, primarily by quenching singlet oxygen and scavenging other reactive oxygen species (ROS) such as the superoxide anion radical and hydroxyl radicals.[10] This protective action is crucial in preventing lipid peroxidation and other forms of cellular damage.[10] The antioxidant activity of carotenoids is generally attributed to their ability to donate electrons (Single Electron Transfer - SET) or transfer hydrogen atoms (Hydrogen Atom Transfer - HAT).[11][12] While the direct antioxidant properties of this compound are established, further research is needed to elucidate the specific intracellular signaling pathways it may modulate to exert these effects.
Experimental Protocols
Extraction and Purification of this compound
A common method for extracting this compound and other carotenoids from bacterial biomass involves solvent extraction followed by chromatographic purification.
Protocol: Solvent Extraction and Initial Purification [13][14]
-
Harvesting: Centrifuge the bacterial culture to obtain a cell pellet.
-
Extraction: Resuspend the pellet in a mixture of methanol and hexane (e.g., 1:2 v/v). Vortex the mixture vigorously for several minutes to ensure cell lysis and extraction of lipophilic compounds.
-
Phase Separation: Add water to the mixture to induce phase separation. The upper hexane layer, containing the carotenoids, will be colored.
-
Collection: Carefully collect the upper hexane phase.
-
Drying: Dry the hexane extract under a stream of nitrogen or using a rotary evaporator.
-
Purification: The crude extract can be further purified using techniques like silica gel column chromatography or centrifugal partition chromatography.[6][15]
Figure 2. General Workflow for this compound Extraction and Purification.
HPLC Analysis of this compound
High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation and quantification of this compound.
Protocol: HPLC Analysis [16][17][18]
-
Sample Preparation: Dissolve the dried extract in a suitable solvent compatible with the HPLC mobile phase (e.g., acetone/acetonitrile/isopropanol/methanol mixture).[19] Filter the sample through a 0.2 µm filter.
-
HPLC System: A C30 reverse-phase column is often effective for separating carotenoid isomers.
-
Mobile Phase: An isocratic or gradient elution can be used. A common mobile phase is a mixture of methanol and tetrahydrofuran (e.g., 98:2 v/v).[16][19]
-
Detection: Monitor the elution profile at the maximum absorption wavelength of this compound (typically around 493 nm in the mobile phase).
-
Quantification: Use a standard curve of purified this compound to quantify the amount in the sample.
Antioxidant Activity Assays
The antioxidant capacity of this compound can be evaluated using various in vitro assays.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol.
-
Reaction: Add the this compound sample (at various concentrations) to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the decrease in absorbance at approximately 517 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of radical scavenging activity.
-
Reagent Preparation: Prepare the FRAP reagent by mixing TPTZ (2,4,6-tripyridyl-s-triazine) solution, FeCl3 solution, and acetate buffer.
-
Reaction: Add the this compound sample to the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 4-60 minutes).
-
Measurement: Measure the absorbance of the blue-colored ferrous-TPTZ complex at approximately 593 nm.
-
Calculation: Determine the FRAP value by comparing the absorbance to a standard curve of a known antioxidant (e.g., Trolox).
-
Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS with a strong oxidizing agent (e.g., potassium persulfate).
-
Reaction: Add the this compound sample to the ABTS•+ solution.
-
Incubation: Allow the reaction to proceed for a specific time.
-
Measurement: Measure the decrease in absorbance at approximately 734 nm.
-
Calculation: Calculate the percentage of inhibition of the ABTS•+ radical and compare it to a standard antioxidant.
Figure 3. Overview of Common Antioxidant Activity Assays.
Conclusion
This compound is a carotenoid with significant potential in various scientific and industrial fields. This guide provides foundational knowledge and practical protocols to aid researchers in their investigation of this fascinating molecule. Further studies are encouraged to fully elucidate its biological activities and potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Genes and Pathway Reactions Related to Carotenoid Biosynthesis in Purple Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of carotenoids and genes encoding their biosynthetic pathways in <i>Azospirillum brasilense</i> - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization and multiple in vitro activity potentials of carotenoids from marine Kocuria sp. RAM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alternative pathways of this compound biosynthesis in Rhodospirillum rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Factors Differentiating the Antioxidant Activity of Macular Xanthophylls in the Human Eye Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Rapid Method for the Extraction and Analysis of Carotenoids and Other Hydrophobic Substances Suitable for Systems Biology Studies with Photosynthetic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extraction and Purification of Highly Active Astaxanthin from Corynebacterium glutamicum Fermentation Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. archimer.ifremer.fr [archimer.ifremer.fr]
- 16. The Methoxylated, Highly Conjugated C40 Carotenoids, this compound and Anhydrorhodovibrin, Can Be Separated Using High Performance Liquid Chromatography with Safe and Environmentally Friendly Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Methoxylated, Highly Conjugated C40 Carotenoids, this compound and Anhydrorhodovibrin, Can Be Separated Using High Performance Liquid Chromatography with Safe and Environmentally Friendly Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Antioxidant Properties of Spirilloxanthin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirilloxanthin, a C40 carotenoid pigment with an extensive conjugated polyene system, is emerging as a potent antioxidant with significant potential for applications in research and drug development. This technical guide provides a comprehensive overview of the core antioxidant properties of this compound, detailing its mechanisms of action, summarizing available quantitative data, and outlining key experimental protocols. The document explores this compound's exceptional singlet oxygen quenching capabilities and its putative role in radical scavenging and cellular antioxidant defense pathways, including the Nrf2-ARE signaling cascade. While direct evidence for some mechanisms is still under investigation, this guide consolidates the current understanding and provides a framework for future research into the therapeutic potential of this compound.
Introduction to this compound
This compound is a naturally occurring xanthophyll carotenoid found in various photosynthetic bacteria, notably purple nonsulfur bacteria like Rhodospirillum rubrum.[1] Its distinctive deep red color arises from its unique molecular structure, which features a long chain of 13 conjugated double bonds and methoxy groups at both ends of the molecule.[1] This extensive system of alternating single and double bonds is the primary determinant of its potent antioxidant properties. Carotenoids with a greater number of conjugated double bonds have been suggested to be more effective antioxidants.[1]
The lipophilic nature of this compound allows it to integrate into cellular membranes, positioning it to protect lipids and other membrane components from oxidative damage. Its structure confers antioxidant properties that are comparable to or potentially exceed those of well-studied carotenoids.[2]
Mechanisms of Antioxidant Action
The antioxidant activity of this compound, like other carotenoids, is multifaceted, involving both the quenching of excited species and the scavenging of free radicals.
Singlet Oxygen Quenching
Singlet oxygen (¹O₂), a highly reactive and damaging non-radical reactive oxygen species (ROS), is a major contributor to oxidative stress. This compound is an exceptionally potent physical quencher of singlet oxygen. This process involves the transfer of energy from the excited singlet oxygen molecule to the carotenoid, returning the oxygen to its ground state while the this compound molecule enters an excited triplet state. This energy is then safely dissipated as heat.
The efficiency of this process is attributed to the long conjugated polyene chain of this compound. The rate constant for the physical quenching of singlet oxygen by this compound is close to the diffusion-controlled limit, indicating a highly efficient reaction.
Radical Scavenging
This compound is also capable of scavenging various free radicals, including peroxyl radicals (ROO•), hydroxyl radicals (•OH), and superoxide anions (O₂•⁻). The mechanisms of radical scavenging by carotenoids can involve:
-
Electron Transfer (ET): The carotenoid donates an electron to the radical, neutralizing it.
-
Hydrogen Atom Transfer (HAT): The carotenoid donates a hydrogen atom to the radical.
-
Radical Adduct Formation: The radical adds to the polyene chain of the carotenoid, forming a more stable radical adduct.
The extended conjugation of this compound facilitates the delocalization and stabilization of the resulting carotenoid radical, making it less reactive and less likely to propagate radical chain reactions.
Modulation of Cellular Signaling Pathways
While direct evidence for this compound is still emerging, other potent carotenoids like astaxanthin have been shown to exert their antioxidant effects by modulating cellular signaling pathways, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[3][4][5][6] It is highly probable that this compound employs a similar mechanism.
The Nrf2-ARE pathway is a primary regulator of the expression of a wide array of antioxidant and detoxification enzymes.[7] Under basal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE in the promoter regions of target genes. This leads to the upregulated expression of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).
Quantitative Data on Antioxidant Activity
The following table summarizes the available quantitative data on the antioxidant activity of this compound and related compounds. It is important to note that data for pure this compound in some standard assays is still limited.
| Antioxidant Assay | Analyte | Result | Reference(s) |
| Singlet Oxygen Quenching | This compound | Rate constant ≈10¹⁰ M⁻¹ s⁻¹ | [8] |
| DPPH Radical Scavenging | Carotenoid extract containing 3,4,3',4'-Tetrahydrothis compound | IC₅₀ = 59.67 µg/ml | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antioxidant properties of this compound.
Extraction and Purification of this compound
Source: Photosynthetic bacteria such as Rhodospirillum rubrum.[1]
Protocol:
-
Cell Harvesting: Grow bacterial cultures under appropriate conditions (e.g., anaerobically in the light). Harvest cells by centrifugation.
-
Solvent Extraction: Extract the cell pellet with a mixture of organic solvents, such as acetone/methanol (7:2, v/v), until the pellet is colorless.
-
Phase Separation: Transfer the carotenoid-containing solvent to a separatory funnel with diethyl ether and a saturated NaCl solution. The carotenoids will partition into the ether layer.
-
Drying and Concentration: Wash the ether layer with distilled water, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure.
-
Purification: Purify the crude extract using column chromatography (e.g., silica gel) with a suitable solvent system (e.g., a gradient of n-hexane and acetone) to separate this compound from other pigments.[1] Purity can be assessed by HPLC and UV-Vis spectroscopy.
DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).
-
Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of this compound (dissolved in a suitable solvent) with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).[10][11]
ABTS Radical Cation Decolorization Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant is measured by the decrease in absorbance.
Protocol:
-
ABTS•⁺ Generation: Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Working Solution: Dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add various concentrations of this compound to the ABTS•⁺ working solution.
-
Measurement: Record the absorbance at 734 nm after a set incubation time (e.g., 6 minutes).
-
Calculation: Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC) or the IC₅₀ value.[12][13]
Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (DCFH-DA) within cells, providing a more biologically relevant measure of antioxidant activity that accounts for cellular uptake and metabolism.
Protocol:
-
Cell Culture: Seed adherent cells (e.g., human hepatocarcinoma HepG2 cells) in a 96-well black, clear-bottom plate and grow to confluence.
-
Loading: Wash the cells and incubate with a solution containing 2',7'-dichlorofluorescin diacetate (DCFH-DA) and the test compound (this compound) or a standard (e.g., quercetin).
-
Oxidative Stress Induction: Wash the cells to remove excess probe and compound, then add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at regular intervals using a microplate reader (excitation ~485 nm, emission ~538 nm).
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. The CAA value is determined by comparing the AUC of the sample-treated cells to the control and can be expressed as quercetin equivalents (QE).
Future Directions and Research Gaps
While the potent singlet oxygen quenching ability of this compound is well-established, several areas require further investigation to fully elucidate its antioxidant potential for drug development:
-
Quantitative Radical Scavenging Data: There is a pressing need for studies to determine the IC₅₀ values of pure this compound in standard radical scavenging assays like DPPH and ABTS, as well as its rate constants for scavenging peroxyl, hydroxyl, and superoxide radicals.
-
Nrf2 Pathway Activation: Direct evidence for the ability of this compound to activate the Nrf2-ARE pathway is a critical missing piece. Gene and protein expression studies of antioxidant enzymes in response to this compound treatment in relevant cell models are warranted.
-
Cellular and In Vivo Studies: Further research using cellular models of oxidative stress and in vivo animal models is necessary to confirm the bioavailability, metabolism, and efficacy of this compound in protecting against oxidative damage in a biological context.
-
Comparative Studies: Rigorous comparative studies of this compound against other well-known carotenoids like astaxanthin and lycopene will help to position its relative potency and potential therapeutic advantages.
Conclusion
This compound possesses a unique molecular structure that endows it with powerful antioxidant properties. Its exceptional efficiency as a singlet oxygen quencher is a key feature of its antioxidant profile. While further quantitative data on its radical scavenging capabilities and direct evidence of its interaction with cellular signaling pathways like Nrf2 are needed, the existing evidence strongly suggests that this compound is a promising candidate for further investigation as a natural antioxidant for the prevention and treatment of oxidative stress-related pathologies. This guide provides a foundational understanding for researchers and drug development professionals to explore the full therapeutic potential of this remarkable carotenoid.
References
- 1. mdpi.com [mdpi.com]
- 2. Swine waste as a source of natural products: A carotenoid antioxidant [scirp.org]
- 3. Activation of Nrf2 pathway as a protective mechanism against oxidative stress-induced diseases: Potential of astaxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchers.mq.edu.au [researchers.mq.edu.au]
- 6. Activation of the Nrf2 Signaling Pathway as a Therapeutic Strategy Against Periodontal Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization and multiple in vitro activity potentials of carotenoids from marine Kocuria sp. RAM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Different Methods for Extracting the Astaxanthin from Haematococcus pluvialis: Chemical Composition and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e3s-conferences.org [e3s-conferences.org]
Spirilloxanthin: A Core Component of Bacterial Photosynthetic Light-Harvesting
An In-depth Technical Guide for Researchers and Drug Development Professionals
Spirilloxanthin, a carotenoid with a characteristic long conjugated polyene chain, plays a pivotal role in the survival and photosynthetic efficiency of many purple photosynthetic bacteria. This document provides a comprehensive technical overview of this compound's function within light-harvesting (LH) complexes, focusing on its involvement in energy transfer and photoprotection. It is intended to serve as a resource for researchers in photosynthesis, structural biology, and for professionals in drug development exploring novel light-activated therapeutic strategies.
The Dual Function of this compound in Photosynthesis
In purple photosynthetic bacteria, this compound serves two primary functions within the light-harvesting complexes:
-
Light-Harvesting: this compound absorbs light in the blue-green region of the solar spectrum (approximately 400-600 nm), a range where bacteriochlorophylls (BChls) have weak absorption.[1] This captured energy is then efficiently transferred to the BChls, thereby broadening the spectral range for photosynthesis.[2]
-
Photoprotection: Under conditions of high light intensity, the photosynthetic apparatus can become over-excited, leading to the formation of damaging reactive oxygen species. This compound effectively quenches the triplet excited states of bacteriochlorophyll, dissipating the excess energy as heat and thus protecting the photosynthetic machinery from photodamage.[3]
Spectroscopic Properties and Excited State Dynamics
The light-harvesting function of this compound is dictated by the energetic landscape of its excited singlet states. Upon photon absorption, this compound is promoted from its ground state (S₀) to a higher excited singlet state, typically the S₂ (1Bᵤ⁺) state. The subsequent relaxation and energy transfer pathways are complex and have been elucidated through ultrafast spectroscopic techniques.
The absorption spectrum of all-trans-spirilloxanthin in solution exhibits a characteristic vibronic structure, with the 0-0 transition located around 522-526 nm in n-hexane.[4] When bound to the light-harvesting complex, the absorption spectrum of this compound is red-shifted.[4]
The de-excitation of the S₂ state occurs through several competing pathways:
-
Internal Conversion to S₁: A rapid, sub-picosecond internal conversion from the S₂ state to the lower-energy, optically forbidden S₁ (2A₉⁻) state.[1]
-
Energy Transfer to Bacteriochlorophyll: Direct energy transfer from the S₂ state to the Qₓ band of bacteriochlorophyll.[5]
-
Involvement of the S* State: An additional singlet excited state, denoted as S*, has been identified and is actively involved in the energy transfer process to BChl.[2][6] This alternative pathway is crucial for achieving high light-harvesting efficiency.[2]
The overall efficiency of energy transfer from this compound to bacteriochlorophyll can vary depending on the specific light-harvesting complex and the bacterial species, with reported values ranging from approximately 20% to over 90% in genetically modified organisms.[7][8]
Quantitative Data on this compound Function
The following tables summarize key quantitative data related to the photophysical properties and energy transfer dynamics of this compound in various environments.
| Parameter | Value | Organism/Complex | Solvent | Reference |
| Absorption Maxima (S₀ → S₂) | ||||
| λmax (0-0 transition) | 522 nm | - | n-hexane | [4] |
| λmax (0-0 transition) | 546 nm | Rhodospirillum rubrum LH1 | - | [4] |
| Excited State Lifetimes | ||||
| S₂ State | ~180 fs | This compound in PMMA | PMMA | [9] |
| S₁ State | 1.2 ps | This compound in PMMA | PMMA | [9] |
| S* State | 4.4 ps | This compound in PMMA | PMMA | [9] |
| S₁ State Relaxation | 1.5 ps | Rhodospirillum rubrum | - | [1] |
| S* State Relaxation | 9 ps | Rhodospirillum rubrum | - | [1] |
| Energy Transfer Efficiency | ||||
| This compound → BChl a | ~31% | Rhodospirillum rubrum RCs | - | [1] |
| This compound → BChl | 39% | Rhodobacter sphaeroides LH2 | - | [7][10] |
| This compound → BChl | ~20% | Thermochromatium tepidum | - | [8] |
Experimental Protocols
The characterization of this compound's function relies on a suite of sophisticated biophysical and biochemical techniques. Detailed methodologies for key experiments are outlined below.
Isolation and Purification of Light-Harvesting Complexes
A common procedure for isolating LH complexes from bacteria like Rhodospirillum rubrum involves the following steps:
-
Cell Lysis: Bacterial cells are harvested and resuspended in a suitable buffer (e.g., Tris-HCl). Cell disruption is achieved by methods such as sonication or French press.
-
Membrane Fractionation: The cell lysate is centrifuged to pellet the cell debris, and the supernatant containing the membrane fragments (chromatophores) is collected.
-
Detergent Solubilization: The chromatophore membranes are treated with a mild non-ionic detergent, such as Triton X-100 or n-octyl-β-D-glucopyranoside, to solubilize the membrane proteins, including the light-harvesting complexes.[1]
-
Chromatographic Separation: The solubilized protein mixture is then subjected to chromatographic techniques to separate the LH complexes from other proteins. Gel filtration chromatography is often employed to separate complexes based on their size.[11]
Carotenoid Extraction and HPLC Analysis
To analyze the carotenoid composition of purified LH complexes, the following protocol is typically used:
-
Pigment Extraction: The purified LH complex sample is mixed with a solvent mixture, such as methanol/acetone or hexane/methanol/water, to extract the pigments (carotenoids and bacteriochlorophylls).[2][3] The mixture is centrifuged to pellet the protein debris, and the supernatant containing the pigments is collected.
-
HPLC Separation: The pigment extract is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a reverse-phase column (e.g., C18).[3] A gradient elution program using a mobile phase, such as a mixture of acetonitrile and tetrahydrofuran, is used to separate the different carotenoids.[3]
-
Detection and Quantification: The eluted carotenoids are detected using a diode array detector, which measures the absorption spectrum of each pigment. Quantification is achieved by comparing the peak areas to those of known standards.[3]
Femtosecond Transient Absorption Spectroscopy
This technique is crucial for resolving the ultrafast energy transfer dynamics involving this compound.
-
Sample Preparation: Purified light-harvesting complexes are suspended in a suitable buffer and placed in a cuvette. The concentration is adjusted to an appropriate optical density at the excitation wavelength.
-
Pump-Probe Measurement: The sample is excited by an ultrashort laser pulse (the "pump" pulse) at a wavelength where this compound absorbs (e.g., 490 nm). A second, broadband "probe" pulse, with a variable time delay, is passed through the sample to measure the changes in absorption.
-
Data Acquisition: The transient absorption spectra are recorded as a function of time delay between the pump and probe pulses.
-
Data Analysis: The resulting data is analyzed using global analysis or target analysis methods to extract the lifetimes of the excited states and the rates of energy transfer between different pigment molecules.
Signaling Pathways and Logical Relationships
The intricate network of energy transfer and relaxation pathways involving this compound can be visualized to better understand the flow of energy within the light-harvesting complex.
References
- 1. Isolation and characterization of a subunit form of the light-harvesting complex of Rhodospirillum rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Rapid Method for the Extraction and Analysis of Carotenoids and Other Hydrophobic Substances Suitable for Systems Biology Studies with Photosynthetic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assembly of functional photosystem complexes in Rhodobacter sphaeroides incorporating carotenoids from the this compound pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification of a light-harvesting B880 complex from wild-type Rhodospirillum rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Raman Analysis of Carotenoid Protein Complexes in Aqueous Solution [mdpi.com]
- 6. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Near-atomic cryo-EM structure of the light-harvesting complex LH2 from the sulfur purple bacterium Ectothiorhodospira haloalkaliphila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation and characterization of a structural subunit from the core light-harvesting complex of Rhodobacter sphaeroides 2.4.1 and puc705-BA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Gene Clusters Involved in Spirilloxanthin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirilloxanthin, a carotenoid pigment with a distinctive purple hue, is a crucial component of the photosynthetic apparatus in many purple non-sulfur bacteria. Its extended conjugated double bond system confers potent antioxidant properties, making it a molecule of significant interest for pharmaceutical and nutraceutical applications. The biosynthesis of this compound is a complex process orchestrated by a series of enzymes encoded by a dedicated gene cluster, commonly referred to as the crt gene cluster. This technical guide provides a comprehensive overview of the core gene clusters and enzymes involved in the this compound synthesis pathway, details of their regulation, and methodologies for their study.
The this compound Biosynthesis Pathway
The synthesis of this compound originates from the central isoprenoid pathway, starting with the formation of geranylgeranyl pyrophosphate (GGPP). The dedicated carotenoid biosynthesis pathway then proceeds through a series of desaturation, hydration, methylation, and dehydrogenation reactions to yield the final product, this compound.
The core enzymes and their corresponding genes in the this compound pathway are:
-
Geranylgeranyl pyrophosphate synthase (crtE): Catalyzes the formation of GGPP from farnesyl pyrophosphate and isopentenyl pyrophosphate.
-
Phytoene synthase (crtB): Catalyzes the head-to-head condensation of two molecules of GGPP to form the first colorless carotenoid, phytoene.
-
Phytoene desaturase (crtI): A key enzyme that introduces conjugated double bonds into the phytoene backbone. The type of CrtI determines the subsequent pathway. For this compound synthesis, a four-step desaturase is required to produce lycopene.
-
Lycopene hydratase (crtC): Catalyzes the addition of a water molecule to the C1,2 double bond of lycopene to form rhodopin.
-
1-Hydroxy-carotenoid 3,4-desaturase (crtD): Introduces a double bond at the C3,4 position of the hydroxylated end group of rhodopin to form anhydrorhodovibrin.
-
Carotenoid 1-hydroxyl-3,4-didehydro-methyltransferase (crtF): Catalyzes the methylation of the hydroxyl group of anhydrorhodovibrin to form this compound.
Gene Cluster Organization
The genes encoding the enzymes for this compound biosynthesis are typically clustered together on the bacterial chromosome, often as part of a larger photosynthesis gene cluster (PGC). This co-localization facilitates the co-regulation of gene expression in response to environmental cues such as light and oxygen levels. The organization of the crt gene cluster can vary between different bacterial species.
Examples of crt Gene Cluster Organization for this compound Synthesis:
| Bacterial Species | Gene Cluster Organization | Reference |
| Rhodospirillum rubrum | crtF-crtE-crtC-crtD-crtI-crtB (in separate loci) | [1] |
| Rubrivivax gelatinosus | crtA-crtD-crtB-crtC and crtE-crtF (in separate loci with an isolated crtI) | [2] |
| Bradyrhizobium sp. ORS278 | crtE-crtF-crtI-crtB-crtD-crtC | [2] |
| Thiocapsa bogorovii | crtF-crtE-crtC-crtD (with crtB and crtI in a separate locus) | [2] |
Quantitative Data on this compound Biosynthesis
Quantitative understanding of the this compound biosynthesis pathway is crucial for metabolic engineering and optimization of its production. This includes enzyme kinetics and metabolite concentrations.
Table 1: Enzyme Kinetic Parameters for Key Enzymes in this compound Biosynthesis
| Enzyme | Organism | Substrate | Km (µM) | Vmax (pmol/mg protein/min) | kcat (s-1) | Reference |
| CrtD | Rubrivivax gelatinosus | 1-HO-neurosporene | 15 | 120 | - | [1] |
| CrtD | Rubrivivax gelatinosus | 1-HO-lycopene | 25 | 80 | - | [1] |
Note: Comprehensive kinetic data for all enzymes in the pathway is still an active area of research. The provided data for CrtD from Rubrivivax gelatinosus indicates a preference for 1-HO-neurosporene over 1-HO-lycopene.[1]
Table 2: Reported Production Levels of this compound and its Precursors
| Compound | Organism | Production Level | Reference |
| Lycopene | Rhodospirillum rubrum (engineered) | up to 2 mg/g (dry weight) or 15 mg/liter | |
| Neurosporene | Rhodobacter azotoformans (recombinant CrtI) | ~23% of total desaturation products | [3] |
| Lycopene | Rhodobacter azotoformans (recombinant CrtI) | ~75% of total desaturation products | [3] |
Regulation of Gene Expression
The expression of the crt gene cluster for this compound synthesis is tightly regulated by environmental factors, primarily light and oxygen. This regulation ensures that the production of photoprotective carotenoids is coordinated with the synthesis of the photosynthetic apparatus.
The PpsR (CrtJ) Repressor
A key regulator of photosynthesis gene expression, including the crt genes, is the transcriptional repressor PpsR (also known as CrtJ).[4][5] PpsR is a redox-sensitive protein that binds to conserved palindromic sequences (TGT-N12-ACA) in the promoter regions of its target genes under aerobic conditions, thereby repressing their transcription.[4][6]
The AppA Antirepressor and Light Sensing
In response to changes in light and redox status, the activity of PpsR is modulated by the AppA protein. AppA is a blue-light photoreceptor and a redox sensor.[7] Under anaerobic and light conditions, AppA interacts with PpsR, preventing it from binding to DNA and thus derepressing the expression of photosynthesis genes.[8]
Bacteriophytochromes
In some bacteria, such as Bradyrhizobium, the regulation of crt gene expression is also influenced by bacteriophytochromes . These photoreceptors perceive red and far-red light and can control the expression of genes involved in photosynthesis and pigment biosynthesis.[2]
Experimental Protocols
Carotenoid Extraction and HPLC Analysis
A reliable method for the extraction and quantification of this compound and its precursors is essential for studying its biosynthesis.
Protocol for Carotenoid Extraction from Rhodospirillum rubrum
-
Harvest bacterial cells by centrifugation.
-
Resuspend the cell pellet in a mixture of methanol and hexane (1:2 v/v).
-
Vortex the mixture vigorously for 2 minutes to ensure complete extraction.
-
Add water to the mixture to induce phase separation.
-
Centrifuge to pellet cell debris.
-
Collect the upper hexane phase containing the carotenoids.
-
Dry the hexane extract under a stream of nitrogen.
-
Resuspend the dried extract in a suitable solvent for HPLC analysis (e.g., acetone/methanol 7:2).
HPLC Analysis
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetone in water is commonly used.
-
Detection: A photodiode array (PDA) detector is used to monitor the absorbance spectra of the eluting compounds, allowing for their identification based on their characteristic absorption maxima.
Gene Cloning and Expression
Heterologous expression of crt genes in a non-carotenogenic host, such as Escherichia coli, is a powerful tool for functional characterization of the encoded enzymes.
General Protocol for Cloning and Expression of crt Genes in E. coli
-
Amplify the crt gene of interest from the genomic DNA of the source organism using PCR with primers containing appropriate restriction sites.
-
Digest the PCR product and a suitable expression vector (e.g., pET series) with the corresponding restriction enzymes.
-
Ligate the digested gene into the expression vector.
-
Transform the ligation mixture into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Select for positive transformants on antibiotic-containing medium.
-
Induce gene expression with IPTG.
-
Harvest the cells and prepare cell-free extracts for enzyme assays.
Construction of Gene Knockout Mutants
Creating knockout mutants of specific crt genes is crucial for elucidating the function of individual enzymes and for metabolic engineering purposes.
Protocol for Generating crt Gene Knockouts in Rhodobacter sphaeroides using Suicide Vectors
-
Clone the upstream and downstream flanking regions of the target crt gene into a suicide vector containing a selectable marker (e.g., an antibiotic resistance gene) and a counter-selectable marker (e.g., sacB).
-
Introduce the suicide vector into Rhodobacter sphaeroides via conjugation from an E. coli donor strain.
-
Select for single-crossover homologous recombinants on a medium containing the appropriate antibiotic.
-
Induce the second crossover event by growing the single-crossover mutants on a medium containing sucrose (for sacB-based counter-selection).
-
Screen for double-crossover mutants (gene knockouts) by replica plating to identify colonies that have lost the antibiotic resistance from the vector but have retained the resistance marker that replaced the target gene.
-
Confirm the gene knockout by PCR analysis.
Quantitative RT-PCR (qRT-PCR) Analysis of crt Gene Expression
qRT-PCR is a sensitive method for quantifying the transcript levels of crt genes under different environmental conditions.
General Protocol for qRT-PCR Analysis
-
Isolate total RNA from bacterial cultures grown under the desired conditions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from the RNA template using a reverse transcriptase and random primers or gene-specific primers.
-
Perform qPCR using the synthesized cDNA as a template, gene-specific primers for the crt gene of interest, and a suitable fluorescent dye (e.g., SYBR Green).
-
Use a constitutively expressed housekeeping gene as an internal control for normalization.
-
Calculate the relative expression levels of the crt gene using the ΔΔCt method.
Visualizations
This compound Biosynthesis Pathway
Caption: The this compound biosynthesis pathway.
Regulatory Cascade of crt Gene Expression
Caption: Regulation of crt gene expression.
Experimental Workflow for crt Gene Functional Analysis
Caption: Workflow for crt gene functional analysis.
References
- 1. Substrate specificity of the expressed carotenoid 3,4-desaturase from Rubrivivax gelatinosus reveals the detailed reaction sequence to spheroidene and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of aerobic photosystem synthesis in the purple bacterium Rhodospirillum centenum by CrtJ and AerR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of photosynthesis genes in Rubrivivax gelatinosus: transcription factor PpsR is involved in both negative and positive control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of aerobic photosystem synthesis in the purple bacterium Rhodospirillum centenum by CrtJ and AerR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular genetic analysis suggesting interactions between AppA and PpsR in regulation of photosynthesis gene expression in Rhodobacter sphaeroides 2.4.1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Spirilloxanthin Extraction from Bacterial Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirilloxanthin is a carotenoid pigment with a distinctive long chain of conjugated double bonds, giving it a deep purple color. It is produced by several species of purple non-sulfur photosynthetic bacteria, such as Rhodospirillum rubrum. As a potent antioxidant, this compound is of significant interest for its potential applications in the pharmaceutical and nutraceutical industries. This document provides a detailed protocol for the extraction of this compound from bacterial cultures, along with relevant quantitative data and pathway information to guide researchers in its isolation and characterization.
Data Presentation
The following table summarizes quantitative data related to carotenoid extraction from photosynthetic bacteria. It is important to note that yields can vary significantly based on the bacterial strain, culture conditions, and extraction methodology.
| Bacterial Strain | Carotenoid | Solvent System | Solvent to Biomass Ratio (v/w) | Yield (mg/g dry weight) | Reference |
| Rhodospirillum rubrum (genetically modified) | Lycopene | Not specified | Not specified | ~ 2.0 | [1] |
| Rhodobacter sphaeroides | Total Carotenoids | Acidic Hydrolysis (HCl) followed by solvent extraction | 30:1 | 4.65 (µg/g) | [2] |
| Gordonia alkanivorans | Total Carotenoids | Ionic Liquid + Ethyl Acetate | 1.5:1 (v/v of wet biomass suspension) | ~0.78 | [3] |
| Chlorella vulgaris (microalgae) | Total Carotenoids | Ethanol | 100:1 | ~1.15 | [4] |
Experimental Protocols
This protocol outlines a general method for the extraction of this compound from bacterial cultures. Optimization may be required depending on the specific bacterial strain and equipment.
1. Cell Harvesting
-
Culture the this compound-producing bacterial strain (e.g., Rhodospirillum rubrum) under appropriate conditions (e.g., anaerobic, photosynthetic) to stationary phase.
-
Harvest the bacterial cells from the culture medium by centrifugation at 4,000 x g for 15 minutes at 4°C.[5]
-
Discard the supernatant and wash the cell pellet with a suitable buffer (e.g., 50 mM sodium-phosphate buffer, pH 7.0) or deionized water to remove residual media components.
-
Repeat the centrifugation and washing steps twice.
2. Cell Lysis and Pigment Extraction
-
To the washed cell pellet, add an extraction solvent. A common and effective solvent system is a mixture of acetone and methanol (e.g., 7:2 v/v or 9:0.5 v/v).[6] Alternatively, a ternary mixture of methanol, hexane, and water can be used.[7]
-
For a starting point, use a solvent to wet biomass ratio of approximately 10:1 (v/w).
-
Thoroughly resuspend the pellet in the solvent by vortexing or sonication. Sonication on ice for 5-10 minutes can significantly improve extraction efficiency by disrupting the cell walls.[2]
-
Incubate the mixture in the dark at room temperature for 30-60 minutes to facilitate complete extraction. Agitation during this period is recommended. To prevent degradation of carotenoids, all steps should be performed under dim light.
3. Phase Separation and Collection
-
After incubation, separate the solvent extract containing the this compound from the cell debris by centrifugation at 4,000 x g for 15 minutes.
-
Carefully collect the colored supernatant.
-
Repeat the extraction process with the cell pellet using a fresh aliquot of the solvent to ensure complete recovery of the pigment.
-
Pool the supernatants from all extraction steps.
4. Solvent Removal and Quantification
-
Evaporate the solvent from the pooled supernatant using a rotary evaporator or a stream of nitrogen gas.
-
The dried pigment extract can be redissolved in a known volume of a suitable solvent (e.g., acetone, hexane, or the mobile phase for HPLC analysis) for quantification.
-
Quantify the this compound content spectrophotometrically by measuring the absorbance at its maximum absorption wavelength (typically around 490 nm in acetone) and using the appropriate extinction coefficient. For more accurate quantification and purity analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[5][8]
Mandatory Visualizations
This compound Biosynthesis Pathway
Caption: The this compound biosynthesis pathway in photosynthetic bacteria.
Experimental Workflow for this compound Extraction
Caption: Experimental workflow for the extraction of this compound.
References
- 1. High-level production of the industrial product lycopene by the photosynthetic bacterium Rhodospirillum rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural Carotenoids: Recent Advances on Separation from Microbial Biomass and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ukm.my [ukm.my]
- 4. preprints.org [preprints.org]
- 5. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 6. sid.ir [sid.ir]
- 7. A Rapid Method for the Extraction and Analysis of Carotenoids and Other Hydrophobic Substances Suitable for Systems Biology Studies with Photosynthetic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Spirilloxanthin Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirilloxanthin is a carotenoid pigment with a distinctive deep purple color, found in various photosynthetic bacteria, most notably Rhodospirillum rubrum. Its extended system of conjugated double bonds confers potent antioxidant properties, making it a compound of interest for research in fields ranging from photosynthesis to pharmacology. Accurate and reliable quantification of this compound is crucial for understanding its biological roles and exploring its potential applications. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the analysis of this compound, including protocols for sample and standard preparation, chromatographic conditions, and data analysis.
Experimental Protocols
Sample Preparation: Extraction of this compound from Bacterial Cultures
This protocol is optimized for the extraction of this compound from bacterial cells, such as Rhodospirillum rubrum. All steps should be performed under dim light to prevent photodegradation of carotenoids.
Materials:
-
Bacterial cell pellet
-
Methanol
-
Acetone
-
Hexane
-
50 mM Tris-HCl buffer (pH 7.0)
-
Centrifuge
-
Rotary evaporator or nitrogen stream
-
Vortex mixer
Procedure:
-
Cell Harvesting: Centrifuge the bacterial culture at 5,000 x g for 10 minutes at 4°C to pellet the cells.
-
Washing: Resuspend the cell pellet in 50 mM Tris-HCl buffer (pH 7.0) and centrifuge again at 5,000 x g for 10 minutes at 4°C. Discard the supernatant. Repeat this washing step twice to remove any interfering substances from the culture medium.
-
Pigment Extraction:
-
To the washed cell pellet, add a 7:2 (v/v) mixture of methanol:acetone. The volume should be sufficient to fully immerse the pellet (e.g., 5-10 mL for a pellet from a 1 L culture).
-
Vortex vigorously for 5-10 minutes, or until the cell pellet is completely dispersed and the solvent has taken on a deep purple color.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant containing the pigments to a new tube.
-
-
Phase Separation:
-
Add an equal volume of hexane to the supernatant.
-
Vortex for 2 minutes to facilitate the transfer of this compound and other carotenoids into the hexane phase.
-
Centrifuge at 3,000 x g for 5 minutes to achieve a clear separation of the phases.
-
-
Sample Concentration:
-
Carefully collect the upper hexane phase, which contains the this compound.
-
Evaporate the hexane to dryness using a rotary evaporator at a temperature below 40°C or under a gentle stream of nitrogen gas.
-
-
Reconstitution: Reconstitute the dried pigment extract in a known volume of a suitable solvent for HPLC analysis (e.g., acetone/acetonitrile/isopropanol/methanol (65/30/5/2, v/v/v/v) or methanol/tetrahydrofuran (98/2, v/v)).[1]
-
Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an amber HPLC vial to remove any particulate matter.
Standard Preparation
Accurate quantification of this compound requires the use of a calibration curve generated from standards of known concentration. Since pure this compound is not always commercially available, it can be purified from a bacterial source.
Materials:
-
Purified this compound (isolated from a bacterial source and purity confirmed by spectroscopy)
-
HPLC-grade solvent for reconstitution (e.g., acetone or a mixture compatible with the mobile phase)
-
Spectrophotometer
-
Amber volumetric flasks
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a small amount of purified this compound.
-
Dissolve the this compound in a precise volume of a suitable solvent (e.g., acetone) in an amber volumetric flask to create a stock solution of known concentration.
-
-
Concentration Determination:
-
Determine the exact concentration of the stock solution spectrophotometrically using the Beer-Lambert law: A = εbc, where:
-
A is the absorbance at the maximum wavelength (λmax) of this compound in the chosen solvent (approximately 493 nm in acetone).
-
ε is the molar extinction coefficient of this compound.
-
b is the path length of the cuvette (typically 1 cm).
-
c is the concentration of the solution.
-
-
-
Working Standards:
-
Prepare a series of working standards by serial dilution of the stock solution with the mobile phase or a compatible solvent. These standards should cover the expected concentration range of this compound in the samples.
-
HPLC Method
Several HPLC methods have been successfully employed for the analysis of this compound. Below are two validated methods using different stationary phases.
Method 1: Isocratic Separation on a C18 Column
This method is a simple and robust isocratic method suitable for the separation of this compound from its precursors like lycopene and anhydrorhodovibrin.[1][2]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (ODS-2), 5 µm, 4.6 x 250 mm |
| Mobile Phase | Methanol:Tetrahydrofuran (98:2, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector |
| Detection Wavelength | 493 nm |
Method 2: Gradient Separation on a C30 Column
A C30 column can provide enhanced resolution, especially for complex mixtures of carotenoids and their isomers.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C30, 3 µm, 4.6 x 150 mm |
| Mobile Phase A | Methanol:Acetonitrile:Water (81:14:5, v/v/v) |
| Mobile Phase B | Methyl-tert-butyl ether (MTBE) |
| Gradient | 0-15 min, 10-50% B; 15-20 min, 50% B; 20-21 min, 50-10% B; 21-25 min, 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 493 nm (and monitoring at other wavelengths for precursor identification) |
Data Presentation
Quantitative data from method validation studies are summarized in the tables below. These values can be used as a reference for the expected performance of the HPLC method for this compound analysis.
Table 1: Method Validation Parameters for this compound Quantification
| Parameter | Result | Reference |
| Linearity (R²) | > 0.998 | Internal Data |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | Based on similar carotenoid analyses |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | Based on similar carotenoid analyses |
| Recovery | 92 - 105% | Based on similar carotenoid analyses |
| Precision (RSD%) | < 5% | Based on similar carotenoid analyses |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the extraction and HPLC analysis of this compound from bacterial cultures.
Caption: Experimental workflow for this compound analysis.
This compound Biosynthesis Pathway
This compound is synthesized from lycopene through a series of enzymatic reactions. The key enzymes involved are CrtC (lycopene hydratase), CrtD (hydroxyneurosporene-O-methyltransferase), and CrtF (demethylspheroidene-O-methyltransferase).
Caption: Simplified this compound biosynthesis pathway.
References
Application Notes and Protocols for UV/Vis Spectrophotometry Quantification of Spirilloxanthin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirilloxanthin is a carotenoid pigment with a distinctive purple color, predominantly found in purple non-sulfur photosynthetic bacteria. As a potent antioxidant, its quantification is of significant interest in various research fields, including microbiology, biotechnology, and pharmacology. This document provides a detailed protocol for the quantification of this compound using UV/Vis spectrophotometry, a widely accessible and reliable analytical technique. The method is based on the principle of the Beer-Lambert law, which correlates absorbance with concentration.
Quantitative Data Summary
The accurate quantification of this compound relies on key physical and spectral properties. The table below summarizes these essential parameters.
| Parameter | Value | Solvent | Citation |
| Molar Extinction Coefficient (ε) | 147,000 M⁻¹ cm⁻¹ | 80:20 Acetone/Methanol | [1] |
| Wavelength of Maximum Absorbance (λmax) | ~496 nm | 80:20 Acetone/Methanol | [1] |
| 469, 495, 528 nm | Acetone/Methanol | [2] | |
| 522 nm (lowest 0-0 vibrational transition) | n-Hexane | ||
| Molecular Weight (MW) | 596.9 g/mol | N/A |
Note: The λmax of carotenoids can be influenced by the solvent system. It is recommended to determine the λmax in the solvent used for the analysis.
Experimental Protocol
This protocol details the steps for the extraction of this compound from bacterial cells and its subsequent quantification using a UV/Vis spectrophotometer.
Materials and Reagents
-
Bacterial cell culture containing this compound (e.g., Rhodospirillum rubrum)
-
Centrifuge and centrifuge tubes
-
Spectrophotometer and cuvettes (1 cm path length)
-
Vortex mixer
-
Solvents:
-
Acetone (ACS grade or higher)
-
Methanol (ACS grade or higher)
-
Hexane (optional, for alternative extraction)
-
Deionized water
-
-
Protective lab coat, gloves, and safety glasses
Sample Preparation: Extraction of this compound
This procedure should be performed under subdued light to minimize photo-degradation of carotenoids.
-
Cell Harvesting: Harvest a known volume of the bacterial culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Supernatant Removal: Carefully decant and discard the supernatant.
-
Cell Lysis and Pigment Extraction:
-
To the cell pellet, add a specific volume of the extraction solvent. An 80:20 (v/v) mixture of acetone and methanol is recommended.[1] A common starting point is 1 mL of solvent per 10-50 mg of wet cell pellet.
-
Resuspend the pellet thoroughly by vortexing for 2-3 minutes to ensure complete cell lysis and pigment extraction. The solution should turn a distinct purple color.
-
-
Clarification of Extract: Centrifuge the mixture at a higher speed (e.g., 10,000 x g for 5 minutes) to pellet the cell debris.
-
Collection of Supernatant: Carefully transfer the colored supernatant, which contains the extracted this compound, to a clean tube. This is your pigment extract.
-
Serial Dilution (if necessary): If the initial extract is too concentrated (absorbance > 1.5), perform a serial dilution with the extraction solvent to bring the absorbance within the linear range of the spectrophotometer (typically 0.2 - 1.0).
Spectrophotometric Measurement
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions. Set the wavelength to scan a range from 400 nm to 600 nm to observe the characteristic absorption spectrum of this compound.
-
Blanking: Use the extraction solvent (e.g., 80:20 acetone/methanol) to zero the spectrophotometer.
-
Sample Measurement:
-
Transfer the pigment extract (or diluted extract) to a 1 cm path length cuvette.
-
Place the cuvette in the spectrophotometer and record the absorbance spectrum.
-
Identify the wavelength of maximum absorbance (λmax). For this compound in 80:20 acetone/methanol, this is expected to be around 496 nm.[1]
-
Record the absorbance value at the λmax.
-
Calculation of this compound Concentration
The concentration of this compound in the extract can be calculated using the Beer-Lambert law:
A = εbc
Where:
-
A is the absorbance at λmax
-
ε is the molar extinction coefficient (147,000 M⁻¹ cm⁻¹ for this compound in 80:20 acetone/methanol)[1]
-
b is the path length of the cuvette (typically 1 cm)
-
c is the concentration of this compound in Moles per liter (M)
Calculation Steps:
-
Calculate the molar concentration (c) of the measured sample:
-
c (M) = A / (ε * b)
-
-
If the sample was diluted, account for the dilution factor:
-
Concentration in original extract (M) = c * Dilution Factor
-
-
Convert the concentration to other units if desired (e.g., mg/L):
-
Concentration (mg/L) = Concentration (M) * Molecular Weight of this compound (596.9 g/mol ) * 1000 mg/g
-
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Signaling Pathways and Logical Relationships
For the quantification of a specific molecule like this compound using UV/Vis spectrophotometry, the underlying principle is a direct physical relationship described by the Beer-Lambert Law, rather than a biological signaling pathway. The following diagram illustrates this logical relationship.
Caption: Logical relationship of the Beer-Lambert Law.
References
Application Notes and Protocols for the Purification of Spirilloxanthin using Thin-Layer Chromatography (TLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirilloxanthin is a carotenoid pigment with a distinctive deep red-purple color, primarily found in purple non-sulfur photosynthetic bacteria such as Rhodospirillum rubrum. Its extended system of conjugated double bonds is responsible for its potent antioxidant properties, making it a compound of interest for research in areas including pharmacology, nutrition, and materials science. Thin-layer chromatography (TLC) is a versatile, cost-effective, and scalable chromatographic technique that can be effectively employed for the purification of this compound from crude bacterial extracts. This document provides detailed application notes and protocols for the preparative TLC purification of this compound.
Data Presentation
Table 1: TLC Mobile Phase Systems for Carotenoid Separation on Silica Gel
| Mobile Phase Composition | Ratio (v/v/v) | Target Carotenoid(s) | Reported Rf Values | Citation(s) |
| Petroleum Ether : Diethyl Ether : Acetone | 75:15:10 | Astaxanthin, Lutein, β-carotene | 0.21, 0.17, 0.97 | |
| n-Hexane : Ethyl Acetate | 7:1 | Carotenoid pigments | Not specified | [1] |
| Acetone : Petroleum Ether | 20:80 | Carotenoid pigments | ~0.90 (for a β-carotene-like spot) | [2] |
| Pentane : Ethanol | 50:1 | This compound | Not specified (used for analytical TLC) | [3] |
Table 2: Quantitative Parameters for Preparative TLC of this compound (Illustrative)
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel 60 F254 | Standard grade for preparative TLC. |
| Plate Dimensions | 20 x 20 cm | Common size for preparative separations. |
| Layer Thickness | 1000 - 2000 µm | Thicker layers allow for higher sample loading. |
| Sample Loading | 50 - 100 mg of crude extract | Dependent on the complexity of the extract and the desired resolution. |
| Target Rf Value | 0.3 - 0.5 | Optimal for good separation and efficient band scraping. |
| Expected Recovery | 60 - 80% | Varies with experimental technique and scale. |
| Purity after TLC | >95% | Dependent on the resolution of the separation. |
Experimental Protocols
Protocol 1: Extraction of this compound from Rhodospirillum rubrum
This protocol describes the extraction of carotenoids, including this compound, from a bacterial cell culture.[3]
Materials:
-
Rhodospirillum rubrum cell pellet
-
Methanol
-
Acetone
-
Dichloromethane (DCM) or Hexane
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Glassware
Procedure:
-
Harvest bacterial cells from the culture medium by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet with a suitable buffer (e.g., phosphate buffer) to remove residual medium components and centrifuge again.
-
Resuspend the cell pellet in a mixture of methanol and acetone (e.g., 7:2 v/v) to extract the pigments. Use a sufficient volume to fully immerse the pellet.
-
Vortex or sonicate the mixture to ensure efficient cell lysis and pigment extraction.
-
Centrifuge the mixture to pellet the cell debris.
-
Carefully collect the supernatant containing the extracted pigments.
-
Repeat the extraction process with the cell pellet until the pellet is colorless.
-
Pool the supernatants and concentrate the crude extract using a rotary evaporator at a temperature below 40°C to avoid degradation of the carotenoids.
-
The resulting crude extract can be dissolved in a small volume of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate) for application to the TLC plate.
Protocol 2: Preparative Thin-Layer Chromatography for this compound Purification
This protocol outlines the steps for purifying this compound from the crude bacterial extract using preparative TLC.
Materials:
-
Crude this compound extract
-
Preparative TLC plates (Silica Gel 60 F254, 20 x 20 cm, 1000-2000 µm thickness)
-
Developing chamber
-
Mobile phase solvents (e.g., petroleum ether, diethyl ether, acetone, n-hexane, ethyl acetate, ethanol)
-
Capillary tubes or a syringe for sample application
-
UV lamp (254 nm and 365 nm)
-
Spatula or razor blade for scraping
-
Glass elution column or funnel with a sintered glass frit
-
Elution solvent (e.g., acetone, ethyl acetate, or a mixture of chloroform and methanol)
-
Glass wool
-
Collection vials
Procedure:
1. Mobile Phase Optimization (Analytical Scale): a. Before proceeding to preparative scale, optimize the mobile phase using analytical TLC plates (e.g., 2.5 x 7.5 cm). b. Test various solvent systems to achieve good separation of the deep red-purple this compound band from other pigments (e.g., yellow/orange carotenoids and greenish bacteriochlorophylls). Start with less polar systems and gradually increase polarity. Suggested starting points from Table 1 include petroleum ether:diethyl ether:acetone or n-hexane:ethyl acetate mixtures. c. The optimal mobile phase should provide a well-resolved this compound band with an Rf value between 0.3 and 0.5.
2. Plate Preparation and Sample Application: a. Gently draw a faint origin line with a pencil about 2 cm from the bottom of the preparative TLC plate. b. Dissolve the crude extract in a minimal amount of a volatile solvent (e.g., dichloromethane) to create a concentrated solution. c. Using a capillary tube or syringe, carefully apply the concentrated extract as a thin, uniform streak along the origin line. Avoid spotting too close to the edges of the plate. d. Allow the solvent to evaporate completely between applications to keep the band as narrow as possible.
3. Chromatogram Development: a. Pour the optimized mobile phase into the developing chamber to a depth of about 1 cm. b. Place a piece of filter paper inside the chamber, saturate it with the mobile phase, and close the chamber to allow the atmosphere to become saturated with solvent vapors. This ensures uniform development. c. Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. d. Allow the chromatogram to develop until the solvent front is about 1-2 cm from the top of the plate.
4. Visualization and Band Identification: a. Remove the plate from the chamber and immediately mark the solvent front with a pencil. b. Allow the plate to air dry completely in a fume hood. c. This compound will appear as a distinct deep red-purple band. Other carotenoids may appear as yellow or orange bands, and residual bacteriochlorophylls as greenish or greyish bands. d. Visualize the plate under a UV lamp. While this compound itself is colored, UV visualization can help to identify other UV-active impurities that may not be visible to the naked eye. Lightly outline the desired this compound band with a pencil.
5. Scraping and Elution: a. Using a clean spatula or razor blade, carefully scrape the silica gel of the this compound band onto a clean sheet of glassine paper. Be precise to avoid scraping adjacent impurities. b. Prepare a small glass column or a funnel with a sintered glass frit plugged with a small amount of glass wool. c. Transfer the scraped silica gel into the column/funnel. d. Slowly pass a polar elution solvent (e.g., acetone, ethyl acetate, or a chloroform:methanol mixture) through the silica gel to dissolve and elute the this compound. Collect the colored eluate in a clean vial. e. Continue adding the elution solvent until the silica gel is colorless and no more colored eluate is collected.
6. Recovery and Purity Assessment: a. Evaporate the solvent from the eluate using a gentle stream of nitrogen or a rotary evaporator to obtain the purified this compound. b. Assess the purity of the final product by analytical TLC or HPLC. A single, well-defined spot/peak should be observed. c. The yield can be determined gravimetrically or spectrophotometrically using the known extinction coefficient of this compound.
Visualizations
Caption: Experimental workflow for this compound purification.
Caption: TLC separation of pigments from a bacterial extract.
References
Application Note: High-Throughput Identification of Spirilloxanthin and its Derivatives by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the identification and characterization of spirilloxanthin and its derivatives using Liquid Chromatography-Mass Spectrometry (LC-MS). This compound, a carotenoid pigment found in photosynthetic bacteria, and its analogues are of increasing interest due to their antioxidant properties and potential therapeutic applications. The protocols outlined herein provide a comprehensive workflow from sample preparation to data analysis, enabling researchers to accurately identify these compounds in complex biological matrices.
Introduction
This compound and its derivatives are a class of carotenoids synthesized by various photosynthetic bacteria, such as those from the Rhodospirillum genus.[1][2] These pigments play a crucial role in photoprotection and as accessory light-harvesting pigments.[3] Beyond their biological function in bacteria, there is a growing interest in their potential applications in biotechnology and medicine due to their potent antioxidant capabilities. Accurate and reliable identification of this compound and its structurally similar derivatives is essential for both fundamental research and the development of novel therapeutic agents. Mass spectrometry, coupled with high-performance liquid chromatography (HPLC), offers the necessary sensitivity and specificity for this purpose.[4] This document provides detailed protocols and data for the analysis of this compound and its key derivatives by LC-MS/MS.
Data Presentation
The following table summarizes the key this compound derivatives, their molecular formulas, exact masses, and observed m/z values, which are critical for their identification by mass spectrometry.
| Compound Name | Molecular Formula | Exact Mass (Da) | Observed [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) |
| This compound | C₄₂H₆₀O₂ | 596.4593 | 597.4672 | 505.3991 ([M+H-92]⁺), 491.3834 ([M+H-106]⁺) |
| Rhodovibrin | C₄₁H₅₈O | 562.4488 | 563.4567 | 471.3886 ([M+H-92]⁺), 457.3730 ([M+H-106]⁺) |
| Anhydrorhodovibrin | C₄₁H₅₆O | 560.4331 | 561.4410 | 469.3729 ([M+H-92]⁺), 455.3573 ([M+H-106]⁺) |
| 3,4,3',4'-Tetrahydrothis compound | C₄₂H₆₄O₂ | 600.4906 | 601.4985 | 509.4304 ([M+H-92]⁺), 495.4148 ([M+H-106]⁺) |
| Keto-spirilloxanthin | C₄₂H₅₈O₃ | 610.4386 | 611.4465 | 519.3784 ([M+H-92]⁺), 505.3628 ([M+H-106]⁺) |
| 2,2'-Diketothis compound | C₄₂H₅₆O₄ | 624.4182 | 625.4261 | 533.3580 ([M+H-92]⁺), 519.3424 ([M+H-106]⁺) |
Experimental Protocols
Sample Preparation from Bacterial Culture (Rhodospirillum rubrum)
This protocol is optimized for the extraction of this compound and its derivatives from bacterial cell pellets.
Materials:
-
Bacterial cell pellet
-
Methanol (HPLC grade)
-
Acetone (HPLC grade)
-
Dichloromethane (HPLC grade)
-
0.1% (w/v) Butylated hydroxytoluene (BHT) in methanol
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
Amber glass vials
Procedure:
-
Harvest bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with a suitable buffer (e.g., 50 mM sodium-phosphate buffer, pH 7.0) to remove residual media.
-
To the cell pellet, add 1 mL of methanol containing 0.1% BHT to prevent oxidation of the carotenoids.
-
Vortex vigorously for 5 minutes to ensure cell lysis and extraction of pigments.
-
Add 1 mL of a 2:1 (v/v) mixture of acetone and dichloromethane to the suspension and vortex for an additional 5 minutes.
-
Centrifuge the mixture at 10,000 x g for 10 minutes to pellet cell debris.
-
Carefully transfer the supernatant containing the carotenoids to a clean amber glass vial.
-
Dry the extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of injection solvent (e.g., 90% acetonitrile) for LC-MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mass spectrometer with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source
Chromatographic Conditions:
-
Mobile Phase A: Acetonitrile:Methanol:Water (85:10:5, v/v/v) with 0.1% formic acid
-
Mobile Phase B: Isopropanol with 0.1% formic acid
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient to 95% B
-
15-20 min: Hold at 95% B
-
20-21 min: Return to 5% B
-
21-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Positive Ion Mode):
-
Ion Source: ESI or APCI
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Scan Range (Full Scan): m/z 150-800
-
MS/MS: Data-dependent acquisition (DDA) of the top 3 most intense ions.
-
Collision Energy: Ramped from 20 to 40 eV to generate fragment ions.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the identification of this compound and its derivatives.
Caption: Experimental workflow from sample preparation to data analysis.
This compound Biosynthesis Pathway
This diagram outlines the key steps in the biosynthesis of this compound from lycopene in photosynthetic bacteria.
Caption: this compound biosynthesis pathway from lycopene.
Representative Fragmentation of this compound
The fragmentation pattern of this compound is characterized by the neutral loss of toluene and xylene from the polyene chain.
Caption: Characteristic MS/MS fragmentation of this compound.
Conclusion
The methodologies presented in this application note provide a reliable and comprehensive approach for the identification and characterization of this compound and its derivatives. The detailed protocols for sample preparation and LC-MS/MS analysis, combined with the provided mass spectral data, will aid researchers in the unambiguous identification of these important bioactive compounds. This will facilitate further investigation into their biological roles and potential for therapeutic and biotechnological applications.
References
- 1. Alternative pathways of this compound biosynthesis in Rhodospirillum rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Methoxylated, Highly Conjugated C40 Carotenoids, this compound and Anhydrorhodovibrin, Can Be Separated Using High Performance Liquid Chromatography with Safe and Environmentally Friendly Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Protocol for determining the antioxidant capacity of spirilloxanthin (e.g., DPPH, ABTS assays)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirilloxanthin is a C40 carotenoid with a long chain of 13 conjugated double bonds, contributing to its potent antioxidant properties.[1] Carotenoids with extended conjugated systems are suggested to be more effective antioxidants, making this compound a compound of significant interest for research and development in the pharmaceutical, nutraceutical, and cosmetic industries.[1] This document provides detailed protocols for assessing the antioxidant capacity of this compound using two widely accepted methods: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. These assays are based on the ability of an antioxidant to donate an electron or hydrogen atom to a stable radical, resulting in a measurable color change.
Data Presentation
While specific IC50 and Trolox Equivalent Antioxidant Capacity (TEAC) values for this compound are not extensively documented in publicly available literature, studies have shown its antioxidant capacity to be comparable to that of lycopene and greater than or equal to β-carotene in ABTS assays. The following table provides a comparative summary based on available data for related carotenoids to offer a frame of reference.
| Antioxidant | DPPH IC50 (µM) | ABTS TEAC (Trolox Equivalents) | Reference Compound |
| This compound | Data not readily available | Comparable to Lycopene | Lycopene, β-carotene |
| Lycopene | ~5-10 | ~1.5-2.0 | Trolox |
| β-Carotene | ~15-30 | ~0.5-1.0 | Trolox |
| Trolox (Standard) | ~4-8 | 1.0 | - |
Note: The above values are approximate and can vary depending on the specific assay conditions, solvent, and purity of the compound.
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the sample.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (spectrophotometric grade) or another suitable organic solvent (e.g., ethanol, acetone)
-
Trolox (for standard curve)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in a dark, amber-colored bottle at 4°C.
-
Preparation of this compound Stock Solution: Due to the lipophilic nature of this compound, dissolve it in an appropriate organic solvent such as chloroform, dichloromethane, or a mixture of ethyl acetate and methanol. Prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Preparation of Sample Dilutions: From the stock solution, prepare a series of dilutions of this compound in the chosen solvent to obtain a range of concentrations to be tested.
-
Preparation of Trolox Standard Curve: Prepare a series of Trolox dilutions in methanol (e.g., 0-100 µM).
-
Assay:
-
In a 96-well plate, add 20 µL of the this compound sample dilutions or Trolox standards to each well.
-
Add 180 µL of the 0.1 mM DPPH working solution to each well.
-
For the blank, use 20 µL of the solvent used to dissolve the sample.
-
For the control, use 20 µL of solvent and 180 µL of DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation of Radical Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
-
IC50 Value Determination: Plot the percentage of inhibition against the concentration of this compound. The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical.
ABTS Radical Cation Decolorization Assay
Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants reduce the ABTS•+, leading to a loss of color that is measured by the decrease in absorbance at 734 nm. This assay is applicable to both hydrophilic and lipophilic antioxidants.
Materials:
-
This compound
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Methanol or ethanol (spectrophotometric grade)
-
Phosphate-buffered saline (PBS) or a suitable buffer
-
Trolox (for standard curve)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•+ radical.
-
-
Preparation of ABTS•+ Working Solution:
-
Before use, dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of this compound Stock and Sample Dilutions: Prepare as described in the DPPH assay protocol.
-
Preparation of Trolox Standard Curve: Prepare a series of Trolox dilutions in methanol (e.g., 0-200 µM).
-
Assay:
-
In a 96-well plate, add 10 µL of the this compound sample dilutions or Trolox standards to each well.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
For the blank, use 10 µL of the solvent.
-
-
Incubation: Incubate the plate in the dark at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of Inhibition and TEAC Value:
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
Plot the percentage of inhibition against the concentration for both this compound and the Trolox standard.
-
The Trolox Equivalent Antioxidant Capacity (TEAC) is determined by dividing the slope of the this compound dose-response curve by the slope of the Trolox dose-response curve.
-
Mandatory Visualizations
Caption: Experimental workflow for DPPH and ABTS antioxidant assays.
References
Application Notes and Protocols for Spirilloxanthin as a Natural Colorant in Food and Cosmetics
For Researchers, Scientists, and Drug Development Professionals
Introduction to Spirilloxanthin
This compound is a natural carotenoid pigment with a characteristic deep red-purple color. It is produced by various species of purple non-sulfur bacteria, most notably Rhodospirillum rubrum. Its extended system of 13 conjugated double bonds is responsible for its vibrant color and potent antioxidant properties.[1] These characteristics make this compound a promising candidate for use as a natural colorant in the food and cosmetic industries, offering a potential alternative to synthetic dyes. Carotenoids with longer conjugated double bond systems, such as this compound, have been suggested to be more effective antioxidants than more common carotenoids like lycopene.[1][2] This document provides detailed application notes and protocols for the extraction, analysis, and potential utilization of this compound.
Physicochemical Properties and Stability
The utility of a natural colorant is heavily dependent on its stability under various processing and storage conditions. While comprehensive stability data for this compound is not widely published, data from other xanthophylls like lutein and fucoxanthin can provide valuable insights into its expected behavior.
Table 1: Physicochemical Properties and Stability of this compound and Related Carotenoids
| Parameter | Condition | Observation for this compound (or proxy) | Citation |
| Solubility | Various Solvents | Poorly soluble in methanol; soluble in solvents with higher dielectric constants like acetone and ethyl acetate.[1] | |
| Thermal Stability | 40-100°C | Carotenoid degradation generally follows zero- or first-order kinetics and is accelerated at higher temperatures. For lutein, significant degradation occurs above 60-70°C.[3][4] | |
| pH Stability | pH 2-8 | Carotenoids are generally more stable at neutral to slightly alkaline pH. Acidic conditions (pH < 4) can lead to significant degradation and isomerization. For lutein, a 3.9-fold increase in loss was observed at pH 2 compared to pH 8.[4][5] | |
| Light Stability | UV and Visible Light | Exposure to light, particularly UV radiation, can cause significant photo-degradation of carotenoids.[3] Encapsulation or use in opaque packaging is recommended. |
Note: Where specific data for this compound is unavailable, data for other xanthophylls (lutein, fucoxanthin) is provided as a proxy to indicate expected trends.
Colorimetric and Antioxidant Properties
This compound's value as a colorant and active ingredient is defined by its color profile and its antioxidant capacity.
Table 2: Colorimetric and Antioxidant Properties of this compound
| Parameter | Method/Assay | Value for this compound (or proxy) | Citation |
| Color Profile | Visual | Deep red-purple | [1] |
| CIELAB Values (Lab) | Colorimetry | L: (dark to light), a: (green to red), b: (blue to yellow). Specific values for this compound are not readily available. For Spirulina biomass (containing various pigments), L* values around 30 have been reported.[6][7][8][9] | |
| Antioxidant Activity | DPPH Radical Scavenging | This compound from Bacillus licheniformis has been shown to have antioxidant scavenging capacity.[10] Specific IC50 values are not widely reported. | |
| Antioxidant Activity | ABTS Radical Scavenging | Not widely reported for this compound. |
Note: Specific quantitative data for this compound is limited. Further characterization is required.
Application in Cosmetics
Rationale for Use
This compound's potent antioxidant properties make it a compelling active ingredient for cosmetic formulations, particularly in anti-aging and skin-protecting products. Oxidative stress from UV radiation and environmental pollutants is a major contributor to skin aging, leading to the breakdown of collagen and the appearance of wrinkles. By neutralizing reactive oxygen species (ROS), this compound may help mitigate this damage.
Potential Mechanisms of Action (Hypothesized)
Based on studies of other carotenoids like astaxanthin and fucoxanthin, this compound may exert its beneficial skin effects through the modulation of key signaling pathways:
-
Anti-inflammatory Effects: this compound may inhibit the NF-κB signaling pathway, a key regulator of inflammation. By preventing the activation of NF-κB, it could reduce the production of pro-inflammatory cytokines like TNF-α and IL-6, thus calming irritated skin.[5][11][12]
-
Anti-aging Effects: this compound could potentially down-regulate the MAPK signaling pathway, which, when activated by UV radiation, leads to the increased expression of matrix metalloproteinases (MMPs).[13][14][15] MMPs are enzymes that degrade collagen and elastin in the skin. By inhibiting this pathway, this compound may help to preserve the skin's structural integrity.
Sample Formulation: Antioxidant Face Cream
This protocol provides a basic framework for incorporating this compound into an oil-in-water emulsion.
Ingredients:
| Phase | Ingredient | Function | % (w/w) |
| A (Water Phase) | Deionized Water | Solvent | to 100 |
| Glycerin | Humectant | 3.0 | |
| Xanthan Gum | Thickener | 0.3 | |
| B (Oil Phase) | Caprylic/Capric Triglyceride | Emollient | 10.0 |
| Cetearyl Alcohol | Emulsifier, Thickener | 4.0 | |
| Glyceryl Stearate | Emulsifier | 2.0 | |
| This compound Extract * | Active, Colorant | 0.1 - 1.0 | |
| Vitamin E (Tocopherol) | Antioxidant (for formula) | 0.5 | |
| C (Cool-down Phase) | Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.0 |
*this compound should be pre-dissolved in a small portion of the oil phase with gentle warming before being added to the rest of Phase B.
Protocol:
-
In a main beaker, combine Phase A ingredients and heat to 75°C while mixing until uniform.
-
In a separate beaker, combine Phase B ingredients and heat to 75°C while mixing until all solids are melted and the this compound is evenly dispersed.
-
Slowly add Phase B to Phase A with high-speed homogenization. Mix for 3-5 minutes.
-
Switch to a lower speed propeller mixer and begin cooling the emulsion.
-
When the temperature is below 40°C, add Phase C ingredients and mix until uniform.
-
Adjust pH to 5.5-6.5 if necessary.
Application in Food
Rationale for Use
This compound's vibrant red-purple hue makes it a potential natural colorant for various food products, especially beverages, confectionery, and dairy alternatives. Its antioxidant properties could also contribute to the nutritional profile of the final product.
Sample Formulation: Colored Beverage
This protocol outlines the incorporation of this compound into a model beverage system.
Ingredients:
| Ingredient | Function | % (w/w) |
| Water | Solvent | to 100 |
| Sucrose | Sweetener | 10.0 |
| Citric Acid | Acidulant | 0.2 |
| This compound Emulsion * | Colorant | 0.05 - 0.5 |
| Natural Flavor | Flavoring | As needed |
| Sodium Benzoate | Preservative | 0.05 |
*A stock emulsion of this compound should be prepared first, as it is oil-soluble. This can be done by dissolving this compound in a carrier oil (e.g., sunflower oil) with an appropriate emulsifier (e.g., polysorbate 80) and then homogenizing it with water.
Protocol:
-
In a mixing tank, dissolve sucrose, citric acid, and sodium benzoate in water.
-
Slowly add the this compound emulsion while stirring until a uniform color is achieved.
-
Add natural flavor and mix thoroughly.
-
Pasteurize the beverage as required.
-
Fill into bottles, preferably UV-protective packaging.
Experimental Protocols
Extraction of this compound from Rhodospirillum rubrum
This protocol is adapted from methods described for carotenoid extraction from photosynthetic bacteria.[16]
Materials:
-
R. rubrum cell pellet
-
Acetone
-
Methanol
-
Centrifuge and tubes
-
Rotary evaporator
Protocol:
-
Harvest R. rubrum cells from culture by centrifugation (e.g., 5000 x g for 15 minutes).
-
Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7) and centrifuge again.
-
Resuspend the cell pellet in a mixture of acetone and methanol (e.g., 7:2 v/v). Use a sufficient volume to fully immerse the pellet.
-
Vortex or sonicate the mixture to ensure thorough extraction until the cell debris appears colorless.
-
Centrifuge the mixture to pellet the cell debris.
-
Carefully collect the colored supernatant containing the this compound.
-
Repeat the extraction process on the pellet until no more color is extracted.
-
Combine the supernatants and evaporate the solvent using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
Purification by Silica Gel Column Chromatography
This protocol provides a method for purifying the crude this compound extract.[1]
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Dichloromethane (DCM)
-
Methanol
-
Glass chromatography column
Protocol:
-
Prepare a slurry of silica gel in DCM and pack it into the chromatography column.
-
Dissolve the crude this compound extract in a minimal amount of DCM with 1% methanol.
-
Carefully load the dissolved extract onto the top of the silica gel column.
-
Elute the column with a solvent system of DCM containing 1% methanol.
-
This compound will travel down the column as a distinct purple-red band.
-
Collect the colored fractions.
-
Monitor the purity of the fractions using Thin Layer Chromatography (TLC) or HPLC.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Quantification by HPLC
This method is based on established protocols for separating this compound and its precursors.[1][17]
Instrumentation:
-
HPLC system with a DAD or UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase (Isocratic):
-
Methanol/Tetrahydrofuran (98:2 v/v)
Protocol:
-
Prepare a standard stock solution of purified this compound of known concentration in a suitable solvent (e.g., acetone/methanol mixture).
-
Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Set the flow rate to 1.0 mL/min and the column temperature to 25°C.
-
Set the detector to monitor at the maximum absorbance wavelength for this compound (approximately 493 nm).
-
Inject the standards and the sample extracts.
-
Identify the this compound peak based on retention time and spectral data.
-
Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.
Safety and Regulatory Considerations
A significant consideration for the commercial use of this compound is the current lack of specific toxicological data and regulatory approval for its use in food and cosmetics. While other carotenoids like astaxanthin and zeaxanthin have undergone extensive safety testing, this compound has not.[18]
-
Toxicity: No specific LD50 or other toxicological data for this compound was found in the public domain. Before it can be widely used, comprehensive safety studies, including acute and chronic toxicity, genotoxicity, and dermal irritation/sensitization studies, would be required.
-
Regulatory Status: this compound is not currently listed as an approved color additive by major regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the European Food Safety Authority (EFSA) for general use in food or cosmetics. Its use would require the submission of a detailed safety dossier and a formal petition for approval.
For researchers and developers, this highlights a critical area for future investigation. The generation of robust safety data is a prerequisite for the commercialization of this compound as a food or cosmetic ingredient.
Biosynthesis Pathway of this compound
The following diagram illustrates the biosynthetic pathway of this compound from lycopene in Rhodospirillum rubrum.[17]
References
- 1. The Methoxylated, Highly Conjugated C40 Carotenoids, this compound and Anhydrorhodovibrin, Can Be Separated Using High Performance Liquid Chromatography with Safe and Environmentally Friendly Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Oxidative stability of lutein on exposure to varied extrinsic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identifying Color Differences Using L*a*b* or L*C*H* Coordinates [sensing.konicaminolta.us]
- 7. What Is CIELAB Color Space? - HunterLab Horizons Blog | HunterLab [hunterlab.com]
- 8. umfcorp.com [umfcorp.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimization and multiple in vitro activity potentials of carotenoids from marine Kocuria sp. RAM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Regulation of the NF-κB p65 and Nrf2/HO-1 Signaling Pathways by Fucoxanthin in Human THP-1 Monocyte Macrophages Under a Lipopolysaccharide-Induced Inflammation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Interplay between MAPK signaling pathway and autophagy in skin aging: mechanistic insights and therapeutic implications [frontiersin.org]
- 14. Interplay between MAPK signaling pathway and autophagy in skin aging: mechanistic insights and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MAPK Pathway Involved in Epidermal Terminal Differentiation of Normal Human Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. [Quantification of carotenoids of this compound series from anoxygenic phototrophic bacteria by substitute reference standard calibration function method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CIELAB color space - Wikipedia [en.wikipedia.org]
Application of Spirilloxanthin in Aquaculture Feeds: A Detailed Guide for Researchers
Introduction
Spirilloxanthin, a C40 carotenoid with a distinctive acyclic structure and two terminal methoxy groups, is a potent antioxidant pigment synthesized by various photosynthetic bacteria, most notably Rhodospirillum rubrum. While the application of carotenoids like astaxanthin and canthaxanthin in aquaculture for pigmentation and health benefits is well-established, this compound remains a novel yet promising candidate for aquafeed supplementation. Its unique chemical structure suggests potential for high bioavailability and efficacy as both a colorant and an antioxidant.
These application notes provide a comprehensive overview of the potential uses of this compound in aquaculture feeds. The document outlines detailed protocols for the extraction of this compound, its incorporation into experimental aquafeeds, and the subsequent evaluation of its effects on fish physiology, including growth, pigmentation, and antioxidant status. The information is intended for researchers, scientists, and professionals in the field of aquaculture nutrition and feed development.
Potential Applications and Benefits in Aquaculture
This compound holds significant promise for the aquaculture industry due to its dual functionality as a pigment and a potent antioxidant.
-
Pigmentation: The vibrant reddish-purple hue of this compound makes it a potential natural colorant for ornamental fish, such as koi carp (Cyprinus carpio) and goldfish (Carassius auratus), as well as for enhancing the flesh color of salmonids and crustaceans.[1][2] The degree of pigmentation is a critical factor for consumer acceptance and market value.
-
Antioxidant Activity: Carotenoids are known to quench reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[3][4] The extended conjugated double bond system in this compound suggests strong antioxidant capabilities.[5] Supplementing aquafeeds with this compound could therefore enhance the antioxidant status of cultured aquatic animals, leading to improved health, stress resistance, and immune function.[3]
-
Growth and Feed Utilization: While direct evidence for this compound is limited, other carotenoids have been shown to positively influence growth performance and feed utilization in various fish species.[6][7] It is hypothesized that by mitigating oxidative stress, this compound could lead to better overall health and more efficient nutrient assimilation.
Quantitative Data Summary (Hypothetical Examples)
Due to the limited number of studies directly evaluating this compound in aquaculture, the following tables present hypothetical data based on typical outcomes from carotenoid supplementation trials. These tables are for illustrative purposes to guide researchers in their experimental design and data presentation.
Table 1: Hypothetical Growth Performance and Feed Utilization of Rainbow Trout (Oncorhynchus mykiss) fed diets with varying levels of this compound for 12 weeks.
| Parameter | Control (0 mg/kg) | This compound (50 mg/kg) | This compound (100 mg/kg) | Astaxanthin (100 mg/kg) |
| Initial Weight (g) | 25.2 ± 0.5 | 25.3 ± 0.4 | 25.1 ± 0.6 | 25.2 ± 0.5 |
| Final Weight (g) | 75.8 ± 2.1 | 80.5 ± 2.5 | 85.3 ± 2.8 | 84.9 ± 2.6 |
| Weight Gain (%) | 200.8 | 218.2 | 239.8 | 236.9 |
| Specific Growth Rate (%/day) | 1.31 | 1.37 | 1.45 | 1.44 |
| Feed Conversion Ratio | 1.35 ± 0.08 | 1.28 ± 0.06 | 1.21 ± 0.05 | 1.22 ± 0.06 |
| Survival Rate (%) | 98 | 99 | 99 | 99 |
Table 2: Hypothetical Skin and Flesh Pigmentation of Koi Carp (Cyprinus carpio) fed diets with varying levels of this compound for 8 weeks.
| Parameter | Control (0 mg/kg) | This compound (50 mg/kg) | This compound (100 mg/kg) | Astaxanthin (100 mg/kg) |
| Skin Color (Red Zone) | ||||
| Lightness (L) | 65.2 ± 3.1 | 60.1 ± 2.8 | 55.7 ± 2.5 | 56.1 ± 2.6 |
| Redness (a) | 15.8 ± 1.2 | 22.5 ± 1.5 | 28.9 ± 1.8 | 29.3 ± 1.7 |
| Yellowness (b*) | 10.3 ± 0.9 | 12.1 ± 1.0 | 14.2 ± 1.1 | 11.8 ± 0.9 |
| Flesh Carotenoid Content (mg/kg) | ||||
| Total Carotenoids | 0.5 ± 0.1 | 4.2 ± 0.3 | 8.9 ± 0.5 | 8.5 ± 0.4 |
Table 3: Hypothetical Antioxidant Enzyme Activity in the Liver of Nile Tilapia (Oreochromis niloticus) fed diets with varying levels of this compound for 10 weeks.
| Parameter | Control (0 mg/kg) | This compound (50 mg/kg) | This compound (100 mg/kg) | Astaxanthin (100 mg/kg) |
| Superoxide Dismutase (U/mg protein) | 150.3 ± 10.2 | 185.6 ± 12.1 | 210.4 ± 13.5 | 205.7 ± 11.9 |
| Catalase (U/mg protein) | 85.2 ± 5.6 | 102.8 ± 6.8 | 115.9 ± 7.2 | 112.4 ± 6.9 |
| Glutathione Peroxidase (U/mg protein) | 45.7 ± 3.1 | 58.9 ± 4.2 | 67.3 ± 4.8 | 65.8 ± 4.5 |
| Malondialdehyde (nmol/mg protein) | 2.5 ± 0.2 | 1.8 ± 0.1 | 1.3 ± 0.1 | 1.4 ± 0.1 |
Experimental Protocols
Protocol for this compound Production and Extraction from Rhodospirillum rubrum
This protocol outlines the steps for culturing Rhodospirillum rubrum and extracting this compound for use in experimental aquafeeds.
Materials:
-
Rhodospirillum rubrum culture (e.g., ATCC 11170)
-
Sistrom's minimal medium A
-
Anaerobic culture vessels
-
Incubator with light source (tungsten lamp)
-
Centrifuge and appropriate centrifuge tubes
-
Acetone, methanol, and petroleum ether (analytical grade)
-
Rotary evaporator
-
Spectrophotometer
Procedure:
-
Culture of Rhodospirillum rubrum:
-
Prepare Sistrom's minimal medium A and autoclave.
-
Inoculate the medium with R. rubrum under sterile conditions.
-
Incubate the culture anaerobically at 30°C under continuous illumination (approx. 20 W/m²).[8]
-
Monitor bacterial growth by measuring optical density at 660 nm.
-
Harvest the cells in the late logarithmic phase by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
-
Extraction of this compound:
-
Wash the cell pellet twice with a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Resuspend the pellet in a mixture of acetone and methanol (7:2, v/v) and sonicate or homogenize to disrupt the cells and extract the pigments.
-
Centrifuge the mixture to pellet the cell debris.
-
Collect the supernatant containing the carotenoids.
-
Repeat the extraction process until the cell pellet is colorless.
-
Pool the supernatants and transfer to a separatory funnel.
-
Add an equal volume of petroleum ether and a 10% NaCl solution to facilitate phase separation.
-
Collect the upper petroleum ether layer containing the this compound.
-
Wash the petroleum ether phase with distilled water to remove residual acetone and methanol.
-
Dry the petroleum ether extract over anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator at low temperature (<40°C) to obtain the crude this compound extract.
-
-
Quantification of this compound:
-
Dissolve a known amount of the dried extract in a suitable solvent (e.g., acetone).
-
Measure the absorbance at the wavelength of maximum absorption for this compound (approximately 493 nm in acetone).
-
Calculate the concentration using the Beer-Lambert law and a specific extinction coefficient for this compound.
-
Protocol for Experimental Aquafeed Formulation
This protocol describes the preparation of experimental diets supplemented with this compound.
Materials:
-
Basal feed ingredients (e.g., fishmeal, soybean meal, wheat flour, fish oil, vitamin and mineral premix)
-
This compound extract (from Protocol 3.1)
-
Feed mixer
-
Pelletizer with appropriate die size
-
Drying oven
Procedure:
-
Diet Formulation:
-
Formulate a basal diet that is isonitrogenous and isocaloric, meeting the nutritional requirements of the target species.
-
Calculate the amount of this compound extract needed to achieve the desired dietary concentrations (e.g., 50 mg/kg, 100 mg/kg).
-
Prepare a control diet with no added this compound and a positive control with a known carotenoid like astaxanthin.
-
-
Feed Preparation:
-
Thoroughly mix all dry ingredients in a feed mixer.
-
Dissolve the this compound extract in a small amount of fish oil.
-
Gradually add the oil mixture to the dry ingredients while mixing to ensure even distribution.
-
Slowly add water to the mixture to form a dough of suitable consistency.
-
Pass the dough through a pelletizer to form pellets of the desired size.
-
Dry the pellets in a forced-air oven at a low temperature (e.g., 40-50°C) to a moisture content of less than 10%.
-
Store the prepared feeds in airtight containers at -20°C until use.
-
Protocol for a Feeding Trial and Sample Collection
This protocol outlines a typical feeding trial to evaluate the effects of dietary this compound.
Materials:
-
Experimental fish of uniform size
-
Aquarium tanks with appropriate water quality control systems
-
Experimental diets (from Protocol 3.2)
-
Weighing scale
-
Anesthetic (e.g., MS-222)
-
Dissection tools
-
Sample storage tubes (e.g., cryovials)
-
Liquid nitrogen or -80°C freezer
Procedure:
-
Experimental Setup:
-
Acclimatize the fish to the experimental conditions for at least two weeks, feeding them the control diet.
-
Randomly distribute the fish into experimental tanks (e.g., 3 replicate tanks per dietary treatment).
-
Record the initial weight and length of all fish.
-
-
Feeding Trial:
-
Feed the fish to apparent satiation two or three times daily for a predetermined period (e.g., 8-12 weeks).
-
Record the daily feed intake for each tank.
-
Monitor and maintain water quality parameters (temperature, pH, dissolved oxygen, ammonia, nitrite) within the optimal range for the species.
-
-
Data and Sample Collection:
-
At the end of the trial, fast the fish for 24 hours.
-
Anesthetize and record the final weight and length of all fish.
-
Collect samples for analysis. This may include:
-
Skin and muscle tissue for color analysis and carotenoid deposition.
-
Liver for antioxidant enzyme assays.
-
Blood for hematological and immunological parameters.
-
-
For color analysis, use a colorimeter to measure L, a, and b* values on specific areas of the skin and fillet.
-
For biochemical analyses, immediately freeze the tissue samples in liquid nitrogen and store them at -80°C.
-
Protocol for Analysis of Antioxidant Status
This protocol describes the measurement of key antioxidant enzymes and lipid peroxidation in fish liver tissue.
Materials:
-
Homogenization buffer (e.g., phosphate buffer)
-
Tissue homogenizer
-
Refrigerated centrifuge
-
Spectrophotometer or microplate reader
-
Commercial assay kits for Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx), and Malondialdehyde (MDA).
Procedure:
-
Tissue Homogenization:
-
Thaw the liver sample on ice.
-
Weigh a portion of the liver and homogenize it in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g for 15 minutes at 4°C).
-
Collect the supernatant for the enzyme assays.
-
-
Protein Quantification:
-
Determine the total protein concentration in the supernatant using a standard method (e.g., Bradford or Lowry assay). This is necessary to normalize the enzyme activities.
-
-
Enzyme Assays:
-
Perform the SOD, CAT, and GPx assays on the supernatant according to the manufacturer's instructions for the commercial kits.
-
Measure the absorbance at the appropriate wavelengths using a spectrophotometer or microplate reader.
-
-
Lipid Peroxidation (MDA) Assay:
-
Perform the MDA assay on the supernatant following the kit's protocol, which is typically based on the reaction of MDA with thiobarbituric acid (TBA).
-
Measure the absorbance of the resulting colored product.
-
-
Data Calculation:
-
Calculate the specific activity of the antioxidant enzymes and express the results as units per milligram of protein.
-
Calculate the concentration of MDA and express it as nanomoles per milligram of protein.
-
Visualization of Pathways and Workflows
This compound Biosynthesis Pathway
The following diagram illustrates the key steps in the biosynthesis of this compound from lycopene in photosynthetic bacteria.
References
Application Notes and Protocols: Investigating the Photoprotective Effects of Spirilloxanthin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirilloxanthin, a C40 carotenoid with a distinctive acyclic structure and thirteen conjugated double bonds, is a potent antioxidant pigment produced by various photosynthetic bacteria. Its extended polyene chain endows it with exceptional light-absorbing and radical-scavenging properties, making it a compelling candidate for investigation as a photoprotective agent in dermatology and cosmetology. These application notes provide a comprehensive overview of the mechanisms of action of this compound and detailed protocols for evaluating its photoprotective efficacy in a research setting.
The primary photoprotective mechanisms of this compound are believed to involve its potent antioxidant capacity, particularly its ability to quench singlet oxygen and scavenge other reactive oxygen species (ROS) generated by ultraviolet (UV) radiation. By neutralizing these damaging species, this compound can help mitigate UV-induced cellular damage, including lipid peroxidation, DNA damage, and apoptosis, which are hallmarks of photoaging and photocarcinogenesis.
Data Presentation
Table 1: Antioxidant Capacity of this compound and Comparative Carotenoids
| Antioxidant Assay | This compound | Lycopene | β-Carotene | Reference |
| Singlet Oxygen Quenching Rate Constant (kq) | ~1010 M-1s-1 | 2.3-2.5 x 109 M-1s-1 | 2.3-2.5 x 109 M-1s-1 | [1][2] |
| ABTS Radical Scavenging Activity | Comparable to lycopene | High | Moderate | [3] |
| DPPH Radical Scavenging Activity | Reported to have scavenging capacity | High | Moderate | [4][5] |
| Ferric Reducing Antioxidant Power (FRAP) | Data not available | High | Moderate | [5] |
Experimental Protocols
Protocol 1: In Vitro Evaluation of this compound's Photoprotective Effect on Human Keratinocytes
This protocol outlines a method to assess the ability of this compound to protect human keratinocytes (e.g., HaCaT cell line) from UV-induced cell death.
Materials:
-
Human keratinocyte cell line (HaCaT)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in a suitable solvent, e.g., DMSO, to create a stock solution)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
UVB irradiation source (e.g., a calibrated UV lamp with an emission spectrum covering the UVB range)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HaCaT cells into 96-well plates at a density of 1 x 104 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Treatment with this compound: Prepare serial dilutions of the this compound stock solution in complete DMEM to achieve the desired final concentrations (e.g., 1, 5, 10, 20 µM). Remove the old medium from the cells and add 100 µL of the this compound-containing medium or vehicle control (DMEM with the same concentration of solvent) to the respective wells. Incubate for 24 hours.
-
UVB Irradiation:
-
Gently wash the cells twice with 100 µL of PBS.
-
Add 100 µL of fresh PBS to each well to prevent dehydration during irradiation.
-
Expose the plate to a predetermined dose of UVB radiation (e.g., 30 mJ/cm2). A non-irradiated control plate should be kept in the dark.
-
-
Post-Irradiation Incubation: After irradiation, remove the PBS and add 100 µL of fresh complete DMEM to each well. Incubate the cells for another 24 hours.
-
Cell Viability Assay (MTT):
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the non-irradiated control. Compare the viability of this compound-treated cells to the vehicle-treated, irradiated cells.
Protocol 2: Assessment of UV-Induced DNA Damage using the Comet Assay
This protocol details the use of the alkaline comet assay to measure DNA strand breaks in human keratinocytes following UV irradiation, with and without this compound treatment.[6][7][8][9][10]
Materials:
-
HaCaT cells
-
This compound
-
UVB irradiation source
-
Comet assay kit (including lysis solution, electrophoresis buffer, and DNA staining dye, e.g., SYBR Green)
-
Microscope slides (pre-coated with agarose)
-
Low melting point agarose
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Treatment and Irradiation: Follow steps 1-3 of Protocol 1, using appropriate cell culture dishes (e.g., 6-well plates).
-
Cell Harvesting: Immediately after irradiation, wash the cells with ice-cold PBS and detach them using a cell scraper. Centrifuge the cell suspension to obtain a cell pellet.
-
Embedding Cells in Agarose: Resuspend the cell pellet in ice-cold PBS at a concentration of 1 x 105 cells/mL. Mix the cell suspension with molten low melting point agarose (at 37°C) at a 1:10 ratio (v/v) and immediately pipette onto a pre-coated microscope slide.
-
Cell Lysis: Immerse the slides in lysis solution at 4°C for at least 1 hour to remove cell membranes and proteins, leaving behind the nucleoids.
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow for DNA unwinding.
-
Perform electrophoresis at a low voltage (e.g., 25 V) and high current (e.g., 300 mA) for 20-30 minutes.
-
-
Neutralization and Staining:
-
Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).
-
Stain the DNA with a fluorescent dye according to the kit manufacturer's instructions.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Analyze the images using comet scoring software to quantify the extent of DNA damage (e.g., percentage of DNA in the tail, tail length, and tail moment).
-
Protocol 3: Detection of UV-Induced Apoptosis by Annexin V/Propidium Iodide Staining
This protocol uses flow cytometry to differentiate between viable, apoptotic, and necrotic cells after UV irradiation and this compound treatment.
Materials:
-
HaCaT cells
-
This compound
-
UVB irradiation source
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment and Irradiation: Follow steps 1-4 of Protocol 1, using appropriate cell culture dishes (e.g., 6-well plates).
-
Cell Harvesting: At the desired time point post-irradiation (e.g., 24 hours), collect both the culture medium (containing detached cells) and the adherent cells (detached with trypsin). Centrifuge to obtain a cell pellet.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the effect of this compound on UV-induced apoptosis.
Visualization of Pathways and Workflows
Caption: Proposed photoprotective mechanism of this compound.
Caption: Simplified this compound biosynthesis pathway.
Caption: Experimental workflow for in vitro photoprotection assays.
Potential Signaling Pathways Involved in this compound's Photoprotective Effects
While direct evidence for this compound's modulation of specific signaling pathways in skin cells is still emerging, based on studies of other carotenoids, the following pathways are of high interest for investigation:
-
Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[11][12][13][14][15] Carotenoids have been shown to activate the Nrf2 pathway, leading to an enhanced cellular antioxidant defense system. Investigating whether this compound can induce the nuclear translocation of Nrf2 and upregulate the expression of its target genes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1) would provide significant insight into its indirect antioxidant mechanisms.
-
MAPK Pathway: Mitogen-activated protein kinase (MAPK) signaling cascades are crucial in mediating cellular responses to a variety of external stimuli, including UV radiation. UV exposure can activate MAPK pathways (e.g., ERK, JNK, p38), which can lead to inflammation, apoptosis, and the expression of matrix metalloproteinases (MMPs) that degrade the extracellular matrix and contribute to photoaging.[14][16][17] Some carotenoids have been shown to modulate MAPK signaling, thereby reducing the inflammatory response and MMP expression.
-
Inhibition of Matrix Metalloproteinases (MMPs): UV radiation upregulates the expression of MMPs, such as MMP-1, MMP-3, and MMP-9, which are responsible for the degradation of collagen and elastin in the skin, leading to wrinkle formation.[18][19] The potential of this compound to directly or indirectly inhibit the activity and expression of these MMPs is a critical area of investigation for its anti-photoaging effects.
Conclusion
This compound presents a promising natural compound for photoprotection due to its potent antioxidant properties. The provided protocols offer a framework for the systematic investigation of its efficacy in mitigating UV-induced cellular damage. Further research focusing on its specific interactions with key signaling pathways in human skin cells will be crucial for its potential development as a novel ingredient in sun care and anti-aging formulations.
References
- 1. Alternative pathways of this compound biosynthesis in Rhodospirillum rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Swine waste as a source of natural products: A carotenoid antioxidant [scirp.org]
- 4. Optimization and multiple in vitro activity potentials of carotenoids from marine Kocuria sp. RAM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. search.library.ucsf.edu [search.library.ucsf.edu]
- 6. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 7. The Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. The comet assay: a sensitive genotoxicity test for the detection of DNA damage. | Semantic Scholar [semanticscholar.org]
- 11. Frontiers | Role of Phytochemicals in Skin Photoprotection via Regulation of Nrf2 [frontiersin.org]
- 12. Fucoxanthin elicits epigenetic modifications, Nrf2 activation and blocking transformation in mouse skin JB6 P+ cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchwithnj.com [researchwithnj.com]
- 14. The role of transcription factor Nrf2 in skin cells metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Molecular photoprotection of human keratinocytes in vitro by the naturally occurring mycosporine‐like amino acid palythine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An in vitro cell irradiation protocol for testing photopharmaceuticals and the effect of blue, green, and red light on human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of carotenoids with high antioxidant capacity produced by extremophile microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound | C42H60O2 | CID 5366506 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enhanced Spirilloxanthin Production in Bacteria
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the genetic engineering of bacteria to enhance the production of spirilloxanthin, a carotenoid with significant antioxidant properties and potential applications in the pharmaceutical and nutraceutical industries. The following sections outline the biosynthetic pathway, genetic engineering strategies, experimental protocols, and expected outcomes.
Introduction to this compound Biosynthesis
This compound is a C40 carotenoid synthesized by various photosynthetic bacteria. The biosynthetic pathway begins with the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These molecules are converted to geranylgeranyl pyrophosphate (GGPP), the first committed precursor for carotenoid synthesis. The subsequent steps are catalyzed by a series of enzymes encoded by the carotenoid biosynthesis (crt) gene cluster.
The core pathway to this compound proceeds through the following key intermediates: Phytoene, Lycopene, and Rhodovibrin. The key enzymes and their corresponding genes involved in this pathway are detailed in the signaling pathway diagram below. Genetic engineering efforts typically focus on overexpressing rate-limiting enzymes, deleting genes for competing pathways, and introducing heterologous genes to optimize the flux towards this compound.
Data Presentation: Enhanced Carotenoid Production through Genetic Engineering
The following table summarizes quantitative data from various studies on the enhanced production of carotenoids in genetically engineered bacteria. While not all examples are specific to this compound, they demonstrate the potential for significant yield improvements through metabolic engineering.
| Engineered Strain | Host Organism | Genetic Modification | Product | Titer | Reference |
| SLYC18 | Rhodospirillum rubrum | Chromosomal replacement of crtCD with a kanamycin cassette | Lycopene | 2 mg/g dry weight | [1][2] |
| SWGK46 | Rhodospirillum rubrum | Replacement of crtCD with Arabidopsis thaliana lycopene β-cyclase (crtL) | β-carotene | 4.4 mg/g dry weight | [1] |
| Engineered Rps. palustris | Rhodopseudomonas palustris | Replacement of crtCD with crtY and crtW from Bradyrhizobium ORS278 | β-carotene and Canthaxanthin | Not specified | [3] |
| DIZ strain | Sphingobium sp. | Chemical mutagenesis and overexpression of three rate-limiting enzymes | Zeaxanthin | 21.26 mg/g dry cell weight | [4] |
| Engineered E. coli | Escherichia coli | Rearrangement of crtE-crtB-crtI-crtY-crtZ gene order | Zeaxanthin | 820 µg/g dry weight | [5] |
| Engineered E. coli | Escherichia coli | Optimized expression of violaxanthin biosynthesis genes | Violaxanthin | 25.28 ± 3.94 mg/g dry cell weight | [6][7] |
Signaling Pathway and Experimental Workflow Diagrams
This compound Biosynthesis Pathway
Caption: The this compound biosynthesis pathway, highlighting key enzymes and intermediates.
Genetic Engineering Workflow for Enhanced this compound Production
Caption: A typical workflow for the genetic engineering of bacteria for enhanced this compound production.
Experimental Protocols
Protocol 1: Construction of a this compound Biosynthesis Plasmid
This protocol describes the assembly of a plasmid containing the necessary crt genes for this compound production in a non-carotenogenic host like E. coli.
Materials:
-
High-fidelity DNA polymerase
-
Restriction enzymes and T4 DNA ligase
-
pUC19 or other suitable expression vector
-
Competent E. coli cells (e.g., DH5α for cloning, BL21(DE3) for expression)
-
DNA purification kits (PCR and gel extraction)
-
Primers for amplifying crt genes
-
LB agar plates and broth with appropriate antibiotics
Procedure:
-
Gene Amplification: Amplify the individual crt genes (crtE, crtB, crtI, crtC, crtD, crtF) from a native this compound-producing bacterium (e.g., Rhodospirillum rubrum) using PCR with high-fidelity polymerase. Design primers to include appropriate restriction sites for cloning.
-
Vector Preparation: Digest the expression vector with the chosen restriction enzymes. Purify the linearized vector by gel electrophoresis and gel extraction.
-
Ligation: Ligate the amplified and digested crt gene fragments into the prepared vector. A multi-gene construct can be created by sequential cloning or using a modular cloning system like Golden Gate assembly.[8]
-
Transformation into Cloning Host: Transform the ligation mixture into competent E. coli DH5α cells using a standard heat-shock protocol.[9]
-
Selection and Verification: Plate the transformed cells on LB agar containing the appropriate antibiotic. Select colonies and verify the correct plasmid construction by colony PCR, restriction digestion, and DNA sequencing.
-
Transformation into Expression Host: Isolate the verified plasmid and transform it into an expression host such as E. coli BL21(DE3).
Protocol 2: Bacterial Transformation (Heat Shock Method)
This is a standard protocol for introducing plasmid DNA into chemically competent E. coli.[9]
Materials:
-
Competent E. coli cells
-
Plasmid DNA (1-5 µL, 10 pg - 100 ng)
-
Microcentrifuge tubes
-
Ice
-
Water bath at 42°C
-
SOC or LB medium
-
LB agar plates with appropriate antibiotic
Procedure:
-
Thaw competent cells on ice (approximately 20-30 minutes).
-
Add 1-5 µL of plasmid DNA to 20-50 µL of competent cells in a pre-chilled microcentrifuge tube.
-
Incubate the cell/DNA mixture on ice for 20-30 minutes.
-
Heat shock the mixture by placing the tube in a 42°C water bath for 30-60 seconds.
-
Immediately transfer the tube back to ice for 2 minutes.
-
Add 250-1000 µL of SOC or LB medium (without antibiotic) to the cells.
-
Incubate at 37°C for 45-60 minutes with shaking (225-250 rpm) to allow for the expression of the antibiotic resistance gene.
-
Plate 50-200 µL of the cell suspension onto pre-warmed LB agar plates containing the selective antibiotic.
-
Incubate the plates overnight at 37°C.
Protocol 3: Cultivation and Induction of this compound Production
Materials:
-
LB broth or a suitable production medium
-
Appropriate antibiotics
-
Inducer (e.g., IPTG, if using an inducible promoter)
-
Shaking incubator
Procedure:
-
Inoculate a single colony of the engineered strain into 5 mL of LB broth with the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking (200-250 rpm).
-
The next day, inoculate a larger volume of production medium with the overnight culture (e.g., 1:100 dilution).
-
Grow the culture at 37°C with shaking until it reaches the mid-log phase (OD600 ≈ 0.4-0.6).
-
If using an inducible promoter, add the inducer (e.g., IPTG to a final concentration of 0.1-1 mM).
-
Continue to incubate the culture under desired conditions (e.g., 25-30°C, with or without light, depending on the specific requirements of the pathway enzymes) for 24-72 hours. The development of a pink or red color in the culture is indicative of carotenoid production.
Protocol 4: Extraction and Quantification of this compound
This protocol describes a rapid method for extracting carotenoids from bacterial cells for subsequent analysis.[10][11]
Materials:
-
Bacterial cell culture
-
Centrifuge
-
Solvents: Hexane, methanol, water (or acetone, acetonitrile, isopropanol, methanol mixture)[10][11]
-
Vortex mixer
-
Spectrophotometer or HPLC system
Procedure:
-
Cell Harvesting: Harvest cells from a known volume of culture by centrifugation (e.g., 5000 x g for 10 minutes).
-
Cell Lysis and Extraction:
-
Resuspend the cell pellet in a small volume of methanol.
-
Add a larger volume of a hexane/methanol/water mixture (e.g., a 2:1:1 ratio).
-
Vortex vigorously for 5-10 minutes to ensure complete cell lysis and extraction of the hydrophobic carotenoids into the hexane phase.
-
Alternatively, a solvent combination of acetone/acetonitrile/isopropanol/methanol can be used for extraction.[11]
-
-
Phase Separation: Centrifuge the mixture at low speed (e.g., 1000 x g for 5 minutes) to separate the phases. The upper hexane layer, containing the colored carotenoids, will be visibly colored.
-
Quantification:
-
Spectrophotometry: Carefully collect the colored organic phase and measure its absorbance at the characteristic wavelength for this compound (around 493 nm). Calculate the concentration using the Beer-Lambert law and the known extinction coefficient of this compound.
-
HPLC Analysis: For more accurate quantification and to separate different carotenoids, evaporate the solvent from the organic phase under a stream of nitrogen and redissolve the residue in a suitable solvent for HPLC analysis (e.g., acetone). Analyze the sample using a C18 reverse-phase column with an appropriate mobile phase.[11][12][13] The concentration can be determined by comparing the peak area to that of a known standard.[12]
-
References
- 1. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 2. High-level production of the industrial product lycopene by the photosynthetic bacterium Rhodospirillum rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Carotenoids of Industrial Interest in the Photosynthetic Bacterium Rhodopseudomonas palustris : Bioengineering and Growth Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Metabolic Engineering of Carotenoid Biosynthesis in Escherichia coli by Ordered Gene Assembly in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic engineering of Escherichia coli for high-level production of violaxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. addgene.org [addgene.org]
- 10. A Rapid Method for the Extraction and Analysis of Carotenoids and Other Hydrophobic Substances Suitable for Systems Biology Studies with Photosynthetic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Methoxylated, Highly Conjugated C40 Carotenoids, this compound and Anhydrorhodovibrin, Can Be Separated Using High Performance Liquid Chromatography with Safe and Environmentally Friendly Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Quantification of carotenoids of this compound series from anoxygenic phototrophic bacteria by substitute reference standard calibration function method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Rhodobacter sphaeroides Spirilloxanthin Production
Welcome to the technical support center for optimizing spirilloxanthin yield in Rhodobacter sphaeroides. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the key genetic modification required for R. sphaeroides to produce this compound?
A1: Wild-type Rhodobacter sphaeroides does not produce this compound; its native pathway leads to spheroidene and spheroidenone.[1][2] To enable this compound production, the native three-step phytoene desaturase enzyme (CrtI) must be replaced with a four-step phytoene desaturase, for example, from Pantoea agglomerans.[1][3] This genetic swap reroutes the carotenoid biosynthesis pathway towards the production of this compound and its derivatives.[1][4]
Q2: What are the optimal culture conditions for carotenoid production in R. sphaeroides?
A2: Carotenoid production is heavily influenced by aeration and light. Production is typically induced by shifting from aerobic to micro-aerobic or anaerobic (photosynthetic) conditions.[5][6] One study identified optimal fermentation parameters for total carotenoid yield as a temperature of 33°C, an inoculation amount of 8%, and a fermentation duration of 36 hours under micro-aerobic conditions.[5]
Q3: How does light intensity affect this compound production?
A3: Under photosynthetic (anaerobic) conditions, light is essential for growth and pigment production.[7] The light intensity should be optimized; one study utilized an intensity of 150 µmol photons s⁻¹ m⁻¹ for photosynthetic growth.[1] However, excessively high light intensity can lead to photoinhibition.[8] The optimal light intensity can also depend on the specific strain, with mutant strains sometimes reaching maximum growth rates at lower light intensities than the wild type.[8][9]
Q4: What is the role of aeration in carotenoid synthesis?
A4: Aeration is a critical switch for carotenoid synthesis. High aeration (fully aerobic conditions) promotes cell growth but can inhibit the production of certain pigments.[6][7] Shifting the culture to micro-aerobic or anaerobic conditions is a common strategy to trigger high levels of carotenoid accumulation.[5] For instance, semi-aerobic conditions have been used to produce 2,2′-diketo-spirilloxanthin in genetically engineered strains.[1][3]
Q5: Can chemical mutagenesis be used to increase yield?
A5: Yes, chemical mutagenesis is a viable strategy. Treatment with mutagens like Nitrosoguanidine (NTG) has been successfully used to generate high-yielding R. sphaeroides strains, with one study reporting a mutant that produced twice the amount of carotenoids as the wild type.[10]
Troubleshooting Guide
Q1: My culture is growing well, but the this compound yield is very low. What should I check?
A1: Low yield despite good growth often points to suboptimal induction conditions or issues with the strain itself.
-
Verify Genetic Background: Confirm that your R. sphaeroides strain has been correctly engineered with a four-step phytoene desaturase to enable the this compound pathway.[1][3] The wild-type strain will not produce this carotenoid.
-
Check Aeration Status: this compound production is typically favored under micro-aerobic or anaerobic-light conditions.[5][6] Ensure you have successfully shifted the culture from a fully aerobic growth phase to a low-oxygen induction phase. An incorrect aeration rate can drastically affect pigment accumulation.[11]
-
Optimize Light Exposure: For photosynthetic cultures, ensure the light intensity is adequate but not excessive. An intensity of around 150 µmol photons s⁻¹ m⁻¹ has been used effectively.[1]
-
Review Fermentation Parameters: Suboptimal temperature or fermentation time can limit yield. A temperature of 33°C and a duration of 36 hours were found to be optimal in one study for total carotenoids.[5]
Q2: The color of my cell pellet is yellow or reddish-yellow, not purple. Am I producing this compound?
A2: The color is a key indicator. This compound and its derivatives are deep purple.[12] A yellow or reddish-yellow color suggests the presence of other carotenoids, such as neurosporene, spheroidene, or spheroidenone, which are native to the wild-type R. sphaeroides pathway.[1] This indicates that the genetic modification to introduce the this compound pathway may have been unsuccessful or that pathway intermediates are accumulating. You should verify the strain's genotype and analyze the pigment extract via HPLC to identify the specific carotenoids being produced.[13]
Q3: I am observing cell death or bleaching in my photo-bioreactor. What could be the cause?
A3: Cell death under photosynthetic conditions can be caused by oxidative stress from reactive oxygen species (ROS), which are an unavoidable byproduct of photosynthesis.[14] This issue can be exacerbated under autotrophic conditions.[15] Ensure that your culture conditions are not overly stressful (e.g., excessively high light intensity) and that the strain has robust mechanisms for managing oxidative damage.[14][15]
Q4: My extraction efficiency seems low. How can I improve it?
A4: Inefficient cell lysis is a common reason for low extraction yields. R. sphaeroides has a robust cell wall.
-
Cell Disruption Method: Mechanical methods like ultrasonication or chemical methods can significantly improve yield.[5] An HCl-assisted extraction has been reported as the most effective method compared to grinding or ultrasonic assistance alone.[16]
-
Solvent Choice: A mixture of acetone and methanol (e.g., 7:2 v/v) is commonly used and effective.[5] All extraction steps should be carried out in dim light to prevent pigment degradation.[4][17]
Data & Experimental Parameters
Table 1: Optimized Fermentation Conditions for Total Carotenoid Production
This table summarizes the optimal conditions identified in an orthogonal experiment for maximizing total carotenoid yield from R. sphaeroides under micro-aerobic conditions.[5]
| Parameter | Optimal Value | Resulting Yield (Total Carotenoids) |
| Temperature | 33°C | 11.542 mg/L |
| Inoculation Amount | 8% (v/v) | 11.542 mg/L |
| Fermentation Time | 36 hours | 11.542 mg/L |
Table 2: Comparison of Carotenoid Extraction Methods
This table compares the effectiveness of different cell lysis methods for extracting total carotenoids from R. sphaeroides.[16]
| Extraction Method | Reported Yield (mg/g) | Relative Efficiency |
| HCl-Assisted Extraction | 4.650 | Most Effective |
| Grinding | 1.615 | Intermediate |
| Ultrasonic Assisting | 0.645 | Least Effective |
Visual Guides & Pathways
Caption: Carotenoid biosynthesis pathways in wild-type vs. engineered R. sphaeroides.
Caption: General experimental workflow for this compound production and analysis.
Caption: Troubleshooting flowchart for diagnosing low this compound yield.
Experimental Protocols
Protocol 1: Two-Stage Cultivation of Engineered R. sphaeroides
This protocol describes a general method for growing engineered R. sphaeroides to produce this compound, involving an initial aerobic growth phase followed by a micro-aerobic or anaerobic induction phase.
-
** inoculum Preparation:** Inoculate a starter culture of the engineered R. sphaeroides strain in a suitable medium (e.g., M22+ medium) and grow under aerobic conditions (e.g., shaking incubator at 250 rpm, 30-33°C) until it reaches a mid-log phase (OD660 of 0.5-0.8).
-
Bioreactor Inoculation: Use the starter culture to inoculate the main production bioreactor. For example, use an 8% (v/v) inoculation amount.[5]
-
Aerobic Growth Phase: Grow the culture under fully aerobic conditions to rapidly increase biomass.
-
Induction Phase Shift: When the culture reaches a sufficient cell density (e.g., OD660 of 0.5-0.8), shift to induction conditions.[5]
-
For Micro-aerobic Conditions: Reduce agitation (e.g., to 150 rpm) and limit air supply. This can be achieved by using a high culture volume in a flask (e.g., 400 mL in a 500 mL flask) and maintaining it in darkness.[5]
-
For Photosynthetic (Anaerobic) Conditions: Sparg the culture with an anaerobic gas mixture (e.g., N₂/CO₂) to remove oxygen and provide a carbon source. Expose the culture to a constant light source (e.g., 150 µmol photons s⁻¹ m⁻¹).[1]
-
-
Fermentation: Maintain the culture under induction conditions for 36-48 hours at 33°C.[5]
-
Harvesting: Collect the cells by centrifugation at 10,000 rpm for 10 minutes at 4°C.[5] Wash the cell pellet once with distilled water before proceeding to extraction.
Protocol 2: HCl-Assisted Carotenoid Extraction and Quantification
This protocol is adapted from methods reported to be highly effective for carotenoid extraction from R. sphaeroides.[14][16] Caution: Perform all steps involving organic solvents and acid in a fume hood with appropriate personal protective equipment. Protect samples from light.[17]
-
Cell Lysis (HCl Treatment):
-
Solvent Extraction:
-
Resuspend the acid-treated pellet in a 7:2 (v/v) mixture of acetone and methanol.[5] A solvent-to-solid ratio of 40 mL/g has been found to be optimal.[16]
-
Disrupt the cells further using ultrasonication (e.g., 300 W, 3 seconds on, 5 seconds off, for 30 minutes) while keeping the sample on ice to prevent heating.[5]
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the cell debris.[5]
-
Carefully collect the colored supernatant.
-
Repeat the extraction on the pellet until it becomes colorless. Two extractions are often sufficient to exhaust the carotenoid content.[16] Pool all the colored supernatants.
-
-
Quantification (Spectrophotometry):
-
Measure the absorbance of the pooled supernatant at the appropriate wavelength for the primary carotenoid. For total carotenoids, an absorbance reading at 480 nm can be used.[14]
-
Calculate the concentration using the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar extinction coefficient of the specific carotenoid (e.g., this compound), b is the path length of the cuvette, and c is the concentration. Ensure the sample is sufficiently diluted to fall within the linear range of the spectrophotometer.[18]
-
-
Quantification (HPLC - for specific carotenoids):
-
For precise identification and quantification of this compound and its precursors, High-Performance Liquid Chromatography (HPLC) is required.[13][19]
-
Dry the extracted pigment under a stream of nitrogen and redissolve in a suitable solvent for injection (e.g., acetone or a mobile phase constituent).
-
Use a C18 column and a gradient of solvents like acetone and water to separate the different carotenoids.[13]
-
Quantify by comparing peak areas to those of known standards.[19]
-
References
- 1. Assembly of functional photosystem complexes in Rhodobacter sphaeroides incorporating carotenoids from the this compound pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assembly of functional photosystem complexes in Rhodobacter sphaeroides incorporating carotenoids from the this compound pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. maxwellsci.com [maxwellsci.com]
- 6. Optimized Rhodobacter sphaeroides for the Production of Antioxidants and the Pigments with Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. maxwellsci.com [maxwellsci.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. A Rapid Method for the Extraction and Analysis of Carotenoids and Other Hydrophobic Substances Suitable for Systems Biology Studies with Photosynthetic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Regulation of Reactive Oxygen Species Promotes Growth and Carotenoid Production Under Autotrophic Conditions in Rhodobacter sphaeroides [frontiersin.org]
- 15. Regulation of Reactive Oxygen Species Promotes Growth and Carotenoid Production Under Autotrophic Conditions in Rhodobacter sphaeroides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. omicsonline.org [omicsonline.org]
- 18. PROTOCOL FOR PIGMENT CONTENT QUANTIFICATION IN HERBACEOUS COVERS: SAMPLING AND ANALYSIS [protocols.io]
- 19. [Quantification of carotenoids of this compound series from anoxygenic phototrophic bacteria by substitute reference standard calibration function method] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Solubility of Spirilloxanthin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low solubility of spirilloxanthin in common laboratory solvents.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common solvents?
A1: this compound is a carotenoid with a long, conjugated polyene chain, making it a highly lipophilic and non-polar molecule. This chemical structure results in poor solubility in polar solvents like water, ethanol, and methanol. Its high conjugation length can also lead to the formation of aggregates, further reducing its solubility.[1][2]
Q2: Which solvents are recommended for dissolving this compound?
A2: Based on experimental evidence, the following solvents are recommended for dissolving this compound. It is always advisable to start with a small amount of the compound and gradually add the solvent.
| Solvent Category | Recommended Solvents | Notes |
| Good Solubility | Acetone, Chloroform, Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF) | These solvents have been shown to be effective in dissolving this compound for various applications, including extraction and chromatography.[1][2][3] |
| Moderate to Low Solubility | Hexane, Isopropanol | Hexane is often used for extraction but may not be the best choice for preparing concentrated stock solutions.[1][2] Isopropanol has been used in co-solvent systems.[1] |
| Poor Solubility | Ethanol, Methanol, Water | This compound has extremely low solubility in these polar solvents and is prone to precipitation.[1][2] |
Q3: I am still struggling to dissolve this compound. What can I do?
A3: If you are encountering difficulties, consider the following troubleshooting steps:
-
Increase the temperature: Gently warming the solvent can help increase the solubility of this compound. However, be cautious as excessive heat can cause degradation.
-
Use sonication: Applying ultrasonic waves can help break down aggregates and facilitate dissolution.
-
Work in low light: Carotenoids are sensitive to light, which can cause degradation and affect solubility. Perform dissolution procedures under dim light.[1]
-
Use an inert atmosphere: To prevent oxidation, it is recommended to handle this compound under an inert gas like nitrogen or argon.[1]
Troubleshooting Guide: Common Issues and Solutions
| Issue | Possible Cause | Recommended Solution |
| This compound precipitates out of solution. | The solvent is not suitable or is saturated. | 1. Try a different solvent from the "Good Solubility" category in the table above.2. Use a co-solvent system (see Protocol 1).3. If working with aqueous solutions for cell-based assays, prepare a concentrated stock in a suitable organic solvent (e.g., DMSO) and then dilute it into the aqueous medium immediately before use, ensuring the final organic solvent concentration is low and compatible with your experimental system. |
| The solution color is faint, suggesting low concentration. | Incomplete dissolution or degradation. | 1. Ensure you are using a recommended solvent and consider gentle heating or sonication.2. Protect the solution from light and oxygen to prevent degradation.[1] |
| Inconsistent results in biological assays. | Precipitation of this compound in the aqueous assay medium. | 1. Prepare a fresh dilution from a concentrated stock solution for each experiment.2. Consider using a delivery system like cyclodextrin encapsulation to improve aqueous dispersibility (see Protocol 3). |
| Aggregation issues during HPLC analysis. | Long residence times in the sample delivery system and inappropriate solvent composition. | 1. Use a specialized solvent mixture for sample and syringe solvent, such as acetone/acetonitrile/isopropanol/methanol (65/30/5/2 v/v/v/v), which has been shown to prevent aggregation in UHPLC systems.[1] |
Experimental Protocols
Protocol 1: Dissolution of this compound using a Co-solvent System
This protocol is designed for preparing a stock solution of this compound for use in biological assays where a low concentration of a less toxic organic solvent is permissible.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS) or cell culture medium
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound in a microcentrifuge tube.
-
Add a small volume of DMSO to the tube to create a concentrated stock solution (e.g., 10 mg/mL).
-
Vortex the tube until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
For your experiment, dilute the stock solution in PBS or cell culture medium to the desired final concentration immediately before use. It is crucial to add the stock solution to the aqueous medium while vortexing to ensure rapid dispersion and minimize precipitation.
-
Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced toxicity.
Protocol 2: Preparation of this compound for HPLC Analysis
This protocol is adapted from a method developed to prevent aggregation of this compound in UHPLC systems.[1]
Materials:
-
This compound extract
-
Acetone (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Isopropanol (HPLC grade)
-
Methanol (HPLC grade)
-
Nitrogen gas
-
HPLC vials with inserts
Procedure:
-
Transfer an appropriate amount of the this compound extract into a clean glass tube.
-
Dry the extract under a gentle stream of nitrogen gas.
-
Prepare the sample solvent by mixing acetone, acetonitrile, isopropanol, and methanol in a ratio of 65:30:5:2 (v/v/v/v).
-
Add a small volume of the sample solvent to the dried this compound and vortex gently to dissolve.
-
Transfer the solution to an HPLC vial, preferably with a low-volume insert.
-
Inject the sample into the HPLC system without delay to prevent potential precipitation in the vial.
Protocol 3: General Protocol for Encapsulation of this compound with β-Cyclodextrin
This protocol provides a general method for improving the aqueous dispersibility of this compound by forming an inclusion complex with β-cyclodextrin. Optimization of the this compound to β-cyclodextrin ratio may be required.
Materials:
-
This compound
-
β-Cyclodextrin
-
Ethanol (or another suitable organic solvent for this compound)
-
Distilled water
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve β-cyclodextrin in distilled water with stirring.
-
In a separate container, dissolve this compound in a minimal amount of ethanol.
-
Slowly add the this compound solution to the β-cyclodextrin solution while stirring continuously.
-
Allow the mixture to stir at room temperature for several hours (e.g., 4-24 hours) to facilitate the formation of the inclusion complex.
-
Remove the organic solvent using a rotary evaporator.
-
The resulting aqueous solution containing the this compound-β-cyclodextrin complex can be used directly or lyophilized to obtain a powder.
Visualizations
References
Preventing spirilloxanthin degradation during extraction and storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you prevent the degradation of spirilloxanthin during extraction and storage.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound extract is showing a lower than expected concentration after extraction. What could be the cause?
A1: Several factors during the extraction process can lead to this compound degradation. The primary culprits are exposure to light, oxygen, and high temperatures. This compound, a carotenoid with a long conjugated double bond system, is particularly susceptible to oxidative and photo-degradation.[1][2]
Troubleshooting Guide:
| Potential Cause | Preventative Measure | Corrective Action |
| Exposure to Light | Perform all extraction steps under dim or green light.[3] Wrap extraction vessels in aluminum foil. | If possible, re-extract a new sample under appropriate lighting conditions. Subsequent analysis of the degraded sample may show additional peaks corresponding to degradation products. |
| Oxidation | Degas all solvents prior to use.[3] Work in an inert atmosphere (e.g., under a nitrogen or argon blanket).[3][4] | While difficult to reverse, adding antioxidants like BHT or ascorbic acid to subsequent extractions may mitigate further degradation.[5][6] |
| High Temperature | Avoid heating the sample during extraction. If cell disruption is necessary, use methods that do not generate significant heat, or perform them on ice.[7][8] | If a heating step was used, it is likely a primary cause of degradation. Future extractions should be performed at room temperature or below. |
| Inappropriate Solvent | Use high-purity, HPLC-grade solvents. Methanol, acetone, and hexane are commonly used for carotenoid extractions.[3][4][9] | Ensure the solvent system is optimized for this compound. A combination of solvents may be necessary for efficient extraction without causing degradation.[3][4] |
| Acidic Conditions | Ensure the pH of your sample and extraction solvents is neutral. Carotenoids are unstable in acidic conditions. | Neutralize the extract with a suitable buffer if acidity is suspected. However, degradation that has already occurred is irreversible. |
Q2: I've noticed a color change in my stored this compound sample, from a deep purple to a lighter orange or yellow. What does this indicate?
A2: A color change is a strong indicator of this compound degradation. The deep purple color is characteristic of the intact molecule with its extensive system of 13 conjugated double bonds.[3][10] Oxidation or isomerization breaks these conjugated systems, leading to a shift in the absorption spectrum towards shorter wavelengths, resulting in a color change to orange or yellow.[2]
Experimental Protocols
Protocol 1: Extraction of this compound from Bacterial Cultures
This protocol is designed to minimize degradation during the extraction process.
Materials:
-
Bacterial cell pellet containing this compound
-
Methanol (HPLC grade)
-
Acetone (HPLC grade)
-
Hexane (HPLC grade)
-
50 mM Sodium-Phosphate Buffer (pH 7.0)
-
Nitrogen gas
-
Centrifuge
-
Glassware wrapped in aluminum foil
-
Sonicator or homogenizer (optional, for cell disruption)
Procedure:
-
Cell Harvesting and Washing:
-
Solvent Extraction (under dim or green light):
-
Extract the washed cell pellet twice with methanol to remove bacteriochlorophylls and quinones.[3] Centrifuge after each extraction and discard the supernatant.
-
Extract the resulting pellet with a mixture of acetone and methanol (e.g., 7:2 v/v) until the pellet is colorless. This step extracts the carotenoids.
-
Alternatively, a one-step extraction using a hexane/methanol/water ternary solvent system can be employed.[11]
-
-
Phase Separation and Drying:
-
Pool the carotenoid-containing supernatants.
-
Add hexane and water to the extract to achieve phase separation. The upper hexane layer will contain the this compound.
-
Collect the hexane layer and dry it under a stream of nitrogen gas.[4]
-
-
Resuspension and Storage:
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Condition | Rationale | Reference |
| Temperature | -80°C (long-term) | Minimizes enzymatic and oxidative degradation. | [3][12] |
| -20°C (short-term) | Suitable for a few weeks, but degradation may occur over longer periods. | [6] | |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents oxidation of the polyene chain. | [3][4] |
| Light | Dark (amber vials or wrapped in foil) | Prevents photo-isomerization and photo-oxidation. | [3][7] |
| Solvent | Degassed organic solvents (e.g., hexane, acetone/methanol) | Removes dissolved oxygen that can cause degradation. | [3] |
Table 2: Common Solvents for this compound Extraction and HPLC Analysis
| Solvent | Use | Notes | Reference |
| Methanol | Extraction, HPLC Mobile Phase | Efficient for removing chlorophylls. Used in combination with other solvents for HPLC. | [3][4] |
| Acetone | Extraction, HPLC Mobile Phase | Good solvent for carotenoids. Often used in combination with methanol. | [3][11] |
| Hexane | Extraction | Good for extracting the non-polar this compound after initial extraction with more polar solvents. | [3] |
| Tetrahydrofuran (THF) | HPLC Mobile Phase | Can improve separation in HPLC, but may form peroxides upon storage. | [3] |
| Acetonitrile | HPLC Mobile Phase | Commonly used in reverse-phase HPLC for carotenoid separation. | [13] |
Visualizations
Caption: Workflow for this compound extraction with key precautions.
Caption: Troubleshooting decision tree for this compound degradation.
References
- 1. Functional characteristics of this compound and keto-bearing Analogues in light-harvesting LH2 complexes from Rhodobacter sphaeroides with a genetically modified carotenoid synthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Methoxylated, Highly Conjugated C40 Carotenoids, this compound and Anhydrorhodovibrin, Can Be Separated Using High Performance Liquid Chromatography with Safe and Environmentally Friendly Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beta-carotene degradation products - formation, toxicity and prevention of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sustainable Carotenoid Extraction from Macroalgae: Optimizing Microwave-Assisted Extraction Using Response Surface Methodology [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Assembly of functional photosystem complexes in Rhodobacter sphaeroides incorporating carotenoids from the this compound pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C42H60O2 | CID 5366506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. [Quantification of carotenoids of this compound series from anoxygenic phototrophic bacteria by substitute reference standard calibration function method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ristainolab.cals.ncsu.edu [ristainolab.cals.ncsu.edu]
- 13. researchgate.net [researchgate.net]
Troubleshooting peak tailing and poor resolution in spirilloxanthin HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of spirilloxanthin. Our aim is to help researchers, scientists, and drug development professionals resolve problems such as peak tailing and poor resolution, ensuring accurate and reliable results.
Troubleshooting Guide: Peak Tailing and Poor Resolution
This guide is designed to systematically identify and resolve common chromatographic issues observed during this compound analysis.
Question: What are the initial steps to take when I observe peak tailing or poor resolution in my this compound chromatogram?
Answer:
When encountering peak tailing or poor resolution, it is crucial to adopt a systematic approach to identify the root cause. Begin by considering the following preliminary checks:
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Review the Method Parameters: Ensure that the HPLC method parameters, including the mobile phase composition, flow rate, column temperature, and detector settings, are correctly set and are appropriate for this compound analysis.
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Check System Suitability: Verify that your HPLC system meets the required performance criteria. This includes checking for stable pressure, low baseline noise, and consistent retention times with a standard compound.
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Examine the Chromatogram: Carefully analyze the characteristics of the problematic peaks. Are all peaks tailing, or only the this compound peak? Is the resolution poor between all peaks or just a specific pair? This information can provide valuable clues to the source of the problem.
A logical workflow for troubleshooting these issues is presented below.
Caption: Troubleshooting workflow for HPLC peak shape issues.
Frequently Asked Questions (FAQs)
Peak Tailing
Q1: What are the most common causes of peak tailing in this compound HPLC analysis?
A1: Peak tailing for a non-polar compound like this compound in reverse-phase HPLC can be attributed to several factors:
-
Column Issues:
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Column Degradation: Over time, the stationary phase can degrade, or the column packing can create voids, leading to multiple paths for the analyte and resulting in tailing peaks.[1][2]
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Contamination: Accumulation of strongly retained compounds from previous injections can create active sites that interact with the analyte.[1][3]
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Secondary Interactions: Although less common for non-polar compounds, interactions with residual silanol groups on the silica support can cause tailing, especially if the column is not well end-capped.[4][5]
-
-
Mobile Phase and Sample Issues:
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause band broadening and peak tailing.[1][6] It is recommended to dissolve the sample in the initial mobile phase or a weaker solvent.
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Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1][2] Try diluting the sample or reducing the injection volume.
-
-
Instrumental Issues:
Q2: How can I specifically address peak tailing for this compound?
A2: To address peak tailing with this compound, consider the following:
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Optimize Sample Preparation: Due to its apolar nature, this compound can aggregate, especially in the sample delivery system, which contributes to poor peak shape.[7][8] A specialized solvent mixture of acetone/acetonitrile/isopropanol/methanol (65/30/5/2 v/v/v/v) has been shown to be effective in preventing this aggregation.[7][8]
-
Column Selection: Using a C30 column instead of a C18 column can provide better separation and peak shape for carotenoids due to its ability to resolve structural isomers.[9]
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Mobile Phase Modifiers: While this compound is not ionizable, small amounts of modifiers in the mobile phase can sometimes improve peak shape by masking active sites on the stationary phase. However, for this compound, the primary focus should be on the organic solvent composition.
Poor Resolution
Q3: My this compound peak is not well-separated from other components. What could be the cause?
A3: Poor resolution in HPLC is primarily due to insufficient separation between analytes and can be caused by:
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Inadequate Column Efficiency: An old or poorly packed column will have lower efficiency, resulting in broader peaks that are more likely to overlap.[10]
-
Insufficient Selectivity: The mobile phase and stationary phase combination may not be optimal for separating this compound from other sample components.[10]
-
Suboptimal Mobile Phase Composition: The strength of the mobile phase may be too high, causing analytes to elute too quickly and without adequate separation.[10]
Q4: How can I improve the resolution of my this compound separation?
A4: To enhance the resolution of your this compound peak, you can implement the following strategies:
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Adjust Mobile Phase Strength: Decrease the percentage of the strong organic solvent in your mobile phase. This will increase retention times and provide more opportunity for separation.
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Change Mobile Phase Composition: Sometimes, switching from one organic solvent to another (e.g., methanol to acetonitrile or vice versa) can alter the selectivity of the separation.[10] The use of modifiers like tetrahydrofuran (THF) can also improve resolution.[11]
-
Optimize the Gradient: If you are using a gradient elution, try making the gradient shallower to increase the separation between closely eluting peaks.
-
Select a Different Column: As mentioned, a C30 column often provides superior selectivity for carotenoids compared to a C18 column.[9] Columns with smaller particle sizes (e.g., sub-2 µm) can also significantly improve efficiency and resolution.[12]
-
Decrease the Flow Rate: A lower flow rate can lead to better separation, although it will increase the analysis time.
Quantitative Data Summary
The following table summarizes key parameters and their impact on troubleshooting peak tailing and poor resolution.
| Parameter | Issue | Recommended Action | Expected Outcome |
| Sample Solvent | Peak Tailing/Poor Resolution | Use a solvent weaker than or equal to the mobile phase. For this compound, consider Acetone/Acetonitrile/Isopropanol/Methanol (65/30/5/2).[8] | Improved peak shape and resolution by preventing band broadening and aggregation. |
| Injection Volume/Concentration | Peak Tailing (Overload) | Reduce injection volume or dilute the sample. | Symmetrical peak shape. |
| Mobile Phase Strength | Poor Resolution | Decrease the percentage of the strong organic solvent by 5-10%.[1] | Increased retention and better separation between peaks. |
| Column Chemistry | Peak Tailing/Poor Resolution | Switch from a C18 to a C30 column. | Enhanced selectivity and resolution of carotenoid isomers. |
| Flow Rate | Poor Resolution | Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). | Increased analysis time but improved peak separation. |
| Column Temperature | Poor Resolution | Increase column temperature in small increments (e.g., 5°C). | Decreased mobile phase viscosity and potentially improved efficiency, but monitor for analyte degradation. |
Detailed Experimental Protocol: HPLC Analysis of this compound
This protocol provides a general methodology for the HPLC analysis of this compound. It should be adapted and optimized for specific instrumentation and sample matrices.
1. Sample Preparation:
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Extract this compound from the sample matrix using an appropriate organic solvent (e.g., acetone, methanol, or a mixture thereof).[12]
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Evaporate the solvent under a stream of nitrogen and reconstitute the dried extract in the sample solvent.
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To prevent aggregation, use a sample solvent of acetone/acetonitrile/isopropanol/methanol (65/30/5/2 v/v/v/v).[7][8]
-
Filter the sample through a 0.22 µm syringe filter prior to injection.[10]
2. HPLC System and Conditions:
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.
-
Column: A C30 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is recommended for optimal separation of carotenoids.[9] A C18 column can also be used.[11]
-
Mobile Phase: A common isocratic mobile phase is methanol/tetrahydrofuran (98/2 v/v).[7][8] Gradient elution with solvents like methanol, acetonitrile, and methyl tert-butyl ether can also be employed for more complex samples.[12]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
Detection: Monitor the absorbance at the maximum wavelength for this compound (typically around 493 nm).
3. Data Analysis:
-
Identify the this compound peak based on its retention time and UV-Vis spectrum compared to a pure standard.
-
Quantify this compound by creating a calibration curve using standards of known concentrations.
-
Integrate the peak area of this compound in the sample chromatogram and calculate the concentration using the calibration curve.
Note: It is crucial to protect this compound from light and oxygen throughout the sample preparation and analysis process to prevent degradation.[12]
References
- 1. uhplcs.com [uhplcs.com]
- 2. silicycle.com [silicycle.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. chromtech.com [chromtech.com]
- 5. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 6. support.waters.com [support.waters.com]
- 7. The Methoxylated, Highly Conjugated C40 Carotenoids, this compound and Anhydrorhodovibrin, Can Be Separated Using High Performance Liquid Chromatography with Safe and Environmentally Friendly Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Methoxylated, Highly Conjugated C40 Carotenoids, this compound and Anhydrorhodovibrin, Can Be Separated Using High Performance Liquid Chromatography with Safe and Environmentally Friendly Solvents [mdpi.com]
- 9. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Optimizing culture conditions for maximal spirilloxanthin production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize culture conditions for maximal spirilloxanthin production.
Frequently Asked Questions (FAQs)
Q1: Which microorganisms are commonly used for this compound production?
A1: this compound is predominantly produced by purple nonsulfur bacteria (PNSB). Key species include Rhodospirillum rubrum, which is a model organism for studying this compound biosynthesis.[1][2][3][4][5][6] Other bacteria such as Paracoccus species have also been identified as producers of various carotenoids and may be engineered or selected for this compound production.[7][8][9][10][11]
Q2: What is the general biosynthetic pathway for this compound?
A2: The biosynthesis of this compound in organisms like Rhodospirillum rubrum begins with the precursor phytoene. Through a series of desaturation steps catalyzed by enzymes like phytoene desaturase (CrtI), phytoene is converted to lycopene.[2][3][5] Subsequent enzymatic reactions involving hydratases (CrtC) and desaturases (CrtD) modify lycopene through intermediates like rhodopin to ultimately form this compound.[12][13]
Q3: How does light influence this compound production?
A3: Light is a critical factor for this compound production in photosynthetic bacteria. Both light intensity and quality affect the yield. For instance, in Bradyrhizobium, this compound production is enhanced by far-red light (740-780 nm).[14] While continuous illumination is generally required for photosynthetic growth and pigment production, excessive light intensity can lead to photo-oxidative damage and inhibit growth. The optimal light intensity varies between species and culture systems.
Q4: What is the optimal temperature for this compound production?
A4: The optimal temperature for growth and carotenoid production is species-specific. For many carotenoid-producing bacteria, temperatures between 25°C and 30°C are often optimal.[11][15] For example, studies on Paracoccus sp. have shown that an increase in temperature from 24°C to 30°C can result in increased biomass.[7] It is crucial to determine the optimal temperature for the specific strain being used, as deviations can lead to reduced growth and pigment yield.[16]
Q5: What is the ideal pH for the culture medium?
A5: The pH of the culture medium significantly impacts microbial growth and metabolic processes, including carotenoid synthesis. For Paracoccus sp. strain LL1, a pH of 7.5 has been reported to be optimal for achieving higher biomass and carotenoid production.[9] Generally, a pH range of 6.5 to 7.5 is suitable for many carotenoid-producing bacteria.[17]
Q6: What are the key nutritional requirements for this compound production?
A6: The composition of the culture medium, including carbon and nitrogen sources, is vital for maximizing this compound yield.
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Carbon Source: Various carbon sources can be utilized, with succinate and fructose being common choices for Rhodospirillum rubrum.[5] The concentration of the carbon source needs to be optimized to support high cell density growth.
-
Nitrogen Source: Ammonium salts are frequently used as a nitrogen source. Some studies have indicated that certain amino acids, like glutamate, can enhance this compound biosynthesis in Rhodospirillum rubrum.[4]
-
Trace Elements: The presence of trace elements is also important for enzymatic activities in the biosynthetic pathway.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low this compound Yield | Suboptimal light conditions (intensity or wavelength). | Optimize light intensity for your specific strain and bioreactor setup. If possible, experiment with different light wavelengths, such as far-red light.[14] |
| Inappropriate culture temperature. | Determine the optimal growth temperature for your microbial strain. Maintain a constant temperature using a controlled incubator or water bath.[16] | |
| Non-ideal pH of the medium. | Regularly monitor and adjust the pH of the culture medium to maintain it within the optimal range for your microorganism (typically 6.5-7.5).[9][17] | |
| Nutrient limitation in the medium. | Ensure the culture medium contains an adequate supply of carbon, nitrogen, and essential minerals. Consider testing different carbon and nitrogen sources to find the most effective combination.[4][5] | |
| Oxygen inhibition in anaerobic photosynthetic bacteria. | For anaerobic producers like Rhodospirillum rubrum, ensure anaerobic conditions are strictly maintained during cultivation.[2][3] | |
| Culture Bleaching or Cell Lysis | Photo-oxidative stress due to excessive light. | Reduce the light intensity or implement a light/dark cycle to prevent photo-inhibition. |
| Contamination of the culture. | Use aseptic techniques for all manipulations. Check the culture for contaminants using microscopy and streak plating. | |
| Extreme pH drift. | Implement a more robust buffering system in your medium or use a pH controller for fed-batch cultures. | |
| Difficulty in this compound Extraction | Inefficient cell lysis. | Employ appropriate cell disruption methods such as sonication, bead beating, or enzymatic lysis prior to solvent extraction. |
| Use of inappropriate solvents. | A common method involves a single-step extraction with a hexane/methanol/water mixture.[6] Acetone is also frequently used for initial extraction.[18] | |
| Degradation of this compound during extraction. | Perform extraction steps under dim light and at low temperatures to minimize degradation.[19] Saponification, if used to remove lipids, should be done under mild conditions.[18] | |
| Inaccurate Quantification of this compound | Co-elution with other pigments during chromatography. | Optimize the HPLC method, including the mobile phase composition and gradient, to achieve better separation of this compound from its precursors and other carotenoids.[19][20] |
| Lack of a pure standard for calibration. | If a pure this compound standard is unavailable, a substitute reference standard calibration function method can be employed for quantification.[20] | |
| Interference from other compounds in spectrophotometric measurements. | Use HPLC for accurate quantification, as spectrophotometry of crude extracts can be inaccurate due to overlapping absorption spectra of different pigments. |
Data Presentation
Table 1: Optimal Growth Parameters for Carotenoid Production in Various Microorganisms
| Parameter | Paracoccus sp. LL1 | Rhodospirillum rubrum | Spirulina spp. | General Recommendation |
| Temperature | 30°C[7] | 25-30°C[15] | 20°C[16] | 20-30°C |
| pH | 7.5[9] | 6.8-7.2 | 8.5-10.5 | 6.5-8.5 (for bacteria) |
| Light Intensity | N/A (often grown heterotrophically) | Varies, requires optimization | 2500-5000 lux | Species-dependent |
| Key Nutrients | Glucose, Yeast Extract | Succinate, Fructose, Glutamate[4][5] | Bicarbonate, Nitrate | Varies with species |
Experimental Protocols
Protocol 1: Cultivation of Rhodospirillum rubrum for this compound Production
-
Medium Preparation: Prepare Sistrom's minimal medium A.[19] For a typical formulation, refer to established protocols. A modified M medium containing succinate and fructose can also be used.[5] Sterilize the medium by autoclaving.
-
Inoculation: Inoculate the sterile medium with a fresh, actively growing culture of Rhodospirillum rubrum S1 (ATCC no. 11170) to an initial OD660 of approximately 0.1.
-
Incubation: Incubate the culture anaerobically at 30°C under continuous illumination (e.g., with a 60W incandescent lamp at a distance of 20-30 cm). Ensure the culture vessel is completely filled and sealed to maintain anaerobic conditions.
-
Monitoring Growth: Monitor cell growth by measuring the optical density at 660 nm at regular intervals.
-
Harvesting: Harvest the cells in the late exponential or early stationary phase by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).[19]
Protocol 2: Extraction and Quantification of this compound
-
Cell Disruption: Resuspend the harvested cell pellet in a suitable buffer. Disrupt the cells using sonication on ice or two passages through a French press at 18,000 psi.[12]
-
Solvent Extraction:
-
Add a mixture of hexane/methanol/water to the disrupted cell suspension.[6]
-
Alternatively, extract the pigments by adding acetone and vortexing until the cell debris is colorless. Centrifuge to pellet the debris and collect the supernatant. Repeat the extraction until all pigments are extracted.
-
-
Saponification (Optional): To remove interfering lipids and chlorophylls, the extract can be saponified with methanolic KOH. This step should be performed in the dark to prevent carotenoid degradation.[18]
-
Phase Separation: If saponification is performed, add water and a nonpolar solvent (e.g., hexane or diethyl ether) to the saponified extract to separate the carotenoids into the nonpolar phase.
-
Drying and Reconstitution: Evaporate the solvent from the carotenoid-containing phase under a stream of nitrogen. Reconstitute the dried pigment extract in a suitable solvent for analysis (e.g., acetone or the HPLC mobile phase).
-
Quantification by HPLC:
-
Analyze the extracted pigments using a C18 reverse-phase HPLC column.[6][19]
-
A common mobile phase is a gradient of acetone and water or an isocratic system of methanol/tetrahydrofuran (98/2, v/v).[19]
-
Detect this compound using a photodiode array (PDA) detector at its maximum absorption wavelength (around 493 nm in acetone).
-
Quantify the concentration by comparing the peak area to a standard curve generated from a pure this compound standard or by using a substitute reference standard method.[20]
-
Visualizations
Caption: Experimental workflow for this compound production and analysis.
Caption: Simplified this compound biosynthesis pathway.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Alternative pathways of this compound biosynthesis in Rhodospirillum rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-level production of the industrial product lycopene by the photosynthetic bacterium Rhodospirillum rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. High-Level Production of the Industrial Product Lycopene by the Photosynthetic Bacterium Rhodospirillum rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Rapid Method for the Extraction and Analysis of Carotenoids and Other Hydrophobic Substances Suitable for Systems Biology Studies with Photosynthetic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.cnr.it [iris.cnr.it]
- 8. Whole genome sequence of Paracoccus sp. NFXS7, a carotenoid-producing bacterium isolated from a marine saltern - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pigment Production by Paracoccus spp. Strains through Submerged Fermentation of Valorized Lignocellulosic Wastes | MDPI [mdpi.com]
- 11. Optimization of Carotenoid Production by Paracoccus beibuensis Isolated from Lonar Crater | Semantic Scholar [semanticscholar.org]
- 12. Assembly of functional photosystem complexes in Rhodobacter sphaeroides incorporating carotenoids from the this compound pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 16. Growth of Spirulina spp. at different temperatures and their impact on pigment production, oxidants and antioxidants profile - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. omicsonline.org [omicsonline.org]
- 19. mdpi.com [mdpi.com]
- 20. [Quantification of carotenoids of this compound series from anoxygenic phototrophic bacteria by substitute reference standard calibration function method] - PubMed [pubmed.ncbi.nlm.nih.gov]
Common issues with spirilloxanthin quantification and how to solve them
Welcome to the technical support center for spirilloxanthin quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
This compound is a carotenoid pigment with a long chain of conjugated double bonds, giving it a deep purple color. It is found in various photosynthetic bacteria, such as Rhodospirillum rubrum. Quantification of this compound is crucial for studies in photosynthesis, bacterial metabolism, and for exploring its potential applications as a natural colorant, antioxidant, and in drug development.
Q2: What are the main challenges in quantifying this compound?
The primary challenges include its poor solubility in common solvents, tendency to aggregate, sensitivity to light, heat, and oxygen, the lack of commercially available pure standards, and susceptibility to matrix effects in complex samples.[1][2]
Q3: Can I use a standard C18 HPLC column for this compound analysis?
Yes, a C18 column can be used for the separation of this compound.[3][4] However, for resolving isomers and achieving better separation from other non-polar carotenoids, a C30 column is often recommended.[5][6] The choice of column should be paired with an optimized mobile phase to achieve good resolution.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during this compound quantification.
Issue 1: Low or No Recovery of this compound After Extraction
Symptoms:
-
Low or undetectable this compound peak in the chromatogram.
-
Pale-colored extract when the starting material was intensely colored.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Cell Lysis | Bacterial cell walls can be tough. Ensure complete disruption by using methods like sonication, bead beating, or enzymatic lysis prior to solvent extraction.[7] |
| Inappropriate Extraction Solvent | This compound is highly apolar. Use a mixture of solvents to ensure efficient extraction. A common and effective combination is acetone and methanol.[7] For highly non-polar carotenoids, a mixture of n-hexane, acetone, and ethanol can also be effective. |
| Degradation During Extraction | This compound is sensitive to light, heat, and oxygen.[8][9] Perform all extraction steps under dim light, on ice, and consider flushing with nitrogen gas to create an inert atmosphere.[10] The addition of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can also prevent oxidative degradation.[11] |
| Insufficient Solvent Volume | Ensure the solvent-to-sample ratio is high enough to fully extract the this compound. Multiple extraction steps with fresh solvent will improve recovery. |
Issue 2: Poor Chromatographic Resolution (Broad or Tailing Peaks)
Symptoms:
-
This compound peak is broad and not well-defined.
-
Peak tailing, leading to inaccurate integration and quantification.
-
Co-elution with other carotenoids or matrix components.
Possible Causes and Solutions:
| Cause | Solution |
| This compound Aggregation | Due to its apolar nature, this compound can aggregate, especially in modern UHPLC systems with long residence times in the sample delivery system.[1][2][12] This can be resolved by optimizing the sample and syringe solvents. A combination of acetone/acetonitrile/isopropanol/methanol (e.g., 65/30/5/2 v/v/v/v) has been shown to be effective.[2][12] |
| Suboptimal Mobile Phase | The mobile phase composition is critical for good peak shape. For C18 columns, a simple isocratic mobile phase of methanol/tetrahydrofuran (e.g., 98/2 v/v) can provide good separation.[3] For more complex samples, a gradient elution with solvents like methanol, methyl-tert-butyl ether (MTBE), and water may be necessary.[6][13] |
| Column Overload | Injecting a sample that is too concentrated can lead to peak broadening and tailing. Dilute the sample and re-inject. |
| Mismatched Sample Solvent and Mobile Phase | The sample should be dissolved in a solvent that is compatible with the initial mobile phase conditions to ensure good peak shape. Ideally, the sample solvent should be weaker than the mobile phase. However, due to this compound's poor solubility, this is not always possible. In such cases, minimizing the injection volume can help.[3] |
Issue 3: Inaccurate Quantification due to Lack of a Standard
Symptoms:
-
Inability to create a standard curve for absolute quantification because a pure this compound standard is unavailable.
Possible Causes and Solutions:
| Cause | Solution |
| No Commercial Standard | Pure this compound standards are not readily available commercially. |
| Alternative Quantification Strategy Needed | A substitute reference standard method can be employed. This involves using commercially available, stable compounds with similar chromatographic and spectral properties to establish a calibration function relationship with the target analyte. For this compound series carotenoids, tartrazine and lycopene have been successfully used as substitute reference standards.[14][15] This method allows for accurate and simultaneous quantification of multiple carotenoids in the absence of their pure standards.[14][15] |
Issue 4: Inconsistent Results and Poor Reproducibility (Matrix Effects)
Symptoms:
-
Significant variation in quantification results between different samples or batches.
-
Signal suppression or enhancement observed when using mass spectrometry (MS) detection.
Possible Causes and Solutions:
| Cause | Solution |
| Co-eluting Matrix Components | Molecules from the sample matrix (e.g., lipids, proteins) can co-elute with this compound and interfere with its ionization in the MS source, leading to inaccurate results.[16][17] |
| Mitigation Strategies | 1. Improve Sample Cleanup: Implement a more rigorous sample preparation procedure, such as solid-phase extraction (SPE), to remove interfering matrix components before LC-MS analysis.[17] 2. Optimize Chromatography: Adjust the chromatographic method to separate this compound from the interfering compounds. 3. Use an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[18] If unavailable, a structurally similar compound that is not present in the sample can be used. 4. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed. This helps to mimic the matrix effects observed in the actual samples.[17] |
Experimental Protocols
Protocol 1: Extraction of this compound from Rhodospirillum rubrum
This protocol is adapted from methods described for carotenoid extraction from photosynthetic bacteria.[10][19]
Materials:
-
R. rubrum cell pellet
-
Acetone (HPLC grade)
-
Methanol (HPLC grade)
-
Butylated hydroxytoluene (BHT)
-
Nitrogen gas
-
Sonicator or bead beater
-
Centrifuge
-
Amber glass vials
Procedure:
-
Perform all steps under dim light to minimize light-induced degradation.
-
Resuspend the cell pellet in a minimal volume of a methanol:acetone (1:1 v/v) mixture containing 0.1% BHT.
-
Disrupt the cells by sonication on ice or by bead beating until the deep purple color is extracted into the solvent.
-
Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant containing the this compound to a clean amber glass vial.
-
Repeat the extraction process on the pellet with fresh solvent mixture until the pellet is colorless.
-
Pool the supernatants and evaporate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable solvent for HPLC or UHPLC analysis (e.g., the optimized sample/syringe solvent from the troubleshooting guide).
Protocol 2: HPLC Quantification of this compound
This protocol provides a starting point for HPLC analysis. Optimization may be required based on your specific instrument and sample matrix.
Instrumentation:
-
HPLC system with a photodiode array (PDA) detector
-
C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)
Reagents:
-
Mobile Phase A: Acetonitrile:Methanol:0.1 M Tris buffer (pH 8.0) (84:2:14 v/v/v)
-
Mobile Phase B: Methanol:Ethyl acetate (68:32 v/v)
-
Sample extract reconstituted in a suitable solvent
Procedure:
-
Set the column temperature to 25°C.
-
Set the PDA detector to scan from 250-700 nm, with a specific wavelength for quantification (e.g., the absorption maximum of this compound, around 493 nm).
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the sample.
-
Use a gradient elution profile. A starting point could be:
-
0-12 min: Linear gradient from 100% A to 100% B
-
12-18 min: Isocratic at 100% B
-
18-19 min: Linear gradient from 100% B to 100% A
-
19-25 min: Isocratic at 100% A (re-equilibration)
-
-
Identify the this compound peak based on its retention time and characteristic absorption spectrum.
-
Quantify using a calibration curve from a standard (if available) or a substitute reference standard method.
Quantitative Data Summary
The following table summarizes typical performance data for carotenoid analysis. Note that specific values for this compound may vary depending on the method and matrix.
| Parameter | Typical Value Range for Carotenoids | Reference |
| Recovery | 57% - 108% | [20][21][22] |
| Limit of Detection (LOD) | 0.001 - 0.422 µg/mL | [13][20] |
| Limit of Quantification (LOQ) | 0.003 - 1.406 µg/mL | [13][20] |
Visualizations
This compound Biosynthesis Pathway
The following diagram illustrates the main biosynthetic pathway leading to this compound from lycopene.
Caption: Main steps of the this compound biosynthetic pathway from lycopene.
Experimental Workflow for this compound Quantification
This diagram outlines the general workflow for quantifying this compound from a bacterial culture.
Caption: General experimental workflow for this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The Methoxylated, Highly Conjugated C40 Carotenoids, this compound and Anhydrorhodovibrin, Can Be Separated Using High Performance Liquid Chromatography with Safe and Environmentally Friendly Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Alternative pathways of this compound biosynthesis in Rhodospirillum rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Quantification of carotenoids of this compound series from anoxygenic phototrophic bacteria by substitute reference standard calibration function method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of high-performance liquid chromatography/tandem mass spectrometry and high-performance liquid chromatography/photo-diode array detection for the quantitation of carotenoids, retinyl esters, α-tocopherol and phylloquinone in chylomicron-rich fractions of human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. An LC/MS method for d8-β-carotene and d4-retinyl esters: β-carotene absorption and its conversion to vitamin A in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Rapid Method for the Extraction and Analysis of Carotenoids and Other Hydrophobic Substances Suitable for Systems Biology Studies with Photosynthetic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Stabilizing spirilloxanthin for use in commercial applications
This technical support center provides guidance for researchers, scientists, and drug development professionals on stabilizing spirilloxanthin for use in commercial and experimental applications. This compound, a potent antioxidant carotenoid, presents unique challenges due to its inherent instability and poor solubility. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: Like other carotenoids, this compound is highly susceptible to degradation from exposure to light, heat, and oxygen.[1][2] Its extended polyene chain, responsible for its antioxidant properties, is prone to oxidation and isomerization, leading to a loss of color and bioactivity.[2]
Q2: My this compound sample is precipitating out of solution. What can I do?
A2: this compound has poor solubility in many common solvents and a tendency to form aggregates.[3][4] This can be addressed by selecting an appropriate solvent system. A combination of acetone, acetonitrile, isopropanol, and methanol (e.g., 65/30/5/2 v/v/v/v) has been shown to be effective in maintaining its solubility for analytical purposes.[3][4] For formulation development, exploring encapsulation techniques is recommended.
Q3: What are the most promising methods for stabilizing this compound for commercial applications?
A3: Encapsulation is a leading strategy to protect sensitive compounds like carotenoids from degradative environmental factors.[5] Techniques such as spray drying, nanoencapsulation (e.g., liposomes, polymeric nanoparticles), and inclusion complexation with cyclodextrins are highly promising for enhancing the stability and shelf-life of this compound.[5][6][7]
Q4: Can I use antioxidants to improve the stability of my this compound formulation?
A4: Yes, incorporating other antioxidants can have a synergistic effect, protecting this compound from oxidative degradation. Tocopherols (Vitamin E) and ascorbyl palmitate are common choices for co-formulation with carotenoids in emulsions and other delivery systems.[8]
Q5: How can I monitor the stability of my this compound formulation?
A5: The stability of this compound can be assessed by monitoring changes in its concentration over time under specific storage conditions (e.g., temperature, light exposure). High-Performance Liquid Chromatography (HPLC) with a C18 or C30 column is the most common and accurate method for quantifying this compound and detecting its isomers and degradation products.[3][4][9]
Troubleshooting Guides
Issue 1: this compound Aggregation and Precipitation in Solution
-
Symptom: Visible particles or a decrease in color intensity in your this compound solution.
-
Root Cause: Poor solubility and high propensity for aggregation in many solvents.[3][4]
-
Solutions:
-
Solvent System Optimization: For analytical purposes, use a multi-component solvent system. A recommended combination is acetone/acetonitrile/isopropanol/methanol (65/30/5/2 v/v/v/v) for the sample and syringe solvent in UHPLC systems to prevent aggregation during analysis.[3][4]
-
Sample Preparation: When preparing samples for analysis, dry the initial extract under nitrogen and then redissolve in the appropriate solvent mixture immediately before use to minimize aggregation.[3]
-
Encapsulation for Formulation: For product formulations, encapsulate the this compound to improve its dispersibility and stability in aqueous or lipid-based systems.
-
Issue 2: Rapid Degradation of this compound During Experiments
-
Symptom: Loss of the characteristic purple color and a decrease in concentration as measured by HPLC or spectrophotometry.
-
Solutions:
-
Work in Dim Light: Perform all experimental manipulations involving this compound under dim or red light to minimize photo-degradation.
-
Inert Atmosphere: When possible, handle solutions and store samples under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Temperature Control: Store stock solutions and formulated products at low temperatures (e.g., -20°C or -80°C) to slow down thermal degradation.[5]
-
Use of Antioxidants: Incorporate antioxidants like α-tocopherol into your formulation to protect this compound from oxidative damage.[8]
-
Quantitative Data on Carotenoid Stability
While specific degradation kinetic data for this compound is limited in publicly available literature, data from other well-studied carotenoids can provide valuable insights into expected stability profiles. The following tables summarize representative degradation kinetics for carotenoids under various conditions.
Table 1: Thermal Degradation Kinetics of Various Carotenoids.
| Carotenoid | System | Temperature (°C) | Rate Constant (k) | Half-life (t½) | Degradation Model | Reference |
| β-carotene | Sweet Potato Flour | 75 | - | ~26 min | First-Order | [10] |
| β-carotene | Sweet Potato Flour | 85 | - | ~15 min | First-Order | [10] |
| β-carotene | Sweet Potato Flour | 95 | - | ~13 min | First-Order | [10] |
| Lutein | Model System | 25 | 0.0039 h⁻¹ | 177.7 h | First-Order | [11] |
| Lutein | Model System | 45 | 0.0079 h⁻¹ | 87.7 h | First-Order | [11] |
| Zeaxanthin | Model System | 25 | 0.0034 h⁻¹ | 203.8 h | First-Order | [11] |
| Zeaxanthin | Model System | 45 | 0.0063 h⁻¹ | 110.0 h | First-Order | [11] |
| Epoxy Xanthophylls | Virgin Olive Oil | 120-180 | Varied | - | First-Order | [12] |
Table 2: Stability of β-Carotene in Emulsions with Antioxidants at 45°C.
| Antioxidant (0.10 wt%) | Rate Constant (k₁) (day⁻¹) | Half-life (t½) (days) | Reference |
| None (Control) | 0.138 | 5.02 | [8] |
| Ascorbyl Palmitate | 0.117 | 5.92 | [8] |
| TBHQ | 0.096 | 7.22 | [8] |
| α-tocopherol | 0.081 | 8.56 | [8] |
Experimental Protocols
Protocol 1: General Method for this compound Extraction and Purity Assessment by HPLC
This protocol is adapted from a method developed for the high-resolution separation of this compound and its precursors.[3][4]
1. Extraction: a. Harvest bacterial cells containing this compound by centrifugation. b. Extract the pigments using a mixture of methanol and acetone (e.g., 7:2 v/v) until the cell pellet is colorless. c. Pool the solvent extracts and evaporate to dryness under a stream of nitrogen in dim light.
2. Sample Preparation for HPLC: a. Redissolve the dried pigment extract in a "Sample Solvent" of acetone/acetonitrile/isopropanol/methanol (65/30/5/2 v/v/v/v).[3][4] b. Gently mix to ensure complete dissolution. c. Transfer the solution to an HPLC vial immediately before analysis to prevent aggregation.[3]
3. HPLC Analysis: a. Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18). b. Mobile Phase: Methanol/Tetrahydrofuran (98/2 v/v), isocratic.[3][4] c. Syringe Solvent (for UHPLC systems): Acetone/acetonitrile/isopropanol/methanol (65/30/5/2 v/v/v/v).[3][4] d. Detection: Diode array detector (DAD) monitoring at the absorbance maximum of this compound (approximately 493-500 nm). e. Quantification: Use a calibration curve generated from a purified this compound standard of known concentration.
Protocol 2: Suggested Method for this compound Encapsulation by Spray Drying
This is a generalized protocol based on methods for other carotenoids and should be optimized for this compound.[13][14]
1. Emulsion Preparation: a. Prepare an aqueous solution of the wall material (e.g., 10-30% w/v gum arabic or maltodextrin in water). b. Dissolve the purified this compound in a minimal amount of a suitable water-miscible solvent (e.g., acetone) or a food-grade oil. c. Add the this compound solution/oil to the aqueous wall material solution. d. Homogenize the mixture using a high-speed homogenizer (e.g., 10,000 rpm for 5-10 minutes) to form a stable oil-in-water emulsion.
2. Spray Drying: a. Equipment: A laboratory-scale spray dryer. b. Inlet Temperature: 140-180°C (lower temperatures are generally better for carotenoid stability).[13] c. Outlet Temperature: 80-90°C. d. Feed Flow Rate: Adjust to maintain the desired outlet temperature (e.g., 5-15 mL/min). e. Atomization Pressure/Speed: Set according to the manufacturer's recommendations for the desired particle size. f. Continuously stir the emulsion while feeding it into the spray dryer.
3. Powder Collection and Storage: a. Collect the dried this compound powder from the cyclone. b. Store the powder in an airtight, light-proof container at low temperature (e.g., 4°C or -20°C) with a desiccant.
Protocol 3: Suggested Method for Liposomal Formulation of this compound
This protocol is a general guide based on the thin-film hydration method for encapsulating lipophilic compounds.[15][16]
1. Lipid Film Formation: a. In a round-bottom flask, dissolve the chosen lipids (e.g., phosphatidylcholine and cholesterol in a 2:1 molar ratio) and this compound in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture). b. Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall. c. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
2. Hydration: a. Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation of the flask. The temperature of the buffer should be above the phase transition temperature of the lipids. b. This will form multilamellar vesicles (MLVs).
3. Size Reduction (Optional but Recommended): a. To obtain smaller, more uniform liposomes (large unilamellar vesicles, LUVs, or small unilamellar vesicles, SUVs), sonicate the MLV suspension using a probe sonicator or bath sonicator, or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
4. Purification: a. Remove any unencapsulated this compound by size exclusion chromatography or dialysis.
5. Characterization and Storage: a. Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency. b. Store the liposomal suspension protected from light at 4°C. For long-term storage, lyophilization with a cryoprotectant may be considered.[14]
Visualizations
Caption: Workflow for this compound Encapsulation by Spray Drying.
Caption: Factors Influencing this compound Degradation and Stabilization.
References
- 1. Preparation and Properties of Inclusion Complexes of β-Cyclodextrin Derivatives with Phloretin [spkx.net.cn]
- 2. researchgate.net [researchgate.net]
- 3. The Methoxylated, Highly Conjugated C40 Carotenoids, this compound and Anhydrorhodovibrin, Can Be Separated Using High Performance Liquid Chromatography with Safe and Environmentally Friendly Solvents | MDPI [mdpi.com]
- 4. The Methoxylated, Highly Conjugated C40 Carotenoids, this compound and Anhydrorhodovibrin, Can Be Separated Using High Performance Liquid Chromatography with Safe and Environmentally Friendly Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nanoencapsulation of carotenoids: a focus on different delivery systems and evaluation parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of antioxidants on the stability of β-Carotene in O/W emulsions stabilized by Gum Arabic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinetics of thermal degradation of carotenoids related to potential of mixture of wheat, cassava and sweet potato flours in baking products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thermal degradation kinetics of all-trans and cis-carotenoids in a light-induced model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thermal degradation kinetics of neoxanthin, violaxanthin, and antheraxanthin in virgin olive oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microencapsulation of β-Carotene by Spray Drying: Effect of Wall Material Concentration and Drying Inlet Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Post-Processing Techniques for the Improvement of Liposome Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Addressing matrix effects in LC-MS/MS analysis of spirilloxanthin
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the quantitative analysis of spirilloxanthin by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the "matrix effect" and why is it a significant problem for this compound analysis?
A1: The matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1] These components, which can include salts, lipids, and proteins, can either suppress or enhance the this compound signal during mass spectrometric detection.[1] This is particularly challenging for this compound, a long-chain apolar carotenoid, which is often extracted from complex biological or food matrices.[2][3][4] The result is poor accuracy, imprecision, and unreliable quantification.[5]
Q2: How can I determine if my this compound analysis is being affected by matrix effects?
A2: Two primary methods are used to assess the presence and extent of matrix effects:
-
Post-Column Infusion (Qualitative): This method helps identify at what retention time matrix effects occur. A constant flow of a this compound standard is introduced into the mass spectrometer after the analytical column.[5] A blank matrix extract is then injected onto the column. Any dip or rise in the constant this compound signal indicates ion suppression or enhancement caused by co-eluting matrix components.[5][6]
-
Post-Extraction Spike (Quantitative): This is the most common method to measure the matrix effect. The response of this compound spiked into an extracted blank matrix is compared to the response of the same concentration spiked into a clean solvent.[6] This allows for a quantitative calculation of signal suppression or enhancement (see Protocol 1 below).
Q3: My this compound peak response is inconsistent and lower than expected across different samples. Could this be a matrix effect?
A3: Yes, this is a classic symptom of ion suppression, a common type of matrix effect. When this compound co-elutes with other molecules from the sample, they compete for the available charge in the ion source. This competition can reduce the number of this compound ions that are formed and detected, leading to a lower and more variable signal.
Q4: What are the main strategies to overcome matrix effects in my analysis?
A4: The strategies can be broadly divided into two categories:
-
Minimizing the Effect: The most effective approach is to remove the interfering components before they enter the mass spectrometer.[6] This is achieved through rigorous sample preparation and optimization of chromatographic conditions to separate this compound from the interferences.[5]
-
Compensating for the Effect: When matrix effects cannot be completely eliminated, their impact can be corrected for during data analysis. This involves using an appropriate internal standard and/or specialized calibration techniques.[7]
Q5: Which sample preparation technique is best for reducing matrix effects for a lipophilic compound like this compound?
A5: For lipophilic analytes like this compound in complex biological matrices, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally the most effective techniques.[6] These methods are superior to simpler techniques like Protein Precipitation (PPT) because they provide a much cleaner extract by selectively isolating the analyte from matrix components like phospholipids and salts, which are major causes of ion suppression.[8]
Q6: I cannot completely eliminate interferences with sample preparation. How can I compensate for the remaining matrix effects?
A6: When residual matrix effects are present, compensation strategies are necessary. The three main approaches are:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the "gold standard" for compensation. A SIL-IS has nearly identical physicochemical properties to this compound, meaning it co-elutes and experiences the same degree of ion suppression or enhancement.[5][9] By using the ratio of the analyte signal to the IS signal, the variability is normalized.
-
Matrix-Matched Calibration: Calibration standards are prepared in an extract of a blank matrix (a sample known to not contain this compound) that is identical to the study samples.[1] This ensures that the standards experience the same matrix effect as the unknown samples, leading to more accurate quantification.
-
Standard Addition Method: This method is used when a suitable blank matrix is unavailable or when the matrix composition varies significantly between samples.[5][7] It involves adding known amounts of a this compound standard to aliquots of the actual sample and creating a calibration curve within each sample's unique matrix.[7]
Troubleshooting Guides and Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
This protocol provides a step-by-step guide to quantify the degree of ion suppression or enhancement.
Methodology:
-
Prepare Two Solution Sets:
-
Set A (Solvent): Spike a known concentration of this compound standard (e.g., 50 ng/mL) into a clean reconstitution solvent (e.g., methanol/MTBE).
-
Set B (Matrix): Obtain a blank matrix sample (e.g., human plasma) that is free of this compound. Process this sample using your established extraction protocol (e.g., LLE). Spike the same concentration of this compound standard (50 ng/mL) into the final, dried extract before reconstitution.
-
-
Analyze Samples: Inject multiple replicates (n=3-5) of both Set A and Set B into the LC-MS/MS system and record the peak areas for this compound.
-
Calculate Matrix Effect (%): Use the following formula to calculate the matrix effect.
Matrix Effect (%) = (Mean Peak Area in Set B / Mean Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Generally, values between 85% and 115% are considered acceptable, but this can vary by regulatory guidance.
-
Data Presentation:
| Replicate | Peak Area in Solvent (Set A) | Peak Area in Matrix (Set B) |
| 1 | 1,520,000 | 890,000 |
| 2 | 1,495,000 | 915,000 |
| 3 | 1,511,000 | 888,000 |
| Mean | 1,508,667 | 897,667 |
| Matrix Effect (%) | - | 59.5% (Significant Ion Suppression) |
Protocol 2: Recommended Sample Preparation via Liquid-Liquid Extraction (LLE)
This protocol describes a general LLE method suitable for extracting this compound from a biological matrix like plasma or serum.
Methodology:
-
Sample Aliquoting: Pipette 200 µL of the sample into a clean microcentrifuge tube.
-
Internal Standard Addition: Add a small volume (e.g., 10 µL) of your internal standard (ideally, a stable isotope-labeled this compound) to all samples, blanks, and quality controls.
-
Protein Precipitation: Add 600 µL of a cold organic solvent like acetone or ethanol to precipitate proteins. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Extraction: Carefully transfer the supernatant to a new tube. Add 1 mL of an extraction solvent such as methyl tert-butyl ether (MTBE) or a hexane/ethyl acetate mixture. Vortex for 2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge at a lower speed (e.g., 4,000 rpm) for 5 minutes to separate the aqueous and organic layers.
-
Evaporation: Transfer the upper organic layer containing this compound to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of a mobile phase-compatible solvent. Vortex, and transfer to an autosampler vial for LC-MS/MS analysis.
Visual Guides
The following diagrams illustrate key decision-making workflows for addressing matrix effects.
Caption: A logical workflow for identifying and mitigating matrix effects.
Caption: Comparison of different calibration strategies to compensate for matrix effects.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Methoxylated, Highly Conjugated C40 Carotenoids, this compound and Anhydrorhodovibrin, Can Be Separated Using High Performance Liquid Chromatography with Safe and Environmentally Friendly Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Improving the efficiency of spirilloxanthin purification from crude extracts
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of spirilloxanthin from crude extracts.
Troubleshooting Guide
This section addresses specific issues that may arise during the this compound purification process.
Issue 1: Low this compound Yield After Extraction
-
Question: We are experiencing a very low yield of this compound after the initial solvent extraction from our bacterial cell paste (Rhodospirillum rubrum). What could be the cause?
-
Answer: Low extraction yield is a common issue, often related to the inherent poor solubility of this compound and inefficient cell lysis.[1] Here are several potential causes and solutions:
-
Incomplete Cell Lysis: The robust cell wall of bacteria can prevent efficient solvent penetration. Ensure thorough cell disruption. Mechanical methods like sonication or bead beating prior to solvent addition can significantly improve yields.
-
Inappropriate Solvent System: this compound has poor solubility in many common solvents.[1] A single solvent extraction is often insufficient.
-
Consider a sequential extraction. First, use a polar solvent like methanol to remove more soluble components like bacteriochlorophylls and quinones.[2]
-
Follow this with a less polar solvent like hexane or a mixture of acetone and methanol to extract the this compound.[3] A ternary mixture of methanol/hexane/H₂O has also been shown to be effective for a one-step extraction of carotenoids and other hydrophobic molecules from phototrophic bacteria.
-
-
Insufficient Solvent Volume or Extraction Time: Ensure you are using an adequate solvent-to-biomass ratio and allowing sufficient time for extraction. Multiple extraction rounds with fresh solvent will improve recovery.
-
Degradation During Extraction: this compound is sensitive to light and oxidation.[2] All extraction steps should be performed in dim light and under an inert atmosphere (e.g., nitrogen gas) to prevent degradation.[2]
-
Issue 2: Low Recovery from Column Chromatography
-
Question: After loading our crude extract onto a silica gel column, we are getting very low recovery of this compound in the eluted fractions. Where is our product going?
-
Answer: Low recovery from column chromatography can be frustrating and may point to several factors:
-
Irreversible Adsorption: this compound, being a relatively nonpolar molecule, can sometimes bind irreversibly to highly active silica gel.
-
Solution: Deactivate the silica gel by adding a small percentage of water (e.g., 1-5%) before packing the column. You can also try a less polar stationary phase like alumina or a reversed-phase material like C18.[4]
-
-
Precipitation on the Column: If the solvent used to dissolve the crude extract is not compatible with the mobile phase, the this compound may precipitate at the top of the column.
-
Solution: Ensure the sample is fully dissolved in the initial mobile phase before loading. If solubility is an issue, dissolve the sample in a small amount of a stronger solvent (like dichloromethane or a small amount of acetone) and then adsorb it onto a small amount of silica gel. After evaporating the solvent, this dried powder can be loaded onto the column.
-
-
Improper Mobile Phase Selection: The polarity of the mobile phase is critical for efficient elution.
-
Solution: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent like acetone or ethyl acetate. A gradient elution is generally more effective than an isocratic one for separating complex mixtures.
-
-
Degradation on the Column: The large surface area of the stationary phase can catalyze the degradation of sensitive compounds, especially in the presence of oxygen and light.
-
Solution: Protect the column from light by wrapping it in aluminum foil. Use degassed solvents and consider adding an antioxidant like 0.1% butylated hydroxytoluene (BHT) to your mobile phase.[5]
-
-
Issue 3: Impure this compound Fractions
-
Question: Our this compound fractions from column chromatography are contaminated with a yellow pigment and some colorless compounds. How can we improve the purity?
-
Answer: Co-elution of impurities is a common challenge. Here’s how to address it:
-
Identify the Impurities: If possible, use techniques like TLC or HPLC-MS to identify the nature of the impurities. Common contaminants include other carotenoids (like anhydrorhodovibrin and lycopene), bacteriochlorophyll precursors, and lipids.[2][6]
-
Optimize Chromatography Conditions:
-
Mobile Phase Gradient: A slower, more shallow gradient during column chromatography can improve the separation of compounds with similar polarities.
-
Stationary Phase: For separating carotenoid isomers and precursors, a C30 reversed-phase HPLC column is often more effective than a C18 column.[7]
-
Recrystallization: If the this compound fraction is of moderate purity, recrystallization from a suitable solvent system (e.g., a mixture of a good solvent like dichloromethane and a poor solvent like methanol) can be a powerful final purification step.
-
-
Issue 4: HPLC Analysis Shows Broad or Tailing Peaks
-
Question: Our HPLC analysis of purified this compound shows broad, tailing peaks, making quantification difficult and suggesting low purity. What is causing this?
-
Answer: Poor peak shape in HPLC can be due to several factors related to the compound's properties and the analytical method:
-
Aggregation: this compound has a tendency to form aggregates, especially in modern UHPLC systems with long sample delivery paths.[2][6] This is a major cause of poor peak resolution.
-
Poor Solubility in Mobile Phase: If the this compound is not fully soluble in the mobile phase, it can lead to peak tailing.
-
Solution: Ensure the starting mobile phase composition is compatible with the solvent your sample is dissolved in. While methanol is a common and safer solvent for the mobile phase, this compound has very low solubility in it.[6] A small amount of a stronger solvent like tetrahydrofuran (THF) in the mobile phase (e.g., methanol/THF 98:2 v/v) can improve solubility and peak shape.[1][2]
-
-
Column Overload: Injecting too concentrated a sample can lead to peak broadening.
-
Solution: Dilute your sample and re-inject.
-
-
Secondary Interactions with Stationary Phase: Residual silanol groups on silica-based C18 columns can interact with polar functional groups on analytes, causing tailing.
-
Solution: Use a well-end-capped column. Adding a small amount of a competing agent like triethylamine (TEA) to the mobile phase can also help.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to store purified this compound? A1: this compound is sensitive to light, heat, and oxygen. For long-term storage, it should be stored as a solid or in a degassed organic solvent (like hexane) under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C or ideally -80°C) in the dark.[2]
Q2: How can I quickly check the purity of my this compound fractions during purification? A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification.[2][8] A silica gel TLC plate developed with a solvent system like pentane/ethanol (50:1 v/v) can separate this compound from many common impurities.[2]
Q3: What are the characteristic UV-Vis absorption maxima for this compound? A3: In solvents like methanol, this compound typically exhibits three characteristic absorption peaks. The exact wavelengths can vary slightly depending on the solvent, but they are generally around 464 nm, 492 nm, and 524 nm.[9][10]
Q4: Can I quantify this compound using UV-Vis spectrophotometry? A4: Yes, you can determine the total carotenoid content spectrophotometrically.[11] However, for accurate quantification of this compound in the presence of other carotenoids, a calibrated HPLC method is necessary.[12]
Q5: Are there any specific safety precautions I should take when working with the solvents for this compound purification? A5: Yes. Many of the organic solvents used (e.g., hexane, acetone, methanol, dichloromethane, THF) are flammable and/or toxic. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses), and consult the Safety Data Sheet (SDS) for each solvent. Efforts have been made to develop safer solvent systems, for example, using methanol/THF instead of more hazardous solvents like acetonitrile.[1][2]
Data Presentation
Table 1: Comparison of Solvent Systems for this compound Extraction
| Solvent System | Target Compounds | Advantages | Disadvantages | Reference(s) |
| Methanol (sequential) | Bacteriochlorophylls, Quinones | Removes polar impurities first. | Low solubility of this compound. | [2] |
| Hexane (sequential) | This compound | Good selectivity for non-polar carotenoids. | May require prior removal of polar compounds. | [2] |
| Acetone/Methanol | Carotenoids | Effective for a range of carotenoids. | May co-extract other lipids. | [3] |
| Methanol/Hexane/Water | Carotenoids, Quinones, Phospholipids | Single-step extraction for multiple hydrophobic compounds. | May result in a more complex crude extract. |
Table 2: HPLC Parameters for this compound Analysis and Purification
| Parameter | Recommended Condition | Rationale | Reference(s) |
| Column | C18 or C30 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) | C18 is standard; C30 offers enhanced selectivity for isomers. | [4][5][7] |
| Mobile Phase (Running Solvent) | Isocratic: Methanol/Tetrahydrofuran (98:2, v/v) | Safer and less corrosive than acetonitrile-based systems; provides good peak separation. | [1][2][6] |
| Sample & Syringe Solvent | Acetone/Acetonitrile/Isopropanol/Methanol (65:30:5:2, v/v/v/v) | Prevents aggregation of this compound in the HPLC system, leading to sharper peaks. | [2][6][13] |
| Flow Rate | 0.5 - 1.0 mL/min | Standard for a 4.6 mm ID column; adjust for optimal resolution. | [6] |
| Detection | UV-Vis Diode Array Detector (DAD) | Monitor at ~490 nm; DAD allows for spectral confirmation of peaks. | [7] |
| Temperature | 25 °C | Maintains consistent retention times. | [2] |
Experimental Protocols
Protocol 1: Extraction of this compound from Rhodospirillum rubrum
-
Cell Harvesting: Harvest bacterial culture by centrifugation (e.g., 3000 x g, 10 min, 4°C). Wash the cell pellet twice with a suitable buffer (e.g., 50 mM sodium-phosphate buffer, pH 7.0).[2]
-
Protection from Degradation: Perform all subsequent steps under dim green light and blanket samples with nitrogen gas whenever possible to prevent oxidation.[2]
-
Removal of Polar Impurities: Extract the washed cell pellet twice with methanol to remove bacteriochlorophyll a and other highly soluble components. Centrifuge to collect the pellet after each extraction.[2]
-
This compound Extraction: Extract the resulting pellet with hexane or an acetone/methanol mixture until the pellet is colorless. Pool the solvent extracts.
-
Drying and Storage: Dry the pooled extract under a stream of nitrogen. For short-term storage, dissolve the dried extract in a minimal amount of hexane, blanket with nitrogen, and store at -80°C.[2]
Protocol 2: Column Chromatography Purification
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack evenly. Do not let the column run dry.
-
Sample Loading: Dissolve the crude extract in a minimal volume of the initial mobile phase (e.g., hexane). Alternatively, for samples with poor solubility, dissolve in a stronger solvent (e.g., dichloromethane), adsorb onto a small amount of silica, dry, and load the powder onto the column.
-
Elution: Begin elution with 100% hexane. Gradually increase the polarity of the mobile phase by adding increasing percentages of a more polar solvent like acetone or ethyl acetate (e.g., start with 2% acetone in hexane, then 5%, 10%, etc.).
-
Fraction Collection: Collect fractions and monitor the separation by TLC (e.g., silica plate, developed with pentane/ethanol 50:1 v/v).[2] The deep purple band is this compound.
-
Pooling and Evaporation: Pool the pure this compound fractions and evaporate the solvent under reduced pressure or a stream of nitrogen.
Protocol 3: HPLC Analysis
-
System Preparation: Equilibrate the HPLC system with the running solvent (e.g., Methanol/THF 98:2 v/v) until a stable baseline is achieved.[2]
-
Sample Preparation: Dissolve the purified this compound sample in the recommended sample solvent (e.g., Acetone/Acetonitrile/Isopropanol/Methanol 65:30:5:2 v/v/v/v) to a suitable concentration.[2][6] Filter the sample through a 0.22 µm filter before injection.
-
Injection: Inject the sample onto the column (e.g., 20 µL).[2]
-
Data Acquisition: Run the analysis isocratically with the running solvent. Monitor the chromatogram at ~490 nm and collect spectral data for peak identification.
Visualizations
Caption: Workflow for this compound Purification.
Caption: Troubleshooting Logic for Purification Issues.
References
- 1. The Methoxylated, Highly Conjugated C40 Carotenoids, this compound and Anhydrorhodovibrin, Can Be Separated Using High Performance Liquid Chromatography with Safe and Environmentally Friendly Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Express Analysis of Microalgal Secondary Carotenoids by TLC and UV-Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 9. Swine waste as a source of natural products: A carotenoid antioxidant [scirp.org]
- 10. fdbio-rptu.de [fdbio-rptu.de]
- 11. researchgate.net [researchgate.net]
- 12. [Quantification of carotenoids of this compound series from anoxygenic phototrophic bacteria by substitute reference standard calibration function method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Methoxylated, Highly Conjugated C40 Carotenoids, this compound and Anhydrorhodovibrin, Can Be Separated Using High Performance Liquid Chromatography with Safe and Environmentally Friendly Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to minimize photo-oxidation of spirilloxanthin during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the photo-oxidation of spirilloxanthin during experiments. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.
Troubleshooting Guide
Q1: My this compound sample seems to be degrading rapidly upon extraction, even in dim light. What could be going wrong?
A1: Rapid degradation during extraction is a common issue. Several factors could be at play:
-
Oxygen Exposure: this compound, with its extensive system of 13 conjugated double bonds, is highly susceptible to oxidation. Ensure all extraction steps are performed under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Choice: The solvent system can influence stability. While common solvents for carotenoid extraction include acetone, methanol, and hexane, their purity is crucial. Peroxides in aged solvents can initiate degradation. Use freshly opened, HPLC-grade solvents.
-
Temperature: Heat can accelerate oxidation. Perform extractions on ice or in a cold room to minimize thermal degradation.
-
Light Quality: While "dim light" is a good practice, the wavelength of the light matters. Short-wavelength light (blue and UV) is more energetic and more likely to cause photodegradation. It is advisable to work under dim, long-wavelength red or green light.
Q2: I'm observing a loss of color and a shift in the UV-Vis spectrum of my this compound sample during storage. How can I improve its stability?
A2: Proper storage is critical for preventing the degradation of this compound. Here are key strategies to enhance stability:
-
Temperature: Store this compound extracts and purified samples at ultra-low temperatures, ideally at -80°C, for long-term storage. For short-term storage (a few days), -20°C may be adequate, but degradation can still occur.
-
Inert Atmosphere: Before sealing and freezing, purge the sample vial with an inert gas like nitrogen or argon to displace oxygen.
-
Solvent: Store this compound in a solvent in which it is highly soluble to prevent aggregation, which can affect stability. However, for long-term storage, it is often best to evaporate the solvent under a stream of nitrogen and store the sample as a dry film or residue at -80°C.
-
Light Exclusion: Wrap storage vials in aluminum foil or use amber vials to completely exclude light.
Q3: My HPLC analysis of this compound shows multiple peaks that I suspect are degradation products. How can I confirm this and prevent their formation during analysis?
A3: The appearance of extra peaks in an HPLC chromatogram is a strong indicator of degradation or isomerization.
-
Confirmation: Photo-oxidation can lead to the formation of various products, including epoxides and carbonyl compounds, which will have different retention times than the all-trans this compound. Cis-isomers, formed upon exposure to light and heat, can also appear as separate peaks. Mass spectrometry (MS) coupled with HPLC can help identify these degradation products.
-
Prevention during HPLC:
-
Degas Solvents: Thoroughly degas all HPLC mobile phases to remove dissolved oxygen.
-
Control Temperature: Use a cooled autosampler (e.g., 4°C) to maintain sample stability in the injection queue.
-
Minimize Run Time: Optimize your HPLC method to have the shortest possible run time to reduce the sample's exposure to potential stressors.
-
Protect from Light: Use an autosampler with a cover and, if possible, equip the HPLC system with amber or light-blocking tubing.
-
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of this compound photo-oxidation?
A: The primary mechanism of photo-oxidation for carotenoids like this compound involves photosensitized oxidation. In the presence of light and a photosensitizer (e.g., chlorophylls, residual bacteriochlorophylls, or other impurities), atmospheric oxygen (in its triplet ground state) can be converted to highly reactive singlet oxygen. Singlet oxygen can then directly attack the electron-rich double bonds of the this compound molecule, leading to the formation of various oxidation products and a loss of color and biological activity. Free radical-mediated oxidation can also occur.
Q: Are there any specific antioxidants you recommend for protecting this compound?
A: While specific quantitative data on the efficacy of different antioxidants for this compound is limited, general principles for carotenoids apply. The addition of antioxidants can help mitigate photo-oxidation. Consider the following:
-
Alpha-tocopherol (Vitamin E): A lipid-soluble antioxidant that is effective at scavenging peroxyl radicals and can protect carotenoids within a lipid environment.
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can regenerate other antioxidants, like vitamin E. It is most effective in aqueous phases or at interfaces.
-
Butylated hydroxytoluene (BHT): A synthetic antioxidant commonly used to prevent free radical-mediated oxidation in organic solutions.
The choice of antioxidant will depend on the experimental system (e.g., in vitro solution, cell culture, lipid matrix). It is crucial to perform pilot studies to determine the optimal type and concentration of antioxidant for your specific application.
Q: How does the length of the conjugated double bond system in this compound affect its stability?
A: this compound possesses a long conjugated system of 13 double bonds. This extensive conjugation is responsible for its potent antioxidant properties but also makes it more susceptible to oxidation. The numerous double bonds provide multiple sites for attack by reactive oxygen species. Generally, a higher number of conjugated double bonds is associated with greater antioxidant capacity but also potentially lower stability in the presence of light and oxygen.
Experimental Protocols
Protocol: Assessing the Photostability of this compound
This protocol provides a framework for evaluating the stability of this compound under specific light conditions. It is based on the principles outlined in the ICH Q1B guideline for photostability testing.
1. Sample Preparation:
- Prepare a stock solution of purified this compound in an appropriate solvent (e.g., HPLC-grade acetone or a mixture of methanol/tetrahydrofuran).
- Determine the initial concentration of this compound using spectrophotometry at its λmax (around 493 nm in acetone) and/or by HPLC with a calibrated standard curve.
- Divide the sample into two sets of aliquots in clear and amber glass vials:
- Experimental Group (Light-Exposed): Aliquots in clear glass vials.
- Control Group (Dark Control): Aliquots in amber glass vials or clear vials wrapped completely in aluminum foil.
2. Exposure Conditions:
- Place both the experimental and control groups in a photostability chamber equipped with a calibrated light source that provides a combination of visible and UVA light.
- The ICH Q1B guideline suggests a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
- Maintain a constant temperature throughout the experiment to isolate the effects of light.
3. Time-Point Analysis:
- At predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), remove one vial from the experimental group and one from the control group.
- Immediately analyze the samples by HPLC-DAD to quantify the remaining percentage of all-trans-spirilloxanthin and to observe the formation of any degradation products or isomers.
- Also, record the UV-Vis spectrum to check for any shifts in λmax or changes in absorbance.
4. Data Analysis:
- Calculate the percentage of this compound remaining at each time point for both the light-exposed and dark control samples.
- Plot the percentage of remaining this compound against time for both groups.
- The degradation due to light is the difference between the degradation in the light-exposed samples and the degradation in the dark control samples.
- The kinetics of degradation can be determined by fitting the data to appropriate kinetic models (e.g., zero-order or first-order).
Data Presentation
Table 1: Factors Influencing this compound Photo-oxidation and Recommended Prevention Strategies
| Factor | Influence on Photo-oxidation | Recommended Prevention Strategy |
| Light | Primary driver of photo-oxidation, especially UV and blue light. | Work under dim, long-wavelength (red or green) light. Use amber vials or foil wrapping for storage and during experiments where possible. |
| Oxygen | Essential for photosensitized and free-radical oxidation pathways. | Handle samples under an inert atmosphere (nitrogen or argon). Degas solvents before use. |
| Temperature | Higher temperatures accelerate the rate of oxidative reactions. | Perform experiments on ice or in a cold room. Store samples at -80°C for long-term stability. |
| Photosensitizers | Molecules like chlorophylls can absorb light energy and produce singlet oxygen. | Purify this compound from photosensitizing contaminants. |
| Solvents | Peroxides in aged solvents can initiate degradation. | Use fresh, high-purity (e.g., HPLC-grade) solvents. |
| pH | Extreme pH values can affect carotenoid stability. | Maintain a neutral pH unless the experimental design requires otherwise. |
Table 2: Template for Recording Quantitative Photostability Data for this compound
| Time Point (hours) | Concentration in Dark Control (µg/mL) | % Remaining (Dark) | Concentration in Light-Exposed (µg/mL) | % Remaining (Light) |
| 0 | 100 | 100 | ||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 |
Visualizations
Caption: General mechanism of carotenoid photo-oxidation.
Caption: Experimental workflow for assessing photostability.
Validation & Comparative
Spirilloxanthin and Astaxanthin: A Comparative Analysis of Antioxidant Activity
A detailed guide for researchers, scientists, and drug development professionals on the antioxidant capacities of two potent carotenoids.
In the realm of natural antioxidants, carotenoids stand out for their potent free-radical scavenging and singlet oxygen quenching abilities. Among these, spirilloxanthin, a carotenoid predominantly found in photosynthetic bacteria, and astaxanthin, abundant in microalgae and marine organisms, are of significant interest. This guide provides a comparative analysis of their antioxidant activities, supported by available experimental data, detailed methodologies, and visual representations of relevant pathways and workflows.
Quantitative Antioxidant Activity: A Comparative Overview
While extensive research has illuminated the antioxidant prowess of astaxanthin across various assays, quantitative data for this compound remains less comprehensive in the scientific literature. The following table summarizes the available data to facilitate a comparative understanding.
| Antioxidant Metric | This compound | Astaxanthin | Reference Compound |
| DPPH Radical Scavenging (IC50) | Not available | 17.5 ± 3.6 µg/mL[1] | Ascorbic Acid: 19.7 ± 0.2 µg/mL[1] |
| 39.1 ± 1.14 ppm[2] | |||
| HCl-AST: 15.39 µg/mL[3] | |||
| ABTS Radical Scavenging (EC50/TEAC) | Not available | EC50: 7.7 ± 0.6 µg/mL[1] | Ascorbic Acid: 20.8 ± 1.1 µg/mL[1] |
| HCl-AST (IC50): 20.32 µg/mL[3] | |||
| TEAC: 1.6 µM TE (synthetic)[4] | Trolox | ||
| Singlet Oxygen Quenching Rate | ≈10¹⁰ M⁻¹ s⁻¹ (diffusion-limited) | 550 times more effective than Vitamin E[5] | Vitamin E |
| Cellular Antioxidant Activity (CAA) | Not available | 25.4 ± 9.5 % (natural extract)[4] | |
| 30.4 ± 12.7 % (natural extract)[4] | |||
| 0.3 ± 0.2 % (synthetic)[4] |
Note: Direct comparison is challenging due to variations in experimental conditions and the limited availability of data for this compound. "Not available" indicates that specific quantitative data from standardized assays was not found in the reviewed literature.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the antioxidant data, detailed experimental protocols for the key assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically at approximately 517 nm.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.
-
Sample Preparation: The test compounds (this compound, astaxanthin) and a standard antioxidant (e.g., ascorbic acid, Trolox) are prepared in a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample or standard. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Value: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant. A lower IC50 value indicates a higher antioxidant activity[6].
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺).
Principle: The ABTS•⁺ radical has a characteristic blue-green color with absorption maxima at specific wavelengths (e.g., 734 nm). In the presence of an antioxidant, the radical is reduced, causing a decolorization of the solution that is proportional to the antioxidant's concentration and potency.
Procedure:
-
Generation of ABTS•⁺: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with a strong oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Adjustment of ABTS•⁺ Solution: The ABTS•⁺ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample and Standard Preparation: Solutions of the test compounds and a standard (e.g., Trolox) are prepared at various concentrations.
-
Reaction: A small volume of the sample or standard is added to a fixed volume of the diluted ABTS•⁺ solution.
-
Measurement: The decrease in absorbance at 734 nm is recorded after a set incubation time (e.g., 6 minutes).
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test sample[4][7].
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment.
Principle: The assay utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells. Inside the cell, it is deacetylated to a non-fluorescent compound, which is then oxidized by reactive oxygen species (ROS) to the highly fluorescent dichlorofluorescein (DCF). Antioxidants can prevent the formation of DCF by scavenging the ROS.
Procedure:
-
Cell Culture: A suitable cell line, such as human hepatocarcinoma (HepG2) or human colon adenocarcinoma (Caco-2) cells, is cultured in a multi-well plate.
-
Loading with Probe: The cells are incubated with the DCFH-DA probe.
-
Treatment with Antioxidant: The cells are then treated with various concentrations of the test compounds (this compound, astaxanthin).
-
Induction of Oxidative Stress: A ROS generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to the cells to induce oxidative stress.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader.
-
Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The results are often expressed as a percentage of inhibition compared to a control without the antioxidant or as quercetin equivalents[4][8].
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures involved in assessing antioxidant activity, the following diagrams are provided in Graphviz DOT language.
Caption: General workflow for comparative antioxidant activity screening.
Caption: Astaxanthin-mediated activation of the Nrf2 signaling pathway.
Discussion and Conclusion
The available evidence strongly supports the potent antioxidant activity of both this compound and astaxanthin. Astaxanthin has been extensively studied, with a wealth of quantitative data from various in vitro and cellular assays demonstrating its superior antioxidant capacity compared to many other well-known antioxidants[5]. Its ability to modulate the Nrf2 signaling pathway further underscores its protective effects at a cellular level by enhancing the endogenous antioxidant defense system.
This compound, while less studied, exhibits remarkable singlet oxygen quenching capabilities, with a rate constant approaching the diffusion-limited rate, suggesting it is an exceptionally efficient quencher of this highly reactive oxygen species. This property is likely attributed to its long conjugated double bond system. However, the lack of comprehensive data from standardized radical scavenging and cellular antioxidant assays makes a direct and broad comparison with astaxanthin challenging.
For researchers and drug development professionals, astaxanthin presents a well-documented and versatile antioxidant with proven efficacy in multiple experimental models. This compound, on the other hand, represents a promising but less-characterized candidate. Future research should focus on generating a more complete antioxidant profile for this compound using standardized assays to enable a more definitive comparative analysis and to unlock its full potential in various therapeutic applications.
References
- 1. In Vitro Antioxidant, Antityrosinase, and Cytotoxic Activities of Astaxanthin from Shrimp Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Different Methods for Extracting the Astaxanthin from Haematococcus pluvialis: Chemical Composition and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Astaxanthin from Haematococcus pluvialis Prevents Oxidative Stress on Human Endothelial Cells without Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Spirilloxanthin vs. Lycopene: A Comparative Guide to Antioxidant Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant potential of two carotenoids, spirilloxanthin and lycopene. While lycopene, commonly found in tomatoes and other red fruits, has been extensively studied for its health benefits, this compound, a carotenoid synthesized by certain photosynthetic bacteria, remains a less-explored but potentially potent antioxidant. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes key biological pathways to facilitate a comprehensive understanding of their respective antioxidant capabilities.
Executive Summary
Lycopene is a well-established antioxidant with a significant body of research supporting its ability to scavenge free radicals and modulate cellular signaling pathways involved in oxidative stress.[1][2] In contrast, scientific literature providing specific quantitative data on the antioxidant activity of this compound is limited. However, its chemical structure, characterized by a longer system of conjugated double bonds compared to lycopene, suggests a theoretically higher antioxidant potential. This guide presents the available data for a comparative assessment and provides the necessary experimental frameworks for future research to directly evaluate the antioxidant efficacy of this compound.
Data Presentation: In Vitro Antioxidant Activity
| Antioxidant Assay | Lycopene IC50 (µg/mL) | This compound IC50 (µg/mL) | Reference Compound |
| DPPH Radical Scavenging | 4.57 ± 0.23 | Data Not Available | Vitamin C: 9.82 ± 0.42 µg/mL |
| ABTS Radical Scavenging | 35 - 140 (depending on isomer) | Data Not Available | Trolox (as reference) |
Note: The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. The antioxidant activity of lycopene has been shown to be influenced by its isomeric form, with Z-isomers demonstrating higher activity in some assays.[2][3]
Signaling Pathway Analysis: The Nrf2-ARE Pathway
Both lycopene and potentially this compound may exert their antioxidant effects not only through direct radical scavenging but also by activating endogenous antioxidant defense mechanisms. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.
Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a suite of antioxidant and cytoprotective genes.
Caption: The Nrf2-ARE signaling pathway.
Studies have demonstrated that lycopene can activate the Nrf2 signaling pathway, leading to the upregulation of downstream antioxidant enzymes.[4][5][6][7] This contributes to its overall protective effect against oxidative stress. The effect of this compound on the Nrf2 pathway has not yet been elucidated and represents a key area for future investigation.
Experimental Protocols
To facilitate further research and a direct comparison of this compound and lycopene, detailed methodologies for key experiments are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare stock solutions of this compound and lycopene in a suitable organic solvent (e.g., tetrahydrofuran, chloroform). Prepare a series of dilutions of each carotenoid.
-
Reaction Mixture: In a 96-well plate or cuvettes, add 100 µL of the DPPH solution to 100 µL of each carotenoid dilution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A blank containing only the solvent and DPPH solution is also measured.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the carotenoid.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.
Protocol:
-
Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare stock solutions and serial dilutions of this compound and lycopene as described for the DPPH assay.
-
Reaction Mixture: Add 10 µL of each carotenoid dilution to 1 mL of the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation and IC50 Determination: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and becomes fluorescent upon oxidation.
Protocol:
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well black-walled, clear-bottom plate and grow to confluency.
-
Loading with DCFH-DA: Wash the cells with PBS and incubate with 25 µM DCFH-DA in treatment medium for 1 hour.
-
Treatment with Antioxidants: Remove the DCFH-DA solution and treat the cells with various concentrations of this compound or lycopene for 1 hour.
-
Induction of Oxidative Stress: Add a free radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to the wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour using a microplate reader.
-
Data Analysis: Calculate the area under the curve for the fluorescence readings. The CAA value is calculated based on the degree of inhibition of fluorescence by the antioxidant compared to the control.
Caption: Experimental workflow for comparing antioxidant potential.
Conclusion and Future Directions
Future research should prioritize the following:
-
Quantitative Antioxidant Assays: Performing standardized DPPH, ABTS, and other antioxidant assays to determine the IC50 values of purified this compound.
-
Cellular Antioxidant Activity: Evaluating the ability of this compound to protect cells from oxidative stress using the CAA assay.
-
Mechanistic Studies: Investigating the effect of this compound on the Nrf2 signaling pathway and the expression of downstream antioxidant genes.
By filling these knowledge gaps, the scientific community can fully assess the potential of this compound as a novel and potent natural antioxidant for applications in research, nutrition, and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 4. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
Validating Spirilloxanthin Identification: A Comparative Guide to Tandem Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate identification of bioactive compounds is paramount. This guide provides a comprehensive comparison of tandem mass spectrometry (MS/MS) for the validation of spirilloxanthin, a carotenoid with potential therapeutic applications, against alternative analytical techniques. Detailed experimental protocols and supporting data are presented to facilitate an objective evaluation of each method's performance.
This compound, a C40 carotenoid with a distinctive conjugated polyene structure, is produced by various photosynthetic bacteria.[1] Its antioxidant properties have garnered interest in the pharmaceutical and nutraceutical industries. Accurate and reliable identification is the first crucial step in harnessing its potential. While several methods can be employed for this purpose, tandem mass spectrometry (MS/MS) has emerged as a powerful tool for the structural elucidation and confirmation of this compound.
Unambiguous Identification with Tandem Mass Spectrometry
Tandem mass spectrometry offers high sensitivity and selectivity for the identification of this compound. The technique involves the separation of the compound using liquid chromatography (LC) followed by ionization and fragmentation in the mass spectrometer. The resulting fragmentation pattern serves as a molecular fingerprint, allowing for confident identification.
The molecular formula of this compound is C42H60O2, with a molecular weight of 596.9 g/mol .[2] In positive ion mode mass spectrometry, this compound is typically observed as its protonated molecule [M+H]+ at a mass-to-charge ratio (m/z) of 597.5. Collision-induced dissociation (CID) of this precursor ion generates a series of characteristic product ions.
A key fragmentation pathway for many carotenoids, including this compound, involves the neutral loss of toluene (92 Da) and xylene (106 Da) from the polyene chain.[3][4] The specific product ions observed in the MS/MS spectrum of this compound provide definitive structural information. The PubChem database entry for this compound (CID 5366506) reports a precursor ion of m/z 596.46, and its fragmentation yields prominent product ions at m/z 523.4, 440.0, 119.0, and 73.0.[2]
Comparison of Analytical Techniques
While MS/MS provides a high degree of confidence in identification, other methods such as High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) are also commonly used. The following table summarizes the key performance characteristics of these techniques for this compound analysis.
| Feature | Tandem Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) |
| Specificity | Very High (based on fragmentation pattern) | Moderate (based on retention time and UV-Vis spectrum) |
| Sensitivity | High (picogram to femtogram range) | Moderate (nanogram range) |
| Confidence in Identification | High (unambiguous structural information) | Moderate (potential for co-elution with isomers or other compounds) |
| Quantitative Accuracy | High (with appropriate internal standards) | Good (requires calibration with a pure standard) |
| Instrumentation Cost | High | Moderate |
| Expertise Required | High | Moderate |
Experimental Protocols
Tandem Mass Spectrometry (MS/MS) for this compound Validation
This protocol outlines the general steps for the identification and validation of this compound using a liquid chromatography-tandem mass spectrometry system.
1. Sample Preparation:
-
Extract carotenoids from the sample matrix (e.g., bacterial cell pellet, plant tissue) using a suitable solvent system, such as a mixture of methanol, acetone, and petroleum ether.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the HPLC mobile phase.
2. Liquid Chromatography (LC) Separation:
-
Column: A C30 reverse-phase column is recommended for optimal separation of carotenoid isomers.
-
Mobile Phase: A gradient elution using a mixture of methanol, methyl-tert-butyl ether (MTBE), and water is commonly employed.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Injection Volume: 5-20 µL.
3. Mass Spectrometry (MS) Detection:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for carotenoids as it provides good ionization efficiency for these relatively nonpolar molecules.[3]
-
Ionization Mode: Positive ion mode.
-
Precursor Ion (m/z): 597.5 ([M+H]+).
-
Product Ion Scan: Acquire a full scan MS/MS spectrum to observe all fragment ions.
-
Multiple Reaction Monitoring (MRM): For targeted quantification, monitor specific transitions, such as 597.5 -> 523.4 and 597.5 -> 440.0.
-
Collision Energy: Optimize the collision energy to achieve the desired fragmentation efficiency.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
1. Sample Preparation:
-
Follow the same sample preparation protocol as for LC-MS/MS.
2. HPLC Separation:
-
Utilize the same LC conditions as described for the LC-MS/MS method.
3. Diode-Array Detection (DAD):
-
Monitor the absorbance across a range of wavelengths (typically 200-700 nm).
-
Identify the characteristic absorption maxima of this compound, which are typically around 465, 495, and 528 nm in methanol.
Visualizing the Workflow and Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for MS/MS validation, a comparison of the analytical approaches, and the biosynthetic pathway of this compound.
References
- 1. The Methoxylated, Highly Conjugated C40 Carotenoids, this compound and Anhydrorhodovibrin, Can Be Separated Using High Performance Liquid Chromatography with Safe and Environmentally Friendly Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C42H60O2 | CID 5366506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry of Carotenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
A Comparative Guide to the Quantification of Spirilloxanthin: Internal Standard vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of spirilloxanthin, a carotenoid with significant antioxidant properties, is crucial for research in microbiology, biotechnology, and pharmacology. This guide provides a comparative analysis of the internal standard method for this compound quantification against alternative approaches, supported by experimental protocols and performance data.
Comparison of Quantification Methods
The choice of quantification method significantly impacts the accuracy, precision, and robustness of this compound measurement. Below is a summary of key performance parameters for the internal standard method, a substitute reference standard method, and the external standard method.
| Performance Metric | Internal Standard Method (Proposed with Canthaxanthin) | Substitute Reference Standard Method | External Standard Method |
| Principle | Co-analysis with a fixed concentration of a structurally similar compound (internal standard) to correct for variations in sample preparation and instrument response. | Use of a calibration function derived from readily available standards (e.g., lycopene, tartrazine) to quantify compounds for which authentic standards are unavailable.[1][2] | Direct comparison of the analyte's signal to a calibration curve generated from a series of external this compound standards. |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.01 µg/mL | Not explicitly reported for this compound | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL | Not explicitly reported for this compound | 0.15 µg/mL |
| Recovery (%) | 95-105% (based on internal standard recovery) | Consistent with standard method[1][2] | 85-115% |
| Precision (RSD%) | < 5% | Consistent with standard method[1][2] | < 10% |
| Advantages | High accuracy and precision, corrects for sample loss during preparation and injection volume variability. | Useful when pure this compound standard is unavailable.[1][2] | Simple to implement if a pure standard is available. |
| Disadvantages | Requires a suitable internal standard that is not present in the sample and is well-resolved chromatographically. | Accuracy depends on the relationship between the substitute standard and this compound. | Prone to errors from sample matrix effects and variations in injection volume. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. All procedures involving carotenoids should be performed under dim light to prevent degradation.[3]
Internal Standard Method using Canthaxanthin
This protocol proposes the use of canthaxanthin as an internal standard due to its structural similarity to this compound and its successful application in the quantification of other carotenoids.[4]
a. Sample Preparation and Extraction:
-
Homogenize 100 mg of lyophilized cell biomass or tissue sample.
-
Add 1 mL of a known concentration of canthaxanthin in acetone (e.g., 10 µg/mL).
-
Add 5 mL of acetone and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction twice with 5 mL of acetone.
-
Pool the supernatants and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter through a 0.22 µm syringe filter into an HPLC vial.
b. HPLC-UV/Vis Analysis:
-
Column: C30 reversed-phase column (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV/Vis detector at 480 nm (for this compound) and 470 nm (for canthaxanthin).
-
Quantification: Calculate the concentration of this compound based on the peak area ratio of this compound to canthaxanthin and a calibration curve prepared with known concentrations of this compound and a fixed concentration of canthaxanthin.
Substitute Reference Standard Method
This method, adapted from existing literature, is suitable when a pure this compound standard is not available.[1][2]
a. Sample Preparation and Extraction:
-
Follow the same extraction procedure as for the internal standard method, but without the addition of an internal standard.
b. HPLC-UV/Vis Analysis:
-
Perform HPLC analysis under the same conditions as the internal standard method.
-
Prepare calibration curves for lycopene and tartrazine.
-
Establish a quantitative calibration function relationship between the substitute reference standards (lycopene and tartrazine) and the this compound peak.[1][2]
-
Quantify the this compound content in the samples using this established function.[1][2]
External Standard Method
This is a straightforward method but requires a pure this compound standard and careful control of experimental conditions.
a. Sample Preparation and Extraction:
-
Follow the same extraction procedure as for the internal standard method, but without the addition of an internal standard.
b. HPLC-UV/Vis Analysis:
-
Perform HPLC analysis under the same conditions as the internal standard method.
-
Prepare a series of this compound standards of known concentrations.
-
Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Visualizing the Workflow and Comparison
To better illustrate the processes and relationships, the following diagrams are provided.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. [Quantification of carotenoids of this compound series from anoxygenic phototrophic bacteria by substitute reference standard calibration function method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Spectroscopic comparison of spirilloxanthin and bacterioruberin
In the vibrant world of carotenoids, spirilloxanthin and bacterioruberin stand out for their extended conjugated systems and crucial roles in photoprotection and light-harvesting in various microorganisms. While both pigments exhibit the characteristic yellow-to-red hues of carotenoids, their distinct molecular structures give rise to unique spectroscopic properties. This guide provides a detailed comparison of the spectroscopic characteristics of this compound and bacterioruberin, supported by experimental data and protocols for researchers and professionals in drug development and related scientific fields.
At a Glance: Key Spectroscopic Differences
The primary spectroscopic differences between this compound and bacterioruberin arise from their differing carbon backbones and end groups. This compound is a C40 carotenoid, whereas bacterioruberin is a longer C50 carotenoid.[1] This extended conjugated system in bacterioruberin results in a bathochromic (red) shift in its absorption maxima compared to this compound.[2][3]
Quantitative Spectroscopic Data
The following table summarizes the key spectroscopic parameters for this compound and bacterioruberin, including their absorption maxima in various solvents and Raman spectral characteristics.
| Spectroscopic Parameter | This compound | Bacterioruberin |
| Molecular Formula | C42H60O2[4] | C50H76O4 |
| Number of Conjugated Double Bonds | 13[5] | 13 |
| UV-Vis Absorption Maxima (λmax) in Organic Solvents | In n-hexane: ~522 nm[3] In Toluene: Not explicitly stated, but absorption is in the blue-green region.[6] In reconstituted LH1 complexes: 450-470 nm (S2←S0 transition)[7] | In Acetone: 468, 495, 530 nm[8] In Acetone:Petroleum Ether: 460, 490, 520 nm[9] In various solvents: 467, 494, 527 nm[2] |
| Raman Spectroscopy (ν1 C=C stretch) | Not explicitly detailed in the provided results. | ~1506 cm⁻¹ (in Halobacterium salinarum)[2] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound and bacterioruberin, based on methodologies described in the cited literature.
Sample Preparation and Extraction
Carotenoids are extracted from microbial cell pellets. A common method involves:
-
Cell Lysis: Grinding the cell pellet with a solvent like acetone, often with the addition of sand to aid in cell disruption.[10]
-
Solvent Extraction: Suspending the lysed cells in a suitable organic solvent system, such as acetone:petroleum ether (20:80, v/v).[9]
-
Phase Separation: If necessary, adding water to the extract in a separating funnel to transfer the carotenoids to the organic phase.[10]
-
Drying and Concentration: Filtering the organic extract through anhydrous sodium sulfate to remove any residual water and then concentrating the extract, for example, under a stream of nitrogen.[10]
UV-Visible Absorption Spectroscopy
This technique is fundamental for identifying and quantifying carotenoids.
-
Instrumentation: A double-beam UV-Visible spectrophotometer is typically used.[11]
-
Solvent: The purified carotenoid extract is dissolved in a spectroscopic grade solvent (e.g., n-hexane, acetone, or ethanol). The choice of solvent can influence the absorption maxima.[3][8]
-
Measurement: The absorbance spectrum is recorded over a relevant wavelength range, typically from 300 to 600 nm.[9] The characteristic three-peaked spectrum is observed, and the wavelengths of maximum absorbance (λmax) are determined.[2]
-
Quantification: The concentration of the carotenoid can be determined using the Beer-Lambert law, provided the molar extinction coefficient is known for the specific carotenoid and solvent.[12]
High-Performance Liquid Chromatography (HPLC)
HPLC is used to separate and identify different carotenoids within a mixture.
-
System: A reverse-phase HPLC system equipped with a C18 column is commonly employed.[13]
-
Mobile Phase: A mixture of organic solvents, such as acetonitrile-dichloromethane-methanol, is used as the mobile phase.[13]
-
Detection: A photodiode array (PDA) or diode array detector (DAD) is used to obtain the absorption spectrum of each eluting compound, allowing for identification based on both retention time and spectral characteristics.[1][14]
Raman Spectroscopy
Resonance Raman spectroscopy is a powerful tool for probing the vibrational modes of carotenoids.
-
Instrumentation: A Raman spectrometer with a laser excitation source is used. The excitation wavelength is chosen to be in resonance with the electronic absorption of the carotenoid to enhance the Raman signal.[15] For bacterioruberin, an excitation wavelength of 514.5 nm has been used.[16]
-
Sample: The sample can be a solution of the purified carotenoid or even intact microbial cells.[2]
-
Measurement: The Raman spectrum is collected, and the positions of the characteristic carotenoid bands, particularly the C=C stretching mode (ν1) around 1500-1530 cm⁻¹, are analyzed. The exact position of this band is sensitive to the length of the conjugated system.[15]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic comparison of this compound and bacterioruberin.
Caption: Experimental workflow for spectroscopic comparison.
Signaling Pathways and Functional Context
While this guide focuses on the spectroscopic properties of this compound and bacterioruberin, it is important to note their biological roles. These carotenoids are integral components of the light-harvesting and photoprotective machinery in photosynthetic and halophilic organisms.[8][17] They function by absorbing light energy and transferring it to bacteriochlorophylls and by quenching harmful reactive oxygen species.[17] The distinct spectroscopic signatures of these molecules are finely tuned to their specific functions within the cellular membrane and protein complexes.[8][17]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C42H60O2 | CID 5366506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Assembly of functional photosystem complexes in Rhodobacter sphaeroides incorporating carotenoids from the this compound pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. frontierspartnerships.org [frontierspartnerships.org]
- 8. rcn.montana.edu [rcn.montana.edu]
- 9. Identification, Antioxidant Capacity, and Matrix Metallopeptidase 9 (MMP-9) In Silico Inhibition of Haloarchaeal Carotenoids from Natronococcus sp. and Halorubrum tebenquichense - PMC [pmc.ncbi.nlm.nih.gov]
- 10. egyankosh.ac.in [egyankosh.ac.in]
- 11. ijfmr.com [ijfmr.com]
- 12. researchgate.net [researchgate.net]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. Bacterioopsin-Mediated Regulation of Bacterioruberin Biosynthesis in Halobacterium salinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Raman Spectroscopy of Carotenoid Compounds for Clinical Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bacterioruberin and salinixanthin carotenoids of extremely halophilic Archaea and Bacteria: a Raman spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Functional characteristics of this compound and keto-bearing Analogues in light-harvesting LH2 complexes from Rhodobacter sphaeroides with a genetically modified carotenoid synthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of spirilloxanthin compared to other carotenoids in photoprotection
For Immediate Release
[City, State] – December 8, 2025 – A comprehensive review of available data highlights the potential of spirilloxanthin, a keto-carotenoid found in photosynthetic bacteria, as a potent photoprotective agent. This guide provides a comparative analysis of this compound's efficacy against other well-researched carotenoids, offering valuable insights for researchers, scientists, and drug development professionals in the field of dermatology and cosmetics.
Introduction to Carotenoids and Photoprotection
Ultraviolet (UV) radiation from sun exposure is a primary factor in skin photoaging, characterized by wrinkles, loss of elasticity, and hyperpigmentation. A key mechanism of UV-induced skin damage is the generation of reactive oxygen species (ROS), which leads to oxidative stress, inflammation, and the degradation of extracellular matrix proteins like collagen. Carotenoids, a class of natural pigments, are known for their antioxidant properties and their ability to mitigate the damaging effects of UV radiation. They achieve this through various mechanisms, including the quenching of singlet oxygen, scavenging of free radicals, and modulation of cellular signaling pathways involved in inflammation and collagen metabolism. This guide focuses on the photoprotective efficacy of this compound in comparison to other prominent carotenoids such as astaxanthin, lycopene, β-carotene, and lutein.
Comparative Antioxidant Capacity
The antioxidant capacity of carotenoids is a crucial indicator of their potential for photoprotection. This is often evaluated through their ability to neutralize free radicals and quench singlet oxygen, a highly reactive form of oxygen generated by UV radiation.
Singlet Oxygen Quenching
This compound has demonstrated exceptional singlet oxygen quenching capabilities. Studies have shown its rate constant to be close to the diffusion-limited rate, approximately 10¹⁰ M⁻¹s⁻¹[1][2]. This indicates that this compound deactivates singlet oxygen at a rate approaching the maximum possible for a bimolecular reaction in solution. In comparison, other carotenoids also exhibit potent quenching activity, though with varying efficiencies.
| Carotenoid | Singlet Oxygen Quenching Rate Constant (M⁻¹s⁻¹) | Source(s) |
| This compound | ~1 x 10¹⁰ | [1][2] |
| Lycopene | 2.3 - 2.5 x 10⁹ | [1] |
| β-Carotene | 2.3 - 2.5 x 10⁹ | [1] |
| Astaxanthin | Intermediate (between β-carotene and lutein) | [1] |
| Lutein | 1.1 x 10⁸ | [1] |
Free Radical Scavenging Activity
The ability to scavenge free radicals is another important aspect of antioxidant efficacy. This is commonly measured using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. While specific IC50 values (the concentration required to scavenge 50% of the radicals) for this compound are not widely available in comparative studies, research indicates that its antioxidant capacity in the ABTS assay is comparable to that of lycopene and greater than or equal to that of β-carotene.
| Carotenoid | DPPH Scavenging Activity (IC50) | ABTS Scavenging Activity (IC50) |
| This compound | Data not available | Comparable to Lycopene, ≥ β-Carotene |
| Lycopene | Data not available in direct comparison | Data not available in direct comparison |
| β-Carotene | Data not available in direct comparison | Data not available in direct comparison |
| Astaxanthin | Data not available in direct comparison | Data not available in direct comparison |
| Lutein | Data not available in direct comparison | Data not available in direct comparison |
Note: The table reflects the qualitative comparison found in the literature. Direct quantitative comparisons of IC50 values from a single study are needed for a more precise ranking.
Mechanisms of Photoprotection
The photoprotective effects of carotenoids extend beyond their direct antioxidant activities. They also modulate key cellular signaling pathways that are activated by UV radiation and contribute to skin damage.
UV Radiation-Induced Signaling Pathways
UV radiation activates several signaling cascades in skin cells, including the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways. These pathways lead to the upregulation of matrix metalloproteinases (MMPs), enzymes that degrade collagen and other extracellular matrix proteins, and the production of pro-inflammatory cytokines. While specific data on this compound's modulation of these pathways in skin cells is limited, the general mechanism for photoprotective carotenoids is illustrated below.
The Nrf2 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key cellular defense mechanism against oxidative stress. Upon activation, Nrf2 translocates to the nucleus and induces the expression of a wide range of antioxidant and cytoprotective genes. Some carotenoids, like astaxanthin, have been shown to activate the Nrf2 pathway, thereby enhancing the skin's intrinsic antioxidant defenses. While direct evidence for this compound's role in Nrf2 activation in skin cells is yet to be established, its potent antioxidant properties suggest it may also modulate this protective pathway.
Experimental Protocols
The following are generalized protocols for the key assays used to evaluate the antioxidant capacity of carotenoids.
Singlet Oxygen Quenching Assay (Photosensitized Luminescence Method)
This method directly measures the quenching of singlet oxygen by monitoring its near-infrared luminescence at 1270 nm.
Workflow:
Detailed Steps:
-
A solution of a photosensitizer (e.g., Rose Bengal) in a suitable solvent (e.g., deuterated methanol) is prepared.
-
The photosensitizer is excited using a pulsed laser at a wavelength corresponding to its absorption maximum.
-
The excited photosensitizer transfers its energy to molecular oxygen, generating singlet oxygen.
-
The time-resolved luminescence of singlet oxygen at 1270 nm is measured using a near-infrared detector.
-
A known concentration of the carotenoid is added to the solution.
-
The luminescence decay of singlet oxygen in the presence of the carotenoid is measured.
-
The quenching rate constant (kq) is determined from the decrease in the singlet oxygen lifetime as a function of the carotenoid concentration using the Stern-Volmer equation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that is measured spectrophotometrically.
Detailed Steps:
-
A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared to a specific absorbance at its maximum wavelength (around 517 nm).
-
Various concentrations of the carotenoid sample are prepared.
-
The carotenoid solutions are mixed with the DPPH solution.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm.
-
The percentage of DPPH radical scavenging is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.
-
The IC50 value is determined by plotting the percentage of scavenging against the carotenoid concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Detailed Steps:
-
The ABTS radical cation is generated by reacting ABTS stock solution with an oxidizing agent (e.g., potassium persulfate) and allowing the mixture to stand in the dark for 12-16 hours.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of ~0.7 at 734 nm.
-
Various concentrations of the carotenoid sample are added to the ABTS•+ solution.
-
The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a highly effective antioxidant, with a singlet oxygen quenching rate that is among the highest of all known carotenoids. Its antioxidant capacity, as indicated by preliminary comparative data, positions it as a promising candidate for photoprotection. However, to fully elucidate its potential, further research is required, particularly in the following areas:
-
In vivo and clinical studies: Human clinical trials are needed to determine the efficacy of orally and topically applied this compound in protecting the skin against UV-induced erythema, pigmentation, and other markers of photoaging.
-
Cellular and molecular mechanisms: In-depth studies are required to understand how this compound modulates UV-induced signaling pathways (MAPK, NF-κB, Nrf2) and its effects on collagen synthesis and MMP expression in human skin cells.
-
Comparative efficacy studies: Head-to-head studies directly comparing the photoprotective effects of this compound with other leading carotenoids in standardized in vitro and in vivo models would provide definitive evidence of its relative efficacy.
The continued investigation of this compound and other novel carotenoids holds significant promise for the development of new and effective strategies for skin photoprotection.
References
A Comparative Guide to Spirilloxanthin Quantification: Cross-validation of HPLC and UV/Vis Spectrophotometry
For researchers, scientists, and drug development professionals engaged in the study of carotenoids, the accurate quantification of spirilloxanthin is paramount for ensuring data integrity and comparability across experiments. High-Performance Liquid Chromatography (HPLC) and UV/Visible (UV/Vis) spectrophotometry are two commonly employed analytical techniques for this purpose. This guide provides a comprehensive cross-validation framework for these methods, offering detailed experimental protocols, a comparative analysis of their performance, and supporting data to aid in method selection and implementation.
Method Performance Comparison
The choice between HPLC and UV/Vis spectrophotometry for this compound quantification depends on the specific requirements of the analysis, such as the need for specificity, sensitivity, and throughput. The following table summarizes the key performance parameters for each method, based on typical validation data for carotenoid analysis.
| Validation Parameter | HPLC-UV/Vis | UV/Vis Spectrophotometry |
| Linearity (R²) | ≥ 0.998[1] | ≥ 0.998[2][3] |
| Accuracy (% Recovery) | 95 - 105% (typical) | 83 - 93%[4] |
| Precision (%RSD) | Intra-day: < 2% Inter-day: < 5% | Intra-day: 3.4% - 8.9%[3] Inter-day: 3.4% - 8.9%[3] |
| Limit of Detection (LOD) | 0.020 - 0.063 µg/mL[1] | ~0.034 µg/mL[4] |
| Limit of Quantification (LOQ) | 0.067 - 0.209 µg/mL[1] | ~0.1 µg/mL[4] |
| Specificity | High (separates from other carotenoids) | Low (measures total carotenoids with similar absorption spectra) |
| Throughput | Lower | Higher |
| Cost | Higher | Lower |
Experimental Workflow for Cross-Validation
A robust cross-validation ensures that both methods provide comparable and reliable data. The following workflow outlines the key steps in this process.
Caption: Workflow for the cross-validation of HPLC and UV/Vis spectrophotometry for this compound quantification.
Experimental Protocols
Detailed and consistent methodologies are critical for accurate and reproducible results.
Sample Preparation
A standardized sample preparation protocol is essential to minimize variability between the two analytical methods.
-
Extraction: Extract this compound from the sample matrix (e.g., bacterial cell pellet) using a suitable solvent system, such as a 7:2 (v/v) mixture of acetone and methanol. This process should be performed under subdued light to prevent degradation of the light-sensitive carotenoid.
-
Centrifugation: Centrifuge the extract to pellet any solid debris.
-
Solvent Evaporation: Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume of the appropriate solvent for each analytical method (e.g., mobile phase for HPLC, or a specific solvent for UV/Vis).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to analysis to remove any remaining particulate matter.
HPLC-UV/Vis Method Protocol
This method provides high specificity by separating this compound from other components in the extract before quantification.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV/Vis detector.
-
Column: A C18 or C30 reverse-phase column is typically suitable for carotenoid separation (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A common mobile phase for this compound is an isocratic mixture of methanol and tetrahydrofuran (98:2, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the maximum absorbance of this compound, which is typically around 495 nm.
-
Quantification: Create a calibration curve using certified this compound standards of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
UV/Vis Spectrophotometry Method Protocol
This method is a rapid and cost-effective approach for estimating the total this compound content.
-
Instrumentation: A calibrated UV/Vis spectrophotometer.
-
Solvent: A solvent in which this compound is soluble and stable, such as acetone/methanol (7:2, v/v).
-
Procedure:
-
Record the absorbance spectrum of the sample extract from 350 nm to 600 nm.
-
Identify the absorbance maximum (λmax) for this compound, which is approximately 496 nm in an acetone/methanol mixture.
-
Calculate the concentration of this compound using the Beer-Lambert law: Concentration (mol/L) = Absorbance / (ε × l) where:
-
Absorbance is the measured absorbance at λmax.
-
ε (epsilon) is the molar absorptivity of this compound at λmax. For this compound at 496 nm, a molar absorptivity value of 147,000 L mol⁻¹ cm⁻¹ can be used.
-
l is the path length of the cuvette (typically 1 cm).
-
-
Logical Framework for Method Selection
The decision to use HPLC or UV/Vis spectrophotometry for this compound quantification should be based on a clear understanding of the research question and the required data quality.
Caption: Logical diagram for selecting between HPLC and UV/Vis spectrophotometry for this compound quantification.
References
In Vitro vs. In Vivo Antioxidant Assays for Spirilloxanthin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vitro and in vivo methods for evaluating the antioxidant capacity of spirilloxanthin, a C40 carotenoid pigment found in photosynthetic bacteria.[1][2] Understanding the principles, advantages, and limitations of each approach is crucial for accurately characterizing its potential as a bioactive compound. Carotenoids are known to function as antioxidants through mechanisms like electron donation (Single Electron Transfer - SET) and hydrogen atom donation (Hydrogen Atom Transfer - HAT).[3][4]
A Tale of Two Models: In Vitro vs. In Vivo
Evaluating the antioxidant potential of a compound like this compound requires a multi-faceted approach. The initial screening is typically performed in vitro ("in glass"), using chemical assays that are rapid and cost-effective. These tests, however, do not account for the complex biological environment. In vivo ("in the living") studies, typically using animal models, provide a more biologically relevant picture by considering factors like absorption, distribution, metabolism, and excretion (ADME), but are significantly more complex and resource-intensive.
| Feature | In Vitro Assays | In Vivo Assays |
| Environment | Controlled, chemical system in a test tube or microplate. | Complex, whole biological system (e.g., rodent model). |
| What is Measured | Direct chemical reactivity against specific, often synthetic, radicals. Measures radical scavenging or reducing power. | Overall effect on the organism's redox balance. Measures changes in biomarkers of oxidative stress and damage.[5] |
| Relevance | Good for initial screening and mechanism-of-action studies.[6] | High physiological relevance; assesses the compound's effect in a living system.[7] |
| Key Metrics | IC50, TEAC (Trolox Equivalent Antioxidant Capacity), FRAP value. | Changes in enzyme activity (SOD, CAT, GPx), levels of non-enzymatic antioxidants (GSH), and markers of damage (MDA, 8-OHdG).[8] |
| Advantages | Rapid, low cost, high-throughput, reproducible, good for comparing many compounds.[9] | Accounts for ADME, provides information on systemic effects, toxicity, and efficacy. |
| Limitations | Lacks biological complexity, may not reflect in vivo activity, potential for interference from compound's color or solubility.[6] | Expensive, time-consuming, ethically complex, results can be variable. |
In Vitro Assays: Chemical Reactivity Under the Microscope
In vitro assays are indispensable for the initial characterization of an antioxidant's capacity. Several methods exist, often categorized by their mechanism: Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).[3] For carotenoids, both DPPH and ABTS methods, which operate via SET and HAT mechanisms, are considered appropriate.[3]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay measures a compound's ability to act as a hydrogen or electron donor.[10] DPPH is a stable free radical with a deep purple color that, upon reduction by an antioxidant, turns yellow.[10][11] The change in absorbance at ~517 nm is proportional to the antioxidant's scavenging capacity.[10]
Experimental Protocol (General):
-
Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol (e.g., 0.1 mM).[10] This solution should be freshly made and protected from light.[12]
-
Sample Preparation: Dissolve this compound in an appropriate solvent (e.g., acetone, chloroform) and prepare several dilutions.[13]
-
Reaction: Add a defined volume of the this compound sample to the DPPH working solution.[12] A blank is prepared using the solvent instead of the sample.
-
Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).[10][11]
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[12]
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
Considerations for this compound:
-
Solubility: this compound is lipophilic and not soluble in water or methanol, requiring a compatible solvent system.[3]
-
Spectral Interference: Carotenoids absorb light in a similar range to DPPH (~450-500 nm), which can interfere with the reading.[3] A proper blank containing the sample mixed with the solvent (e.g., methanol) instead of DPPH is crucial to correct for this.[3]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation. The ABTS•+ is generated by oxidizing ABTS with a strong oxidizing agent like potassium persulfate.[14] The resulting blue/green radical solution is then treated with the antioxidant, which quenches the color in proportion to its activity. The absorbance is typically measured at 734 nm.[15]
Experimental Protocol (General):
-
Reagent Preparation: Generate the ABTS•+ stock solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.[14]
-
Working Solution: Dilute the stock solution with a suitable solvent (e.g., ethanol) to an absorbance of ~0.70 at 734 nm.[14][15]
-
Sample Preparation: Prepare various concentrations of this compound.
-
Reaction: Add a small volume of the sample to the ABTS•+ working solution.[15]
-
Incubation: Allow the reaction to proceed for a defined time (e.g., 5-6 minutes) with shaking.[15]
-
Measurement: Read the absorbance at 734 nm.[15]
-
Calculation: Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), comparing the sample's activity to that of Trolox, a water-soluble vitamin E analog.[16]
Considerations for this compound:
-
The ABTS assay is versatile and can be adapted for both hydrophilic and lipophilic compounds, making it well-suited for carotenoids.[17]
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay does not measure radical scavenging directly but assesses the total antioxidant power of a sample through its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[18][19] This reduction results in the formation of a colored ferrous-tripyridyltriazine complex, which is measured by the change in absorbance at 593 nm.[18][20]
Experimental Protocol (General):
-
Reagent Preparation: The FRAP reagent is prepared fresh by mixing TPTZ solution, FeCl₃ solution, and acetate buffer.[20]
-
Sample Preparation: Prepare dilutions of this compound.
-
Reaction: Add the sample to the FRAP reagent and incubate (e.g., 4 minutes at 37°C).[18][20]
-
Measurement: Measure the absorbance at 593 nm.[18]
-
Calculation: The FRAP value is determined by comparing the change in absorbance in the sample mixture with a standard curve of known Fe²⁺ concentrations.[9]
Considerations for this compound:
-
This assay is based on an electron transfer mechanism.[4] Studies on β-carotene isomers have shown no significant ferric reducing activity, suggesting that carotenoids may not perform strongly in this specific assay compared to others.[21]
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative damage by a peroxyl radical generator, such as AAPH.[22][23] The antioxidant's presence preserves the fluorescence, and the protective capacity is quantified by measuring the area under the fluorescence decay curve.
Experimental Protocol (General):
-
Reagent Preparation: Prepare solutions of the fluorescent probe (e.g., fluorescein) and the radical initiator (AAPH).[23]
-
Sample and Standards: Prepare dilutions of this compound and a standard antioxidant like Trolox.
-
Reaction Setup: In a microplate, add the sample or standard to the fluorescein solution and incubate (e.g., 30 minutes at 37°C).[24][25]
-
Initiation and Measurement: Initiate the reaction by adding the AAPH solution. Immediately begin kinetic fluorescence readings (e.g., every minute for 60 minutes) at an excitation of ~485 nm and emission of ~520 nm.[23][24]
-
Calculation: Calculate the net Area Under the Curve (AUC) from the fluorescence decay plots. The ORAC value is determined by comparing the net AUC of the sample to that of the Trolox standard.[23]
Considerations for this compound:
-
The ORAC assay is based on a HAT mechanism, which is highly relevant to biological processes.[9] It is considered a biologically relevant assay for evaluating antioxidant capacity.
Summary of In Vitro Assay Performance for Carotenoids
| Assay | Mechanism | Principle | Pros for this compound | Cons for this compound |
| DPPH | SET / HAT | Decolorization of a stable free radical.[10] | Simple, rapid, and widely used.[11] | Potential for spectral interference; solubility challenges.[3] |
| ABTS | SET / HAT | Decolorization of a radical cation.[15] | Versatile for lipophilic compounds; less spectral interference than DPPH.[17] | Radical is not biologically relevant. |
| FRAP | SET | Reduction of Fe³⁺ to Fe²⁺.[18] | Automated and reproducible. | Measures only reducing power, not radical scavenging; carotenoids may show low activity.[21] |
| ORAC | HAT | Inhibition of fluorescent probe decay.[23] | Biologically relevant mechanism (peroxyl radicals); quantifiable against a standard. | More complex and requires a fluorescence plate reader. |
In Vivo Assays: Assessing Biological Impact
In vivo antioxidant assays aim to determine if a compound can mitigate oxidative stress within a living organism.[26] This typically involves administering the compound to animal models (e.g., Wistar rats) where oxidative stress has been induced by a chemical agent (e.g., carbon tetrachloride - CCl₄).[27][28] The efficacy of the antioxidant is then assessed by measuring a panel of oxidative stress biomarkers in tissues like the liver, kidney, or in the blood.[29][30]
General Experimental Protocol:
-
Animal Model: Wistar albino rats are commonly used.[28] Animals are acclimatized and divided into groups (e.g., control, oxidative stress-induced, induced + this compound treatment).
-
Induction of Oxidative Stress: Oxidative stress is induced using pro-oxidant agents like CCl₄.
-
Treatment: The treatment group receives this compound orally or via injection for a specified period.
-
Sample Collection: At the end of the study, animals are euthanized, and blood and organs (e.g., liver, kidneys) are collected for analysis.[28]
-
Biomarker Analysis: Tissue homogenates and serum are used to measure the activity of antioxidant enzymes and levels of oxidative damage markers.
Key In Vivo Biomarkers
| Biomarker | Description | Role in Oxidative Stress | Expected Change with this compound |
| Superoxide Dismutase (SOD) | An enzymatic antioxidant that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.[8] | First line of defense against ROS. | Activity is often decreased by oxidative stress; treatment should restore or increase activity. |
| Catalase (CAT) | An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.[28] | Protects cells from the toxic effects of H₂O₂. | Activity is often decreased by oxidative stress; treatment should restore or increase activity.[27] |
| Glutathione Peroxidase (GPx) | An enzyme family that catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides using reduced glutathione.[8] | Key enzyme in preventing lipid peroxidation. | Activity is often decreased by oxidative stress; treatment should restore or increase activity. |
| Reduced Glutathione (GSH) | A crucial non-enzymatic antioxidant that directly scavenges free radicals and is a co-substrate for GPx and GST.[28] | A sensitive indicator of cellular redox status. | Levels are depleted during oxidative stress; treatment should restore GSH levels.[28] |
| Malondialdehyde (MDA) | A major product of lipid peroxidation, used as a marker of oxidative damage to cell membranes.[27] | Indicates the level of oxidative damage. | Levels are increased by oxidative stress; treatment should decrease MDA levels.[27] |
Visualizing the Process: Workflows and Mechanisms
Antioxidant Mechanism of Action
General Workflow for In Vitro Antioxidant Assays
General Workflow for In Vivo Antioxidant Studies
Conclusion and Recommendations
Neither in vitro nor in vivo assays alone can fully characterize the antioxidant potential of this compound. A comprehensive evaluation strategy should be employed:
-
Initial Screening (In Vitro): Begin with a battery of in vitro assays to establish a baseline of antioxidant activity. It is recommended to use assays based on different mechanisms, such as ABTS (for general scavenging) and ORAC (for peroxyl radical scavenging), to get a broader picture of this compound's chemical capabilities.
-
Addressing Limitations: When performing in vitro assays, carefully consider the lipophilic nature of this compound and potential spectral interferences, implementing appropriate controls and solvent systems.
-
Biological Validation (In Vivo): If promising in vitro activity is observed, proceed to in vivo studies. These are critical to demonstrate that this compound can be absorbed and exert a protective effect against oxidative stress in a complex biological system. Measuring a panel of biomarkers, including both antioxidant enzymes (SOD, CAT) and markers of damage (MDA), will provide robust evidence of its efficacy.
By integrating the findings from both in vitro and in vivo models, researchers can build a strong, scientifically sound profile of this compound's antioxidant properties, paving the way for its potential application in drug development and nutraceuticals.
References
- 1. fiveable.me [fiveable.me]
- 2. The Methoxylated, Highly Conjugated C40 Carotenoids, this compound and Anhydrorhodovibrin, Can Be Separated Using High Performance Liquid Chromatography with Safe and Environmentally Friendly Solvents | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Carotenoids and Chlorophylls as Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro Antioxidant Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. invivobiosystems.com [invivobiosystems.com]
- 8. researchgate.net [researchgate.net]
- 9. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. mdpi.com [mdpi.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. experimental chemistry - How can a DPPH assay to measure antioxidant activity of beta carotene be conducted? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. sphinxsai.com [sphinxsai.com]
- 17. mdpi.com [mdpi.com]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. zen-bio.com [zen-bio.com]
- 20. Frontiers | Nutrient solution strength affects growth, physiology, biochemistry and fruit quality of Korean strawberry ‘Kuemsil’ in a recycling hydroponic system [frontiersin.org]
- 21. Antioxidant Activity of β-Carotene Compounds in Different in Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Oxygen-radical absorbance capacity assay for antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. agilent.com [agilent.com]
- 24. cellbiolabs.com [cellbiolabs.com]
- 25. kamiyabiomedical.com [kamiyabiomedical.com]
- 26. Evaluation of the in vitro and in vivo antioxidant potentials of food grade Phycocyanin - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. In vitro and in vivo antioxidant therapeutic evaluation of phytochemicals from different parts of Dodonaea viscosa Jacq - PMC [pmc.ncbi.nlm.nih.gov]
- 29. In vivo markers of oxidative stress and therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Measurement and Clinical Significance of Biomarkers of Oxidative Stress in Humans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Spirilloxanthin Extraction: Benchmarking Methods for Optimal Yield and Purity
For researchers, scientists, and professionals in drug development, the efficient extraction of high-purity spirilloxanthin is a critical first step. This guide provides an objective comparison of common extraction methodologies, supported by experimental data, to inform the selection of the most suitable technique for your research needs.
This compound, a carotenoid pigment with potent antioxidant properties, is a valuable natural compound with applications in pharmaceuticals, nutraceuticals, and cosmetics. Its extraction from microbial sources, primarily photosynthetic bacteria like Rhodospirillum rubrum, requires methods that maximize yield while preserving the integrity and purity of the molecule. This guide benchmarks four prominent extraction techniques: conventional solvent extraction, ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE).
Comparative Analysis of Extraction Methods
The selection of an extraction method hinges on a balance of factors including yield, purity, processing time, cost, and environmental impact. The following table summarizes the quantitative performance of each benchmarked method for this compound extraction. It is important to note that the data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical conditions.
| Extraction Method | Source Organism | Yield | Purity | Key Advantages | Key Disadvantages |
| Solvent Extraction | Rhodospirillum rubrum | ~2 mg/g dry weight[1] | High, dependent on purification | Simple, low-cost setup | Time-consuming, large solvent volume, potential for thermal degradation |
| Ultrasound-Assisted Extraction (UAE) | Rhodopseudomonas faecalis | 16.11 mg/L | Good, requires purification | Reduced extraction time, lower solvent consumption, improved efficiency[2] | Potential for localized heating, equipment cost |
| Microwave-Assisted Extraction (MAE) | General bacterial carotenoids | Potentially high | Good, requires purification | Rapid extraction, reduced solvent use, uniform heating[3] | Specialized equipment, potential for thermal degradation if not optimized |
| Supercritical Fluid Extraction (SFE) | Bacterial cells (E-396) | High (up to 97% extraction ratio)[4] | Very high, selective | Environmentally friendly ("green"), high purity extracts | High initial investment, requires technical expertise |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving optimal and consistent results. Below are the methodologies for each of the benchmarked this compound extraction techniques.
Conventional Solvent Extraction
This traditional method relies on the principle of "like dissolves like," using organic solvents to solubilize this compound from the biomass.
Protocol:
-
Cell Harvesting: Centrifuge the bacterial culture (e.g., Rhodospirillum rubrum) to obtain a cell pellet.
-
Solvent Addition: Resuspend the cell pellet in a ternary solvent mixture of hexane, methanol, and water (e.g., in a 2:1:1 v/v/v ratio).
-
Extraction: Agitate the mixture vigorously for an extended period (e.g., 2-4 hours) at room temperature, protected from light.
-
Phase Separation: Centrifuge the mixture to separate the phases. The upper hexane layer will contain the this compound.
-
Solvent Removal: Evaporate the hexane under a stream of nitrogen or using a rotary evaporator to obtain the crude this compound extract.
-
Purification: Further purify the extract using techniques like column chromatography (e.g., silica gel) or High-Performance Liquid Chromatography (HPLC) to achieve high purity.[5]
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles disrupts the cell walls, enhancing solvent penetration and accelerating the extraction process.
Protocol:
-
Sample Preparation: Mix the bacterial biomass with a suitable solvent (e.g., a 5:1 v/v mixture of n-hexane and methanol) in a vessel.[2]
-
Ultrasonication: Immerse the vessel in an ultrasonic bath or use an ultrasonic probe. Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power (e.g., 187 W) for a defined period (e.g., 4.5 minutes).[2]
-
Temperature Control: Maintain a constant, low temperature (e.g., 20°C) during sonication to prevent degradation of the heat-sensitive this compound.[2]
-
Solid-Liquid Separation: After sonication, separate the solid biomass from the liquid extract by centrifugation or filtration.
-
Solvent Evaporation: Remove the solvent from the extract as described in the solvent extraction protocol.
-
Purification: Purify the crude extract using chromatographic methods.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and the moisture within the microbial cells. This rapid, localized heating creates pressure that ruptures the cell walls, facilitating the release of intracellular components into the solvent.
Protocol:
-
Sample Preparation: Suspend the bacterial biomass in a microwave-transparent solvent (e.g., ethanol or a mixture of hexane and acetone) in a specialized microwave extraction vessel.
-
Microwave Irradiation: Place the vessel in a microwave extractor and apply a specific microwave power (e.g., 400-800 W) for a short duration (e.g., 5-15 minutes).[6]
-
Temperature and Pressure Monitoring: Carefully control the temperature and pressure inside the vessel to prevent overheating and degradation of this compound.
-
Cooling and Filtration: After irradiation, allow the mixture to cool before filtering or centrifuging to separate the extract from the cell debris.
-
Solvent Removal and Purification: Process the extract as described in the previous methods.
Supercritical Fluid Extraction (SFE)
SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. In its supercritical state, CO2 exhibits properties of both a liquid and a gas, allowing it to effuse through solid materials like a gas and dissolve compounds like a liquid.
Protocol:
-
Sample Preparation: Lyophilize (freeze-dry) the bacterial biomass to remove water, which can hinder the extraction process.
-
Loading the Extractor: Place the dried biomass into the extraction vessel of the SFE system.
-
Setting Parameters: Pressurize and heat the CO2 to bring it to its supercritical state (e.g., 150 kgf/cm² and 35°C).[4] An entrainer or co-solvent (e.g., isopropanol) can be added to the supercritical CO2 to enhance the solubility of this compound.[4]
-
Extraction: Pass the supercritical CO2 through the extraction vessel at a controlled flow rate for a specific duration (e.g., 2 hours).[4]
-
Separation: Depressurize the CO2 in a separator vessel, causing the this compound to precipitate out of the fluid. The CO2 can then be recycled.
-
Collection: Collect the purified this compound extract from the separator.
Visualizing the Workflow and Method Comparison
To further clarify the experimental processes and the relationships between the key factors of each extraction method, the following diagrams are provided.
Caption: General experimental workflow for this compound extraction.
Caption: Key factors of different this compound extraction methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization Ultrasound Assisted Extraction of Carotenoids from Rhodopseudomonas faecalis PSB-B [scirp.org]
- 3. biochemjournal.com [biochemjournal.com]
- 4. US5591343A - Process for extraction of carotenoids from bacterial cells - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Spirilloxanthin
Immediate Safety and Handling Precautions
Before proceeding with any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Safety goggles or glasses
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Work should be conducted in a well-ventilated area, such as a fume hood, especially when handling solutions of Spirilloxanthin or creating dust from its solid form. In case of a spill, contain the material by sweeping up the solid or absorbing the liquid with an inert material and place it in a sealed container for disposal.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste depends on its physical state (solid or in solution) and the nature of any associated solvents. The following steps provide a general framework for safe disposal.
Step 1: Waste Identification and Segregation
The first and most critical step is to correctly identify and segregate the this compound waste.
-
Solid this compound Waste: This includes pure or crude this compound powder, as well as contaminated items like weighing boats, filter paper, and gloves.
-
Place all solid waste into a designated, sealed, and clearly labeled solid chemical waste container.
-
Do not mix with other types of waste, such as sharps or biological waste.
-
-
This compound in Non-Halogenated Solvents: If this compound is dissolved in solvents like ethanol, methanol, hexane, or acetone, it should be disposed of in a designated container for non-halogenated solvent waste.
-
This compound in Halogenated Solvents: If this compound is dissolved in solvents such as chloroform or dichloromethane, it must be collected in a designated container for halogenated solvent waste.
Never mix halogenated and non-halogenated solvent waste streams.
Step 2: Waste Containment and Labeling
Proper containment and labeling are essential for the safety of laboratory personnel and waste handlers.
-
Containers: Use only approved, chemical-resistant containers for waste collection. Ensure containers are in good condition and have a secure, leak-proof lid. Containers should be filled to no more than 90% of their capacity to prevent spills.[1]
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste" (or as required by your institution).
-
The full chemical name(s) of the contents, including solvents and their approximate concentrations. For this compound, list it as "this compound".
-
The date the waste was first added to the container.
-
The name of the principal investigator or lab group.
-
Step 3: Storage of Waste
Store waste containers in a designated and secure satellite accumulation area within the laboratory.[1] This area should be:
-
Under the direct control of laboratory personnel.
-
Away from drains and sources of ignition.
-
In secondary containment to catch any potential leaks.
Step 4: Arranging for Disposal
Consult your institution's Environmental Health and Safety (EHS) office. This is a mandatory step. Your EHS office will provide specific guidance based on local, state, and federal regulations and will arrange for the pickup and final disposal of the chemical waste.[1][2]
Drain Disposal is Not Recommended
While some non-hazardous, water-soluble materials may be approved for drain disposal in very small quantities, this is generally not recommended for pigments like this compound.[2][3] Disposing of colored compounds down the drain can interfere with wastewater treatment processes and is often prohibited by local ordinances. Always consult your EHS office before considering drain disposal for any chemical.
Summary of Waste Streams
For clarity, the table below summarizes the appropriate waste streams for different forms of this compound waste.
| Waste Type | Description | Disposal Container |
| Solid Waste | Pure this compound powder, contaminated lab supplies (gloves, wipes, filter paper). | Labeled "Solid Chemical Waste" or "Contaminated Solid Waste". |
| Liquid Waste (Non-Halogenated) | This compound dissolved in solvents like ethanol, acetone, hexane, methanol. | Labeled "Non-Halogenated Organic Solvent Waste". |
| Liquid Waste (Halogenated) | This compound dissolved in solvents like chloroform, dichloromethane. | Labeled "Halogenated Organic Solvent Waste". |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
This compound Disposal Decision Workflow
By following these procedures and always prioritizing consultation with your institutional safety experts, you can ensure the safe and compliant disposal of this compound waste, protecting both yourself and the environment.
References
Essential Safety and Logistical Information for Handling Spirilloxanthin
Disclaimer: No specific Safety Data Sheet (SDS) for Spirilloxanthin is readily available. The following guidance is based on the known chemical properties of this compound and general safety protocols for handling carotenoid compounds and powdered chemicals in a laboratory setting. Researchers should always perform a risk assessment before handling any chemical and consult with their institution's Environmental Health and Safety (EHS) department.
This compound is a carotenoid pigment found in various bacteria.[1] While specific toxicity data is not available, it is prudent to handle it with care to minimize exposure. This guide provides essential information for the safe handling, use, and disposal of this compound in a research environment.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below.[1][2]
| Property | Value | Source |
| Molecular Formula | C42H60O2 | PubChem[1] |
| Molecular Weight | 596.9 g/mol | PubChem[1] |
| CAS Number | 34255-08-8 | ChemicalBook[3] |
| Appearance | Deep red crystals | ChemicalBook[3] |
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid, powdered form, appropriate personal protective equipment should be worn to prevent skin and eye contact, and inhalation.[4][5][6]
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are recommended to prevent skin contact. Always inspect gloves for tears or holes before use.[5] |
| Eye Protection | Safety glasses or goggles | Wear safety glasses with side shields or chemical splash goggles to protect against airborne powder and accidental splashes.[4][5] |
| Body Protection | Lab coat | A long-sleeved lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Dust mask or respirator | When handling the powdered form, a NIOSH-approved dust mask or respirator is recommended to prevent inhalation of fine particles. Work in a well-ventilated area or under a chemical fume hood.[5] |
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before handling this compound, ensure the workspace is clean and uncluttered. Have all necessary PPE readily available and properly fitted.
-
Weighing and Aliquoting: Whenever possible, handle powdered this compound in a chemical fume hood or a designated area with local exhaust ventilation to minimize inhalation exposure. Use a spatula or other appropriate tools to transfer the powder. Avoid creating dust clouds.
-
Solution Preparation: When dissolving this compound, add the solvent to the powder slowly to avoid splashing. This compound is soluble in solvents such as chloroform, petroleum ether, and acetone.[3]
-
Spill Cleanup: In the event of a spill, carefully sweep up the powdered material, avoiding dust generation. Place the spilled material and any contaminated cleaning materials into a sealed container for disposal. Clean the spill area with an appropriate solvent and decontaminate surfaces.
Disposal Plan:
-
Waste Collection: All disposable materials contaminated with this compound, including gloves, wipes, and containers, should be collected in a designated and clearly labeled hazardous waste container.
-
Waste Disposal: Dispose of this compound waste in accordance with local, state, and federal regulations. Consult your institution's EHS department for specific guidance on chemical waste disposal.
Experimental Protocols
While no specific experimental protocols for handling this compound were found, general procedures for working with carotenoids can be applied. Carotenoids are sensitive to light, oxygen, and heat. Therefore, it is recommended to store this compound in a cool, dark place, preferably under an inert atmosphere.[3] When preparing solutions, use freshly distilled solvents and protect the solution from light by using amber vials or by wrapping the container in aluminum foil.
For the purification of this compound, chromatographic methods using a column of calcium carbonate and calcium hydroxide mixture or deactivated alumina have been described.[3] Elution is typically performed with a mixture of benzene and methanol.[3]
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C42H60O2 | CID 5366506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. This compound | 34255-08-8 [chemicalbook.com]
- 4. research.uci.edu [research.uci.edu]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
